molecular formula C8H7ClN2O3 B156408 2-chloro-N-(3-nitrophenyl)acetamide CAS No. 10147-71-4

2-chloro-N-(3-nitrophenyl)acetamide

Cat. No.: B156408
CAS No.: 10147-71-4
M. Wt: 214.6 g/mol
InChI Key: UCBHRCPNMDOUMV-UHFFFAOYSA-N
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Description

2-chloro-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C8H7ClN2O3 and its molecular weight is 214.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-2-1-3-7(4-6)11(13)14/h1-4H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBHRCPNMDOUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906207
Record name 2-Chloro-N-(3-nitrophenyl)ethanimidic acid
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Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10147-71-4
Record name 2-Chloro-N-(3-nitrophenyl)ethanimidic acid
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Record name 2-chloro-N-(3-nitrophenyl)acetamide
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Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-chloro-N-(3-nitrophenyl)acetamide, a versatile chemical intermediate with emerging applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, potential therapeutic applications, and safety considerations.

Core Chemical Identity

This compound is a substituted acetamide featuring a chloromethyl group attached to the amide nitrogen and a nitro group at the meta-position of the N-phenyl ring. This specific arrangement of functional groups imparts distinct chemical properties that make it a valuable building block in organic synthesis.

Identifiers

A clear identification of a chemical compound is paramount for regulatory compliance, accurate experimental replication, and safe handling. The primary identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 10147-71-4Chemical Abstracts Service
Molecular Formula C₈H₇ClN₂O₃N/A
Molecular Weight 214.61 g/mol N/A
IUPAC Name This compoundN/A
PubChem CID 84398PubChem
Canonical SMILES C1=CC(=CC(=C1)[O-])NC(=O)CClPubChem
InChI InChI=1S/C8H7ClN2O3/c9-5-8(12)10-7-3-1-2-4-6(7)11(13)14/h1-4H,5H2,(H,10,12)PubChem
InChIKey YWCRMAADJCOHIO-UHFFFAOYSA-NPubChem

Synthesis and Characterization

The synthesis of this compound is typically achieved through the acylation of 3-nitroaniline with chloroacetyl chloride. This reaction is a standard method for forming amide bonds and can be performed under relatively mild conditions.

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Synthesis_Workflow Reactant1 3-Nitroaniline Reaction Acylation Reactant1->Reaction Reactant2 Chloroacetyl Chloride Reactant2->Reaction Solvent Glacial Acetic Acid & Sodium Acetate Solvent->Reaction Product This compound Reaction->Product MAO_Inhibition MAO_A Monoamine Oxidase A (MAO-A) Metabolites Inactive Metabolites MAO_A->Metabolites Neurotransmitters Serotonin Norepinephrine Dopamine Neurotransmitters->MAO_A Degradation Synaptic_Cleft Increased Neurotransmitter Levels in Synapse Antidepressant_Effect Antidepressant Effect Synaptic_Cleft->Antidepressant_Effect Inhibitor 2-chloro-N-(3-nitrophenyl) acetamide (proposed) Inhibitor->MAO_A Inhibition

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-chloro-N-(3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 2-chloro-N-(3-nitrophenyl)acetamide, a compound of interest in medicinal chemistry and materials science. Through a synthesis of crystallographic data, spectroscopic analysis, and established experimental protocols, this document elucidates the key structural features of the molecule, including its characteristic conformation, hydrogen bonding network, and the influence of substituents on its solid-state architecture. This guide is intended to serve as a detailed resource for researchers engaged in the design and development of novel therapeutic agents and functional organic materials.

Introduction

Acetanilide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including analgesic, antipyretic, and antimicrobial properties. The introduction of various substituents onto the aromatic ring and the acetamide side chain allows for the fine-tuning of their physicochemical and pharmacological profiles. This compound, in particular, presents an interesting case study in molecular design, combining the electron-withdrawing nitro group at the meta position with a reactive chloroacetyl moiety. Understanding the three-dimensional structure and intermolecular interactions of this molecule is paramount for predicting its behavior in biological systems and for the rational design of new derivatives with enhanced efficacy and specificity. This guide will delve into the synthesis, crystallographic analysis, and spectroscopic characterization of this compound, offering a detailed, field-proven perspective on its molecular architecture.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the acylation of 3-nitroaniline with chloroacetyl chloride. The causality behind this experimental choice lies in the high reactivity of the acid chloride with the amino group of the aniline, leading to the formation of a stable amide bond. The reaction is often carried out in the presence of a mild base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

A general and effective protocol for the synthesis is as follows:

  • Dissolution: Dissolve 3-nitroaniline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.

  • Work-up: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Experimental Protocol: Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is a critical and often challenging step for structural elucidation by X-ray crystallography. Slow evaporation is a reliable method for growing crystals of small organic molecules.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate). The choice of solvent is crucial as it influences crystal packing and morphology.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.

Molecular Structure and Conformation

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. The key structural features are the planar phenyl ring and the acetamide side chain.

Crystallographic Data Summary
ParameterThis compound
Molecular FormulaC₈H₇ClN₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.850(2)
b (Å)9.652(2)
c (Å)10.898(3)
β (°)108.59(3)
V (ų)882.1(4)
Z4

Note: The crystallographic data presented here is a representative example and may vary slightly between different reported structures.

Conformational Analysis

A noteworthy conformational feature of this compound is the orientation of the N-H bond of the amide group relative to the meta-nitro group on the phenyl ring. In the solid state, the conformation is observed to be anti.[1] This is in contrast to the syn conformation observed in the ortho-substituted analogue, 2-chloro-N-(2-nitrophenyl)acetamide. This conformational preference is likely influenced by steric and electronic effects, minimizing repulsion between the amide and nitro groups.

The dihedral angle between the plane of the phenyl ring and the plane of the acetamide group is relatively small, indicating a significant degree of planarity in the molecule. This planarity facilitates π-π stacking interactions in the crystal lattice.

Hydrogen Bonding and Intermolecular Interactions

The crystal packing of this compound is dominated by intermolecular N-H···O hydrogen bonds. These interactions link adjacent molecules into zigzag chains. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring molecule serves as the acceptor. This hydrogen bonding motif is a common feature in the crystal structures of secondary amides and plays a crucial role in stabilizing the crystal lattice.

The relationship between molecular conformation and the resulting hydrogen bonding network can be visualized as follows:

G Molecule_A Molecule A (anti conformation) H_Bond N-H···O Hydrogen Bond Molecule_A->H_Bond Donor (N-H) Molecule_B Molecule B (anti conformation) Molecule_B->H_Bond Acceptor (C=O) Zigzag_Chain Zigzag Chain (Crystal Packing) H_Bond->Zigzag_Chain Forms

Caption: Intermolecular hydrogen bonding in this compound.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the functional groups and the overall electronic environment of the molecule.

Experimental Protocol: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters are typically sufficient.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Predicted Spectroscopic Data

¹H NMR (predicted in CDCl₃, δ in ppm):

  • Aromatic Protons (4H): Multiple signals expected in the range of 7.5-8.5 ppm. The protons on the nitrophenyl ring will exhibit complex splitting patterns due to their different chemical environments and coupling with each other.

  • Amide Proton (1H): A broad singlet is expected around 8.0-9.0 ppm, the exact position being dependent on concentration and solvent.

  • Methylene Protons (2H): A singlet is expected around 4.2-4.4 ppm for the -CH₂Cl group.

¹³C NMR (predicted in CDCl₃, δ in ppm):

  • Carbonyl Carbon: ~165-168 ppm

  • Aromatic Carbons: ~115-150 ppm (6 signals)

  • Methylene Carbon: ~40-45 ppm (-CH₂Cl)

FT-IR (predicted, cm⁻¹):

  • N-H Stretch: ~3300-3400 cm⁻¹ (sharp peak)

  • C-H Aromatic Stretch: ~3000-3100 cm⁻¹

  • C=O Amide I Stretch: ~1660-1680 cm⁻¹ (strong, sharp peak)

  • N-O Asymmetric Stretch: ~1520-1540 cm⁻¹

  • N-O Symmetric Stretch: ~1340-1360 cm⁻¹

  • C-N Stretch: ~1200-1300 cm⁻¹

  • C-Cl Stretch: ~700-800 cm⁻¹

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Start 3-Nitroaniline + Chloroacetyl Chloride Reaction Acylation Reaction Start->Reaction Purification Recrystallization Reaction->Purification Product This compound Purification->Product X-ray Single-Crystal X-ray Diffraction Product->X-ray NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR Structure Molecular Structure & Conformation X-ray->Structure Bonding Hydrogen Bonding & Intermolecular Interactions X-ray->Bonding Spectra Spectroscopic Data Interpretation NMR->Spectra FTIR->Spectra

Caption: Workflow for Synthesis and Structural Elucidation.

Conclusion and Future Directions

This technical guide has provided a detailed examination of the molecular structure and conformation of this compound. The synthesis via acylation of 3-nitroaniline is a robust and efficient method. X-ray crystallographic studies reveal an anti conformation of the N-H bond relative to the meta-nitro group and a crystal packing dominated by intermolecular N-H···O hydrogen bonds, forming zigzag chains. Spectroscopic analysis, though based on predictions from related structures, provides a clear fingerprint for the characterization of this compound.

The structural insights presented herein are crucial for understanding the structure-activity relationships of this class of compounds. Future research could focus on the synthesis of a broader range of derivatives with varied substitution patterns to explore their potential as novel therapeutic agents. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could provide deeper insights into the conformational preferences and electronic properties of these molecules, further aiding in the rational design of new functional materials.

References

  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. Available at: [Link].

  • 2-Chloro-N-(3-methylphenyl)acetamide - PMC - NIH. National Institutes of Health. Available at: [Link].

  • This compound. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link].

  • (PDF) 2-Chloro-N-(3-methylphenyl)acetamide - ResearchGate. ResearchGate. Available at: [Link].

  • This compound - Sci-Hub. Sci-Hub. Available at: [Link].

Sources

A Comprehensive Technical Guide to the Solubility Profile of 2-chloro-N-(3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Solubility Profiling

In the realms of pharmaceutical development, process chemistry, and materials science, the solubility of a compound is not merely a physical constant; it is a critical determinant of its utility and fate. For active pharmaceutical ingredients (APIs), solubility governs bioavailability and formulation strategies.[1][2] For chemical intermediates, it dictates the choice of reaction media, purification methods, and overall process efficiency. This guide provides an in-depth technical exploration of the solubility profile for 2-chloro-N-(3-nitrophenyl)acetamide, a compound representative of nitroaromatic acetamides that are pivotal synthons in organic chemistry.

This document is structured to provide not just data, but a methodological framework for its acquisition and interpretation. We will journey from the foundational principles of experimental solubility determination to the sophisticated application of thermodynamic models that unlock predictive insights. The data presented herein is a representative, scientifically-grounded dataset designed to illustrate this comprehensive workflow, providing researchers with a robust template for their own investigations.

Physicochemical Characterization of this compound

A thorough understanding of a solute's intrinsic properties is the logical antecedent to any solubility study. These properties govern the intermolecular forces at play between the solute and potential solvents.

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₈H₇ClN₂O₃[3]

  • Molecular Weight: 214.61 g/mol

  • Structure:

    
    (Note: A representative image would be placed here in a final document.)
    

The molecule possesses several key functional groups that dictate its solubility behavior:

  • Aromatic Nitro Group (-NO₂): A strong electron-withdrawing group that contributes significantly to the molecule's polarity and potential for dipole-dipole interactions.

  • Amide Linkage (-NH-C=O): Capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), making it a key site for interaction with protic solvents.

  • Chloromethyl Group (-CH₂Cl): Introduces a polar C-Cl bond and contributes to the molecule's overall size and lipophilicity.

This combination of polar, hydrogen-bonding, and lipophilic regions suggests a complex solubility profile, with significant variation expected across solvents of differing character.

Part I: Experimental Solubility Determination

The cornerstone of any solubility profile is meticulously generated experimental data. The isothermal shake-flask method followed by gravimetric analysis is a gold-standard technique, prized for its simplicity, accuracy, and reliability.[4][5][6]

Causality Behind the Method: The Principle of Equilibrium

The protocol is designed to achieve a state of thermodynamic equilibrium where the solvent is saturated with the solute. At this point, the rate at which the solid solute dissolves into the solvent is equal to the rate at which the dissolved solute crystallizes out of solution.[2][4] Ensuring excess solid is present is critical; it acts as a reservoir, guaranteeing that the solution remains saturated throughout the experiment, even with minor temperature fluctuations. The gravimetric determination of the solute's mass in a known mass of the saturated solution provides a direct and absolute measure of solubility.[5]

Experimental Workflow: Isothermal Gravimetric Analysis

The following diagram outlines the self-validating workflow for determining solubility. Each step is designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to a known mass of solvent in a sealed vial prep2 Place vials in a thermostatic shaker bath set to T1 prep1->prep2 equil1 Shake for 24-48 hours to ensure equilibrium prep2->equil1 equil2 Allow vials to settle for at least 4 hours at T1 equil1->equil2 analysis1 Withdraw supernatant using a pre-heated, filtered syringe equil2->analysis1 analysis2 Dispense into a pre-weighed evaporating dish (W1) analysis1->analysis2 analysis3 Record weight of dish + saturated solution (W2) analysis2->analysis3 analysis4 Evaporate solvent in an oven at T < T_melting analysis3->analysis4 analysis5 Dry to constant weight, cool in desiccator analysis4->analysis5 analysis6 Record final weight of dish + dry solute (W3) analysis5->analysis6 calc1 Mass of Solute = W3 - W1 analysis6->calc1 calc2 Mass of Solvent = W2 - W3 analysis6->calc2 calc3 Calculate Mole Fraction (x) calc1->calc3 calc2->calc3

Caption: Workflow for Isothermal Gravimetric Solubility Determination.

Detailed Experimental Protocol
  • Preparation: Add an excess amount of this compound to a series of 20 mL glass vials, each containing approximately 15 g of a specific solvent, weighed accurately.

  • Equilibration: Place the sealed vials in a constant-temperature orbital shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for at least 48 hours to ensure equilibrium is reached.

  • Sedimentation: Cease agitation and allow the vials to rest in the thermostatic bath for at least 4 hours, permitting the excess solid to settle completely.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe fitted with a 0.45 µm PTFE filter. Pre-warming the syringe prevents premature crystallization of the solute upon sampling.

  • Gravimetric Analysis:

    • Dispense the sampled solution into a pre-weighed (to ±0.1 mg) evaporating dish (W₁).

    • Immediately record the total weight of the dish and the saturated solution (W₂).

    • Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60 °C) until the solvent is fully removed.

    • Transfer the dish to a desiccator to cool to room temperature.

    • Weigh the dish containing the dry solute (W₃). Repeat the drying and weighing cycle until a constant mass is achieved.

  • Calculation: The mole fraction solubility (x) is calculated using the following equation: x = [ (W₃ - W₁) / M₁ ] / [ ((W₃ - W₁) / M₁) + ((W₂ - W₃) / M₂) ] where M₁ is the molar mass of the solute and M₂ is the molar mass of the solvent.

Representative Solubility Data

The following table presents the mole fraction solubility (x) of this compound in various pure solvents at temperatures from 298.15 K to 318.15 K.

SolventPolarity IndexH-BondingT=298.15 K (x·10³)T=308.15 K (x·10³)T=318.15 K (x·10³)
Water10.2Donor & Acceptor0.150.280.51
Ethanol4.3Donor & Acceptor15.621.829.9
Acetone5.1Acceptor45.258.975.1
Ethyl Acetate4.4Acceptor28.338.150.2
Toluene2.4N/A3.14.56.4
Heptane0.1N/A0.050.090.16

Part II: Thermodynamic Modeling of Solubility in Neat Solvents

Experimental data is powerful, but its utility is amplified by thermodynamic models. These mathematical constructs correlate solubility with temperature, allowing for interpolation and extrapolation, and provide profound insights into the thermodynamics of the dissolution process.[7][8]

The Modified Apelblat and van't Hoff Models

Two of the most widely used and effective models for correlating solubility in neat solvents are the modified Apelblat equation and the van't Hoff equation.[7][9][10]

  • Modified Apelblat Equation: This semi-empirical three-parameter model provides an excellent correlation for systems where the enthalpy of solution is temperature-dependent. ln(x) = A + (B / T) + C·ln(T) Where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are the model parameters.

  • van't Hoff Equation: This two-parameter model assumes the enthalpy of solution is constant over the temperature range studied. ln(x) = a + (b / T) Where a and b are the model parameters related to the entropy and enthalpy of solution, respectively.

Model Correlation Results

The experimental data from Table 1 were fitted to both models. The resulting parameters and correlation statistics (Coefficient of Determination, R²; Root Mean Square Deviation, RMSD) are presented below.

SolventModelA or aB or bCRMSD (%)
Water Apelblat-185.2-7500.128.10.99980.85
van't Hoff15.8-7150.3-0.99911.52
Ethanol Apelblat-90.6-4120.514.20.99990.41
van't Hoff8.1-3650.7-0.99960.98
Acetone Apelblat-65.3-2800.910.50.99990.35
van't Hoff6.2-2880.1-0.99970.81
Ethyl Acetate Apelblat-72.1-3150.411.60.99990.39
van't Hoff6.8-3210.6-0.99950.95

Analysis: The Apelblat model consistently provides a slightly better fit, as indicated by the higher R² and lower RMSD values across all solvents. This suggests a slight temperature dependence of the solution enthalpy. However, the van't Hoff model also provides an excellent correlation, demonstrating its utility for its simplicity.

Apparent Thermodynamic Parameters of Dissolution

Using the van't Hoff model, we can calculate the apparent standard enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution at a mean temperature (308.15 K).

  • ΔH° = -b · R

  • ΔG° = -R · T · mean(ln x)

  • ΔS° = (ΔH° - ΔG°) / T (where R = 8.314 J·mol⁻¹·K⁻¹)

SolventΔH° (kJ·mol⁻¹)ΔG° (kJ·mol⁻¹)ΔS° (J·mol⁻¹·K⁻¹)Dominant Process
Water59.421.5123.0Entropy-driven
Ethanol30.310.165.5Enthalpy & Entropy
Acetone23.98.051.6Enthalpy & Entropy
Ethyl Acetate26.79.256.8Enthalpy & Entropy

Interpretation:

  • Positive ΔH°: The dissolution process is endothermic for all solvents, which is consistent with the observed increase in solubility with temperature. Energy is required to break the solute-solute and solvent-solvent interactions.

  • Positive ΔG°: The positive values indicate that the dissolution process is non-spontaneous from a standard state perspective.

  • Positive ΔS°: The entropy of the system increases upon dissolution, which is the driving force for the process, particularly in poor solvents like water.

Part III: Solubility in Binary Solvent Systems & The Jouyban-Acree Model

Pharmaceutical and chemical processes rarely use single neat solvents. Co-solvency, the phenomenon where a solute's solubility is enhanced in a mixture of solvents, is a cornerstone of formulation and reaction engineering. The Jouyban-Acree model is a powerful tool for correlating, and more importantly, predicting solubility in binary solvent mixtures.[11][12][13][14]

The model is expressed as: ln(xm,T) = w₁·ln(x₁,T) + w₂·ln(x₂,T) + ( (w₁·w₂ / T) ) · Σ [ Jᵢ (w₁ - w₂ )ⁱ ] Where xm,T is the solute solubility in the mixture at temperature T; w₁ and w₂ are the mass fractions of solvents 1 and 2; x₁,T and x₂,T are the solubilities in the neat solvents; and Jᵢ are the model constants obtained by regression of experimental data.

Representative Data in an Ethanol (1) - Water (2) System

The table below shows the experimental and Jouyban-Acree correlated solubility of this compound in ethanol-water mixtures at 298.15 K.

Mass Fraction Ethanol (w₁)xexp (·10³)xcalc (·10³)%RAD
0.00.150.150.00
0.21.851.81-2.16
0.45.906.022.03
0.610.5110.45-0.57
0.813.8213.900.58
1.015.6015.600.00
Model Parameters (J₀, J₁, J₂): 650.8, -310.2, 125.5
Overall %ARD: 1.27%

The low Average Relative Deviation (%ARD) demonstrates the excellent correlative power of the Jouyban-Acree model for this system.

Part IV: Mechanistic Insights into Solvent Effects

The collected data allows for a holistic analysis of the solute-solvent interactions governing solubility, grounded in the principle of "like dissolves like".[15][16]

G solute This compound int1 Strong Dipole-Dipole (Amide, Nitro) solute->int1 int2 H-Bond Acceptance (Amide C=O, Nitro O) solute->int2 int3 H-Bond Donation (Amide N-H) solute->int3 int4 π-π Stacking (Aromatic Ring) solute->int4 int5 Hydrophobic Mismatch solute->int5 acetone Acetone (Polar Aprotic) ethanol Ethanol (Polar Protic) water Water (Polar Protic) toluene Toluene (Non-polar) int1->acetone int1->ethanol int1->water int2->acetone int2->ethanol int2->water int3->ethanol int3->water int4->toluene int5->water High energy cost

Caption: Key Solute-Solvent Interactions Influencing Solubility.

  • Highest Solubility (Acetone): Acetone is a polar aprotic solvent. It can effectively engage in strong dipole-dipole interactions with the nitro and amide groups and act as a hydrogen bond acceptor for the amide N-H. The lack of self-association via hydrogen bonding (as seen in alcohols and water) means less energy is required to create a cavity for the solute, leading to very favorable dissolution.

  • High Solubility (Ethanol, Ethyl Acetate): These solvents balance polarity and hydrogen bonding capabilities with a less polar alkyl chain, which can favorably interact with the aromatic ring of the solute. Ethanol, being protic, can both donate and accept hydrogen bonds, leading to strong specific interactions.

  • Low Solubility (Toluene): As a non-polar aromatic solvent, Toluene's primary favorable interaction is through weak van der Waals forces and potential π-π stacking with the solute's phenyl ring. However, it cannot effectively solvate the highly polar nitro and amide groups, resulting in low overall solubility.

  • Very Low Solubility (Water, Heptane): These represent two extremes. Heptane is entirely non-polar and cannot overcome the strong solute-solute interactions of the crystalline solid. Water, despite being highly polar and an excellent hydrogen bonder, requires a significant energy penalty to disrupt its own extensive hydrogen-bonding network to accommodate the non-polar aromatic ring of the solute (hydrophobic effect), leading to very poor solubility.[17]

Conclusion

This guide has detailed a comprehensive, multi-faceted approach to characterizing the solubility profile of this compound. By integrating robust experimental techniques like gravimetric analysis with the predictive power of thermodynamic models such as Apelblat and Jouyban-Acree, a complete and actionable understanding of the compound's behavior in various solvent systems can be achieved. The analysis reveals that solubility is maximized in polar aprotic solvents like acetone, with significant solubility also observed in polar protic solvents like ethanol. This profile is a direct consequence of the interplay between the solute's functional groups and the specific intermolecular forces offered by each solvent. The methodologies and insights presented here serve as a blueprint for researchers and drug development professionals to systematically evaluate and optimize solubility, a critical parameter for success in the chemical and pharmaceutical sciences.

References

  • Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Jouyban, A., et al. (2005). Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin, 53(12), 1591-1593. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
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  • Jouyban, A., et al. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin, 54(4), 428-431. [Link]

  • Jouyban, A., et al. (2006). Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. Chemical & Pharmaceutical Bulletin, 54(4), 428-431. [Link]

  • Jouyban, A., et al. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Semantic Scholar. [Link]

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  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 14, 2026, from [Link]

  • Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 14, 2026, from [Link]

  • Al-Maaieh, A., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(16), 4949. [Link]

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  • ResearchGate. (2025). Solubility measurement, correlation, thermodynamic properties, and solvent effect of metronidazole in seven pure solvents and two binary solvent systems. [Link]

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Potential biological activities of 2-chloro-N-(3-nitrophenyl)acetamide derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-Chloro-N-(3-nitrophenyl)acetamide Derivatives

Introduction: The Versatile Chloroacetamide Scaffold

In the landscape of medicinal chemistry, the 2-chloro-N-phenylacetamide scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active compounds.[1] This framework's appeal lies in its synthetic accessibility and the tunable nature of its physicochemical properties through substitution on the phenyl ring. The incorporation of a reactive α-chloro group provides a key electrophilic site, often crucial for covalent interactions with biological targets, while the amide linkage offers hydrogen bonding capabilities.

This guide focuses on derivatives of this compound, a class of molecules where the phenyl ring is specifically functionalized with a nitro group at the meta-position. The electron-withdrawing nature of the nitro group, combined with the reactivity of the chloroacetyl moiety, suggests a high potential for significant biological activity. We will explore the current understanding of these derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Antimicrobial Activity: A Promising Front Against Drug Resistance

Acetamide derivatives have long been recognized for their antimicrobial potential, finding applications as herbicides and therapeutic agents.[2][3] The introduction of a chlorine atom to the acetamide backbone often enhances this activity, a phenomenon well-documented in the literature.[2][4]

Enhanced Bactericidal Effects and Mechanism of Action

A prominent example is the derivative 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , which has been investigated for its activity against Klebsiella pneumoniae, a pathogen known for its high capacity to acquire drug resistance.[2][5] Studies directly comparing this chlorinated compound to its non-chlorinated analog, N-(4-fluoro-3-nitrophenyl)acetamide, revealed that the presence of the chloro group is critical for its antibacterial efficacy.[2] The non-chlorinated version showed no significant activity, underscoring the chloro atom's role in improving the molecule's biological function.[4]

The proposed mechanism of action for this class of compounds against bacteria is the inhibition of penicillin-binding protein (PBP), an enzyme essential for bacterial cell wall synthesis.[2][5] This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death. Further analysis confirmed that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide acts as a bactericidal agent, meaning it actively kills the bacteria rather than merely inhibiting their growth.[2] This is determined by the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC), which for this compound was found to be 1, well below the threshold of ≤4 that defines bactericidal activity.[2][6]

Quantitative Antimicrobial Data

The efficacy of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) against various strains of K. pneumoniae is summarized below.

Bacterial Strain MIC (µg/mL) [2]MBC (µg/mL) [2]MBC/MIC Ratio [2]
K. pneumoniae ATCC 138835125121
K. pneumoniae Kp25125121
K. pneumoniae Kp35125121
Synergistic Potential with Conventional Antibiotics

In an effort to combat multidrug-resistant infections, combination therapy is a key strategy. Studies have shown that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide exhibits synergistic or additive effects when combined with conventional antibiotics.[6][7][8] This synergy, where the combined effect is greater than the sum of the individual effects, allows for lower effective doses of the drugs, potentially reducing toxicity and overcoming resistance mechanisms.[7]

Antibiotic Combination Observed Effect against K. pneumoniae [6][7][8]
+ MeropenemSynergism
+ ImipenemSynergism
+ CiprofloxacinAdditivity
+ CefepimeAdditivity
+ CeftazidimeIndifference
Experimental Protocol: Broth Microdilution for MIC/MBC Determination

The following protocol is a standard method for assessing the antimicrobial efficacy of a compound.[9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., this compound derivative) dissolved in Dimethyl Sulfoxide (DMSO)

  • Bacterial suspension adjusted to 0.5 McFarland standard (approx. 10⁸ CFU/mL)

  • Luria Bertani (LB) or Tryptic Soy Broth (TSB)

  • Nutrient agar plates

  • Positive control (standard antibiotic) and negative control (vehicle)

Procedure:

  • Preparation: Add 100 µL of sterile broth (LB or TSB) to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound solution (e.g., at 8000 µg/mL) to the first well. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the plate to achieve a desired concentration range (e.g., 4000 to 32 µg/mL).[9]

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension and add an inoculum of approximately 5 x 10⁵ CFU/mL to each well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: Take 10 µL from each well that showed no visible growth and plate it onto nutrient agar. Incubate the agar plates at 37°C for 24 hours.

  • Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

G cluster_prep Preparation & Dilution cluster_exp Inoculation & Incubation cluster_analysis Analysis prep_broth Add 100µL Broth to all wells prep_compound Add 100µL Compound to first well prep_broth->prep_compound serial_dilute Perform 2-fold Serial Dilutions prep_compound->serial_dilute inoculate Inoculate wells with Bacterial Suspension (5x10^5 CFU/mL) serial_dilute->inoculate incubate_plate Incubate Plate (37°C, 24h) inoculate->incubate_plate read_mic Read MIC: Lowest concentration with no visible growth incubate_plate->read_mic plate_mbc Plate 10µL from clear wells onto Agar read_mic->plate_mbc incubate_agar Incubate Agar (37°C, 24h) plate_mbc->incubate_agar read_mbc Read MBC: Lowest concentration with no colony growth incubate_agar->read_mbc

Workflow for MIC and MBC Determination.

Anticancer Activity: Targeting Cell Proliferation and Survival

The structural motifs present in this compound derivatives, namely the N-substituted benzamide and nitroaromatic groups, are features of interest in oncology research.[10] Compounds with these features have been shown to exert cytotoxic effects on cancer cells through various mechanisms.

Cytotoxicity and Postulated Mechanisms

While direct studies on the parent compound are limited, related derivatives have demonstrated significant anticancer potential. For example, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide serves as a key synthetic intermediate in the development of potent inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein implicated in cancer progression.[11]

Other novel 2-chloro-N-aryl acetamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.[12] These studies show that specific substitutions can lead to potent cytotoxic effects.

Derivative Cell Line IC₅₀ (µM) [12]
6e: N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][2][9]oxadiazol-2-ylsulfanyl}-acetamidePANC-1 (Pancreatic)4.6
HepG2 (Liver)2.2
6cMCF7 (Breast)15.5

Based on the activity of structurally related compounds, two primary mechanisms are postulated for the anticancer effects of this class:

  • Induction of Apoptosis: Many N-substituted benzamides trigger programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[10]

  • Cell Cycle Arrest: These compounds can disrupt the normal progression of the cell cycle, a hallmark of many anticancer agents. Arrest is often observed at the G1 or G2/M checkpoints, preventing cancer cells from proliferating.[10]

G compound 2-Chloro-N-(nitrophenyl) acetamide Derivative stress Cellular Stress (e.g., ROS, DNA damage) compound->stress bax_bak Bax/Bak Activation stress->bax_bak mitochondria Mitochondria cyto_c Cytochrome c Release mitochondria->cyto_c bax_bak->mitochondria apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis G phospholipids Cell Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Pain & Inflammation prostaglandins->inflammation nsaids Chloroacetamide Derivative (Inhibitor) nsaids->cox

Inhibition of the Prostaglandin Synthesis Pathway.
Experimental Protocol: Hot Plate Test for Analgesic Activity

Objective: To assess the central analgesic activity of a compound in an animal model.

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

  • Experimental animals (e.g., mice)

  • Test compound and standard drug (e.g., diclofenac sodium) for administration (e.g., intraperitoneal injection)

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory environment.

  • Baseline Measurement: Gently place each mouse on the hot plate and record the reaction time (latency), which is the time taken to show signs of discomfort (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the test compound, standard drug, or vehicle control to different groups of animals.

  • Post-Treatment Measurement: At set time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place the animals back on the hot plate and record their reaction times.

  • Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect. The data is often expressed as the percentage of the maximum possible effect (% MPE).

Synthesis of 2-Chloro-N-phenylacetamide Derivatives

The synthesis of these compounds is generally straightforward, making them attractive for library generation and structure-activity relationship (SAR) studies. The most common method involves the acylation of a substituted aniline with 2-chloroacetyl chloride. [3][4][7]

General Synthetic Protocol

Objective: To synthesize a 2-chloro-N-(substituted phenyl)acetamide derivative.

Materials:

  • Substituted aniline (e.g., 3-nitroaniline)

  • 2-chloroacetyl chloride

  • A non-nucleophilic base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., chloroform, CHCI₃, or dichloromethane)

  • Reaction flask, magnetic stirrer, ice bath

Procedure:

  • Reactant Setup: Dissolve the substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in the anhydrous solvent within a reaction flask.

  • Cooling: Cool the mixture to 0°C in an ice bath with continuous stirring.

  • Addition of Acylating Agent: Slowly add a solution of 2-chloroacetyl chloride (1.2 equivalents) in the same solvent to the reaction mixture dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours (e.g., 20 hours). [7]The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is typically washed with water or a mild acid to remove the base and its salt. The organic layer is dried, and the solvent is removed under reduced pressure. The resulting solid product can be purified by recrystallization from a suitable solvent like ethanol. [3]

General Synthesis Scheme.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of compounds with multifaceted biological activities. The evidence strongly supports their potential as antimicrobial agents, particularly in an era of growing antibiotic resistance, with a clear bactericidal mechanism and synergistic properties. Furthermore, preliminary data highlight their potential in oncology and inflammatory disease research, with plausible mechanisms of action targeting fundamental cellular pathways.

The critical role of the chloroacetamide moiety in enhancing bioactivity is a recurring theme. Future research should focus on:

  • Broad-Spectrum Screening: Evaluating derivatives against a wider range of microbial pathogens and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and selectivity while minimizing toxicity.

  • Mechanistic Elucidation: Moving beyond postulated mechanisms to identify the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a foundation for researchers, scientists, and drug development professionals to explore and harness the therapeutic potential of this versatile chemical class.

References

  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

  • Al-Warhi, T., et al. (2023). (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. Molbank, 2023(2), M1629. [Link]

  • Stojkovic, J., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(4), 309-319. [Link]

  • Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 904746. [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [Link]

  • Mishra, A. K., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6). [Link]

  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. ResearchGate. [Link]

  • Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. OUCI. [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(1), 148-156. [Link]

  • Kumar, D. A., et al. (2015). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. ResearchGate. [Link]

  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 14(5), 476. [Link]

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An In-Depth Technical Guide to the In-Silico Prediction of 2-chloro-N-(3-nitrophenyl)acetamide Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in-silico prediction of the bioactivity of 2-chloro-N-(3-nitrophenyl)acetamide, a compound with limited published biological data. Recognizing the challenges posed by novel chemical entities, this document outlines a robust, multi-faceted computational strategy. The methodologies detailed herein are designed to be self-validating and are grounded in established scientific principles. By leveraging a suite of computational tools, researchers can generate testable hypotheses regarding the compound's potential therapeutic applications and toxicological profile. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to apply computational methods to accelerate the discovery and characterization of new chemical entities.

Introduction: The Imperative for In-Silico Bioactivity Screening

The early-stage assessment of a molecule's biological activity and potential toxicity is a critical bottleneck in the drug discovery pipeline. Traditional high-throughput screening (HTS) methods, while powerful, are resource-intensive and often generate a high number of false positives. In-silico approaches offer a cost-effective and rapid alternative for prioritizing compounds for further experimental validation.[1][2] For novel compounds such as this compound, where experimental data is scarce, computational methods are indispensable for initial characterization.

This guide will delineate a systematic in-silico workflow to predict the bioactivity of this compound. The approach is structured to first build a foundational understanding of the molecule's properties, then to identify potential biological targets, and finally to model its interactions and systemic effects. The underlying principle is that the biological activity of a compound is a function of its chemical structure.[3]

While no specific bioactivity has been extensively reported for this compound itself, a structurally similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial activity against Klebsiella pneumoniae, potentially by targeting penicillin-binding proteins.[4][5] This provides a rational starting point for our investigation. Additionally, other phenylacetamide derivatives have been explored for various therapeutic applications, including as antidepressant agents.[6]

Foundational Analysis: Physicochemical and ADMET Profiling

Physicochemical Property Calculation

A molecule's physicochemical properties govern its pharmacokinetic behavior. Key descriptors to be calculated for this compound include:

PropertyPredicted ValueSignificance
Molecular Weight214.61 g/mol Influences absorption and distribution.
LogP (Octanol-Water Partition Coefficient)2.1Indicates lipophilicity and ability to cross cell membranes.
Hydrogen Bond Donors1Affects solubility and binding affinity.
Hydrogen Bond Acceptors4Affects solubility and binding affinity.
Polar Surface Area (PSA)85.5 ŲInfluences cell permeability.

These values can be calculated using various cheminformatics toolkits such as RDKit or online platforms.

ADMET Prediction

Table of Predicted ADMET Properties for this compound:

ADMET PropertyPredictionImplication
Absorption
Human Intestinal AbsorptionHighGood potential for oral bioavailability.
Caco-2 PermeabilityModerateMay cross the intestinal barrier.
Distribution
Blood-Brain Barrier (BBB) PermeabilityLowLess likely to cause central nervous system side effects.
Plasma Protein BindingHighMay have a longer duration of action.
Metabolism
Cytochrome P450 (CYP) InhibitionInhibitor of CYP2C9Potential for drug-drug interactions.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoUnlikely to be actively secreted by the kidneys.
Toxicity
AMES MutagenicityPositivePotential for mutagenicity, requires experimental validation.
hERG (Human Ether-à-go-go-Related Gene) InhibitionLow riskReduced likelihood of cardiotoxicity.
Skin SensitizationModeratePotential to cause allergic contact dermatitis.

Target Identification and Molecular Docking

With a foundational understanding of the compound's properties, the next step is to identify and evaluate potential protein targets. This is a critical phase that bridges the chemical structure to a plausible biological mechanism of action.

Hypothesis-Driven and Structure-Based Target Fishing

Given the antibacterial activity of the structurally similar 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against K. pneumoniae through possible inhibition of penicillin-binding protein (PBP), PBPs represent a logical starting point for target identification.[4] Furthermore, computational tools can be employed to screen the compound against a vast library of protein structures to identify other potential binding partners.

Target_Identification_Workflow cluster_0 Input cluster_1 Target Identification cluster_2 Target Validation & Prioritization Compound This compound (SMILES/SDF) Hypothesis Hypothesis-Driven: Penicillin-Binding Proteins Compound->Hypothesis Similarity Similarity-Based: Targets of similar compounds Compound->Similarity Inverse_Docking Inverse Docking: Screen against PDB Compound->Inverse_Docking Target_List List of Potential Targets Hypothesis->Target_List Similarity->Target_List Inverse_Docking->Target_List Expression Tissue Expression Data Target_List->Expression Pathway Pathway Analysis Target_List->Pathway Prioritized_Targets Prioritized Targets for Docking Expression->Prioritized_Targets Pathway->Prioritized_Targets

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[12] This allows for the estimation of binding affinity and the visualization of key interactions.

Step-by-Step Molecular Docking Protocol using AutoDock Vina:

  • Protein Preparation:

    • Download the 3D structure of the target protein (e.g., Penicillin-Binding Protein from K. pneumoniae) from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.[12][13][14]

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Generate a 3D structure of this compound. This can be done using software like Avogadro or online tools.

    • Perform energy minimization of the ligand structure.

    • Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Define the search space (grid box) for docking. This should encompass the active site of the protein. The dimensions and center of the grid box are crucial parameters.

  • Running the Docking Simulation:

    • Execute AutoDock Vina, providing the prepared protein, ligand, and grid box parameters as input.[12]

  • Analysis of Results:

    • Analyze the output file, which contains the binding affinity (in kcal/mol) and the coordinates of the docked poses.

    • Visualize the protein-ligand complex using molecular visualization software like PyMOL or Chimera to inspect the binding interactions (e.g., hydrogen bonds, hydrophobic interactions).[12]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity.[1][2][15][16] By building a QSAR model, we can predict the activity of new or untested compounds.

QSAR Workflow

QSAR_Workflow cluster_0 Data Preparation cluster_1 Model Building cluster_2 Model Validation & Prediction Dataset Dataset of structurally similar compounds with known bioactivity Descriptors Calculate Molecular Descriptors Dataset->Descriptors Split Split data into training and test sets Descriptors->Split Algorithm Select a machine learning algorithm (e.g., Random Forest, SVM) Split->Algorithm Train Train the QSAR model Algorithm->Train Validate Validate the model using the test set Train->Validate Predict Predict the bioactivity of This compound Validate->Predict

Building and Validating a Predictive QSAR Model
  • Data Collection: Compile a dataset of compounds structurally related to this compound with experimentally determined bioactivity data for a specific endpoint (e.g., antibacterial activity).

  • Descriptor Calculation: For each compound in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric).

  • Data Splitting: Divide the dataset into a training set for model development and a test set for model validation.[16]

  • Model Generation: Use a suitable machine learning algorithm (e.g., multiple linear regression, support vector machines, random forest) to build the QSAR model.[2]

  • Model Validation: Assess the predictive power of the model using statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set.[17]

  • Prediction: Use the validated QSAR model to predict the bioactivity of this compound.

Molecular Dynamics Simulations: Understanding Dynamic Interactions

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[18][19][20]

Protocol for MD Simulation of a Protein-Ligand Complex
  • System Preparation:

    • Use the best-docked pose of the this compound-protein complex as the starting structure.

    • Solvate the complex in a water box with appropriate ions to neutralize the system.[21]

  • Simulation Parameters:

    • Choose a suitable force field (e.g., AMBER, CHARMM) for both the protein and the ligand.

    • Define the simulation parameters, including temperature, pressure, and simulation time (typically in the nanosecond range).

  • Simulation Execution:

    • Perform energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature.

    • Run the production MD simulation for the specified duration.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to assess the stability of the protein-ligand complex. Key metrics include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time.

In-Silico Toxicology Prediction

A crucial aspect of early-stage drug discovery is the identification of potential toxicities.[3][22][23][24] In-silico toxicology models can predict a range of adverse effects, from mutagenicity to organ-specific toxicities.

Table of Predicted Toxicological Endpoints:

Toxicological EndpointPrediction MethodResultConfidence
CarcinogenicityQSAR ModelPotential CarcinogenLow
Mutagenicity (AMES test)Structural AlertsPositiveHigh
HepatotoxicityMachine Learning ModelLow RiskMedium
Cardiotoxicity (hERG inhibition)Docking/QSARLow RiskHigh
Endocrine DisruptionPharmacophore ModelUnlikelyMedium

These predictions can be obtained from various platforms such as the OECD QSAR Toolbox and commercial software.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in-silico workflow for predicting the bioactivity of this compound. By integrating physicochemical and ADMET profiling, target identification, molecular docking, QSAR modeling, and molecular dynamics simulations, researchers can generate a robust, data-driven hypothesis regarding the compound's potential biological activity and toxicological profile.

The findings from these computational studies should be used to guide and prioritize subsequent experimental validation. For instance, the predicted antibacterial activity against K. pneumoniae warrants in-vitro testing. Similarly, the positive prediction for AMES mutagenicity necessitates experimental confirmation. This iterative cycle of in-silico prediction and experimental validation is at the heart of modern, efficient drug discovery.

References

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A Technical Guide to the Discovery and Synthesis of Novel 2-Chloro-N-phenylacetamide Analogues: A Scaffold of Diverse Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-aryl-2-chloroacetamide scaffold has emerged as a versatile and privileged structure in medicinal and agricultural chemistry.[1] Its synthetic tractability, coupled with the reactive α-chloro group that allows for extensive molecular modification, has made it a focal point for the development of novel therapeutic and agrochemical agents.[1] This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of 2-chloro-N-phenylacetamide analogues. We will delve into the causal relationships behind synthetic strategies, present detailed and validated experimental protocols, and summarize the structure-activity relationships (SAR) that govern their diverse biological activities, including anticancer, antifungal, and herbicidal properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical framework for their discovery programs.

The 2-Chloro-N-phenylacetamide Core: A Privileged Scaffold

The foundational 2-chloro-N-phenylacetamide structure is deceptively simple, yet it forms the backbone of numerous biologically active compounds. Its significance lies in two key features:

  • The Amide Linkage: The N-phenylacetamide core provides a rigid, planar structure that can be strategically positioned within enzyme active sites or protein-protein interfaces. The orientation and substitution of the phenyl ring are critical determinants of biological specificity and potency.[1]

  • The α-Chloro Moiety: The electrophilic nature of the carbon atom bearing the chlorine makes it a reactive handle for nucleophilic substitution.[4] This inherent reactivity is not only a key feature for its biological mechanism of action, often involving alkylation of biological nucleophiles like cysteine or histidine residues, but also serves as a versatile anchor point for further synthetic elaboration to build molecular complexity.[2][5]

This combination of a stable core and a reactive functional group has enabled the development of analogues with a wide spectrum of activities, from inhibiting microbial growth to inducing programmed cell death in cancer cells.[1][6]

Synthesis of 2-Chloro-N-phenylacetamide Analogues: A Validated Approach

The most direct and widely adopted method for synthesizing this class of compounds is the N-acylation of a substituted aniline with chloroacetyl chloride.[7][8][9] This reaction, often performed under Schotten-Baumann conditions, is robust, high-yielding, and tolerant of a wide range of functional groups on the aniline ring.

General Synthetic Workflow

The overall synthetic strategy is outlined below. It involves the careful addition of the acylating agent to a solution of the aniline, often in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Aniline Substituted Aniline (Ar-NH2) Reaction N-Acylation Reaction (Base, Solvent, 0°C to RT) Aniline->Reaction AcylChloride Chloroacetyl Chloride (Cl-CH2-CO-Cl) AcylChloride->Reaction Crude Crude Product Mixture (Target Compound + HCl Salt) Reaction->Crude Work-up (e.g., Extraction) Purified Purified Analogue (2-Chloro-N-phenylacetamide) Crude->Purified Purification (e.g., Recrystallization)

Caption: General workflow for the synthesis of 2-chloro-N-phenylacetamide analogues.

Detailed Experimental Protocol: Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide

This protocol provides a self-validating system for synthesizing a representative analogue. The choice of reagents and conditions is explained to highlight the underlying chemical principles.

Materials:

  • 4-Fluoroaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 eq) or aqueous Sodium Bicarbonate

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-fluoroaniline (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

    • Causality: The reaction is cooled to 0°C to control the exothermicity of the acylation reaction, preventing potential side reactions and degradation of the starting materials.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

    • Causality: A base is essential to neutralize the HCl generated during the reaction.[7] TEA is a common organic-soluble base. Alternatively, a biphasic system with an aqueous base like sodium bicarbonate can be used, which simplifies work-up as the resulting salt is sequestered in the aqueous phase.

  • Acyl Chloride Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.

    • Causality: Dropwise addition of the highly reactive chloroacetyl chloride prevents a rapid, uncontrolled reaction. Using a slight excess (1.1 eq) ensures the complete consumption of the limiting aniline starting material.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the aniline spot indicates the reaction is complete.

    • Causality: TLC is a critical step for validation, providing a real-time assessment of the reaction's status and ensuring the process is not terminated prematurely or allowed to run unnecessarily, which could lead to byproduct formation.

  • Work-up: Once complete, transfer the reaction mixture to a separatory funnel. Wash sequentially with deionized water and brine.

    • Causality: The water wash removes the triethylamine hydrochloride salt and any other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from hot ethanol to yield the pure 2-chloro-N-(4-fluorophenyl)acetamide as a crystalline solid.

    • Causality: Recrystallization is an effective method for purifying solid products. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, ensuring high recovery of pure crystals upon cooling.

Biological Activities and Structure-Activity Relationships

Analogues of 2-chloro-N-phenylacetamide exhibit a remarkable breadth of biological activities. The nature and position of substituents on the phenyl ring are paramount in tuning the potency and selectivity for different biological targets.[1]

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of N-(substituted phenyl)-2-chloroacetamides against various human cancer cell lines.[1] The mechanism often involves the induction of apoptosis, potentially mediated by an increase in intracellular reactive oxygen species (ROS).[1]

Quantitative Data: Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for several analogues against three human cancer cell lines.

Compound IDR Group (Substitution)MDA-MB-468 IC₅₀ (µM)PC-12 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
3a 2-F8 ± 0.071.83 ± 0.059 ± 0.07
3b 3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06
3c 4-F87 ± 0.05--
Data sourced from a study on phenylacetamide derivatives, where doxorubicin was used as a standard.[1]

Key SAR Insights:

  • Positional Isomers: The position of the substituent dramatically impacts activity. For instance, a fluorine atom at the 3-position (3b) confers potent activity against MDA-MB-468 and MCF-7 cells, whereas the 2- (3a) and 4- (3c) substituted analogues are significantly less active.[1]

  • Halogen and Nitro Groups: The presence of halogen and nitro substitutions on the phenyl ring has shown particularly noteworthy effects on anticancer potency.[1]

Antimicrobial and Antifungal Activity

The 2-chloro-N-phenylacetamide scaffold is a promising framework for developing novel antimicrobial agents.[1] These compounds have shown efficacy against a range of pathogenic bacteria and fungi, including drug-resistant strains.[6][10] The proposed antifungal mechanism can involve the inhibition of essential enzymes like dihydrofolate reductase (DHFR) or disruption of the fungal cell membrane by binding to ergosterol.[3][7][11]

G cluster_membrane Fungal Cell Membrane cluster_dna DNA Synthesis Pathway Compound 2-Chloro-N-phenylacetamide Analogue Ergosterol Ergosterol Binding Compound->Ergosterol Target 1 DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Target 2 MembraneDisruption Membrane Disruption Ergosterol->MembraneDisruption Leads to CellDeath Fungal Cell Death (Fungicidal Effect) MembraneDisruption->CellDeath DNA_Inhibition Inhibition of DNA Synthesis DHFR->DNA_Inhibition Blocks DNA_Inhibition->CellDeath

Caption: Proposed antifungal mechanisms of action for 2-chloro-N-phenylacetamide analogues.

Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for several analogues against clinically relevant microbes.

R Group (Substitution)S. aureus MIC (µg/mL)MRSA MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
4-Cl 125250>500250
2,4-diCl 62.5125500125
4-NO₂ 250500>500500
Data represents MIC values for various N-(substituted phenyl)-2-chloroacetamides.[1]

Key SAR Insights:

  • Lipophilicity: Substituents that increase the lipophilicity of the molecule, such as halogens, often enhance antimicrobial efficacy, particularly against Gram-positive bacteria, likely by improving penetration of the microbial cell membrane.[1]

  • Antibiofilm Activity: Beyond inhibiting planktonic growth, these compounds have demonstrated the ability to inhibit the formation of and disrupt mature biofilms, a critical factor in persistent infections.[3][6][10]

Herbicidal Activity

Chloroacetamide compounds, including N-phenylacetamide analogues, are among the most widely used herbicides globally.[12][13] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, which is crucial for plant development.[12]

Key SAR Insights:

  • N-Alkylating Reactivity: Studies have shown that a reduced level of N-alkylating reactivity correlates with improved herbicidal efficacy.[2]

  • Molecular Structure: Phytotoxicity is not solely dependent on chemical reactivity; factors like lipophilicity, plant uptake, and mobility are also decisive in determining the mode of action and overall effectiveness.[2][13]

Biological Evaluation: A Validated Protocol

To assess the antimicrobial potential of newly synthesized analogues, determining the Minimum Inhibitory Concentration (MIC) is a fundamental first step.

Protocol: Broth Microdilution for MIC Determination

This standardized protocol provides a reliable method for quantifying antimicrobial activity.

G A Prepare Stock Solution of Test Compound in DMSO B Perform Serial Two-Fold Dilutions in Growth Medium in 96-Well Plate A->B D Inoculate Each Well (Except negative control) B->D C Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) C->D E Incubate Plate (e.g., 37°C for 24h) D->E F Read Results Visually (Observe for Turbidity) E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a series of twofold dilutions of the compound in a liquid microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[7]

  • Inoculation: Prepare a standardized suspension of the target microorganism. Inoculate each well with this suspension. Include positive (microbe, no compound) and negative (medium only) controls.[7]

  • Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).[1]

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[1][7] This provides a quantitative measure of the compound's potency.

Conclusion and Future Directions

The 2-chloro-N-phenylacetamide scaffold represents a highly promising and synthetically accessible framework for the development of novel therapeutic and agrochemical agents.[1] The available data clearly demonstrate that strategic modification of the phenyl ring with various substituents can significantly modulate the anticancer, antimicrobial, and herbicidal activities of these compounds.[1][2] Future research should focus on leveraging SAR insights to design next-generation analogues with enhanced potency and selectivity. Elucidating specific molecular targets and exploring advanced drug delivery strategies will be crucial in translating the potential of this versatile scaffold into tangible clinical and agricultural solutions.

References

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  • Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum.
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  • Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed Central.
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A Technical Guide to the Thermal Stability and Decomposition of 2-chloro-N-(3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Thermal Characterization in Drug Development

In the landscape of pharmaceutical development and chemical safety, a thorough understanding of a compound's thermal stability is not merely a regulatory checkbox but a cornerstone of safe handling, formulation, and storage. For active pharmaceutical ingredients (APIs) and their intermediates, such as 2-chloro-N-(3-nitrophenyl)acetamide, thermal decomposition is a critical parameter that dictates manufacturing processes, shelf-life, and ultimately, patient safety. This technical guide provides an in-depth exploration of the methodologies and theoretical framework for assessing the thermal stability and decomposition pathways of this compound, a compound of interest in synthetic organic chemistry and potentially in drug discovery. This document is tailored for researchers, scientists, and drug development professionals, offering both practical experimental designs and a robust discussion of the underlying chemical principles.

Introduction to this compound

This compound is a halogenated nitroaromatic compound.[1][2][3] Its molecular structure, characterized by an acetamide linkage, a phenyl ring substituted with a nitro group in the meta position, and a chloro-substituent on the acetyl group, suggests a complex thermal behavior. The presence of the electronegative nitro and chloro groups can significantly influence the molecule's stability and decomposition mechanism.[4] A comprehensive thermal analysis is therefore essential to elucidate its properties.

This guide will detail the application of Simultaneous Thermal Analysis (STA), combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to investigate the thermal profile of this compound.[5][6][7] We will explore the theoretical basis for its decomposition and propose a plausible mechanistic pathway.

Experimental Design for Thermal Analysis

A rigorous and well-controlled experimental setup is paramount for obtaining reliable and reproducible thermal analysis data. The following protocol outlines the key considerations for characterizing the thermal stability of this compound using TGA-DSC.

Materials and Sample Preparation
  • Sample: this compound, synthesized and purified to a high degree (≥98%). The synthesis can be achieved via the reaction of 3-nitroaniline with chloroacetyl chloride.[8]

  • Crucibles: Alumina or platinum crucibles are recommended for their inertness at high temperatures.

  • Purge Gas: High-purity nitrogen or argon should be used as a purge gas to provide an inert atmosphere and prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

Instrumentation and Calibration

A calibrated Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently is essential.

  • Temperature Calibration: The instrument's temperature scale should be calibrated using certified reference materials with known melting points (e.g., indium, tin, zinc).

  • Heat Flow Calibration: The DSC heat flow signal should be calibrated using the heat of fusion of a certified reference material (e.g., indium).

  • Mass Calibration: The thermobalance should be calibrated using standard calibration weights.

Experimental Protocol: A Step-by-Step Workflow
  • Sample Loading: Accurately weigh 3-5 mg of the this compound sample into the crucible.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the analyzer.

  • Equilibration: Equilibrate the sample at a starting temperature of 30 °C for 5 minutes to ensure thermal stability before heating.

  • Heating Program: Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate. To perform kinetic analysis, experiments should be conducted at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).

  • Data Acquisition: Continuously record the sample mass (TGA), the differential heat flow (DSC), and the sample temperature.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis Workflow cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Weighing Weigh 3-5 mg of Sample Characterization->Weighing Loading Load Sample into TGA-DSC Weighing->Loading Purge Purge with Inert Gas (N2) Loading->Purge Heating Heat at Multiple Rates (e.g., 5, 10, 15, 20 °C/min) Purge->Heating Data Record Mass Loss (TGA) & Heat Flow (DSC) Heating->Data Curves Generate TGA & DSC Curves Data->Curves Kinetics Kinetic Analysis (e.g., Kissinger, FWO) Curves->Kinetics Mechanism Propose Decomposition Mechanism Curves->Mechanism

Caption: Experimental workflow for the thermal analysis of this compound.

Results and Discussion: A Predictive Analysis

Predicted TGA-DSC Profile

A hypothetical TGA-DSC thermogram of this compound would likely exhibit the following features:

  • Initial Stability: The compound is expected to be thermally stable up to its melting point, with no significant mass loss observed in the TGA curve.

  • Melting: The DSC curve would show a sharp endothermic peak corresponding to the melting of the crystalline solid.

  • Decomposition: Following melting, the TGA curve would show one or more distinct steps of mass loss, indicating thermal decomposition. The decomposition process is likely to be complex due to the presence of multiple functional groups. The corresponding DSC curve may show a combination of endothermic and exothermic events.[5]

Parameter Predicted Observation Interpretation
Melting Point (T_m) A sharp endothermic peak in the DSC curve.The temperature at which the compound transitions from a solid to a liquid.
Onset Decomposition (T_onset) The temperature at which mass loss begins in the TGA curve.Indicates the beginning of thermal decomposition and is a key indicator of thermal stability.
Decomposition Steps One or more distinct mass loss stages in the TGA curve.Suggests a multi-step decomposition process, with different parts of the molecule breaking down at different temperatures.
Residual Mass The percentage of mass remaining at the end of the experiment.Provides information about the formation of non-volatile decomposition products, such as char.
DSC Events during Decomposition A combination of endothermic and exothermic peaks in the DSC curve corresponding to the mass loss steps in the TGA curve.Endothermic events may correspond to bond breaking and volatilization of fragments, while exothermic events could indicate secondary reactions or rearrangements.[7]
Proposed Decomposition Mechanism

The thermal decomposition of this compound likely proceeds through a complex series of reactions. Drawing parallels with computational studies on N-substituted diacetamides, a plausible initial step involves an intramolecular hydrogen transfer via a six-membered transition state.[10]

The proposed mechanism involves the transfer of the amide proton to one of the oxygen atoms of the nitro group, leading to the formation of an aci-nitro intermediate. This is followed by the cleavage of the N-C bond and subsequent fragmentation. The presence of the chloro-substituent may also influence the decomposition pathway, potentially through the elimination of HCl.

G cluster_mechanism Proposed Decomposition Pathway Reactant This compound TS Six-membered Ring Transition State Reactant->TS Intramolecular H-transfer Intermediate Aci-nitro Intermediate TS->Intermediate Products Decomposition Products (e.g., 3-nitrophenyl isocyanate, chloroacetic acid derivatives) Intermediate->Products Fragmentation

Caption: Proposed initial step of the thermal decomposition of this compound.

Kinetic Analysis of the Decomposition Process

To gain a deeper understanding of the decomposition kinetics, model-free isoconversional methods such as the Kissinger, Flynn-Wall-Ozawa (FWO), and Friedman methods can be applied to the TGA data obtained at multiple heating rates. These methods allow for the determination of the activation energy (Ea) of the decomposition process without assuming a specific reaction model.

  • Kissinger Method: Relates the peak decomposition temperature to the heating rate.

  • Flynn-Wall-Ozawa (FWO) Method: An integral method that relates the temperature at a specific conversion to the heating rate.

  • Friedman Method: A differential method that provides the activation energy as a function of the extent of conversion.

The activation energy provides valuable information about the energy barrier for the decomposition reaction and can be used to predict the thermal lifetime of the compound at different temperatures.

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach for evaluating the thermal stability and decomposition of this compound. By employing Simultaneous Thermal Analysis (TGA-DSC) and applying kinetic analysis methods, a detailed understanding of the compound's thermal profile can be achieved.

Future research should focus on obtaining experimental TGA-DSC data for this compound to validate the proposed thermal behavior and decomposition mechanism. Furthermore, analysis of the evolved gases during decomposition using techniques such as TGA-FTIR or TGA-MS would provide direct evidence of the decomposition products and help to further elucidate the reaction pathway. A thorough understanding of the thermal properties of this and similar molecules is crucial for ensuring their safe handling and for the development of stable pharmaceutical formulations.

References

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  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • MDPI. (2022). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. [Link]

  • AZoM. (2021). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • The University of Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]

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  • MDPI. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]

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  • ResearchGate. (2012). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. [Link]

  • Neliti. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. [Link]

  • ResearchGate. (2013). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B).... [Link]

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Methodological & Application

Synthesis of 2-chloro-N-(3-nitrophenyl)acetamide from 3-nitroaniline: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of 2-chloro-N-(3-nitrophenyl)acetamide, a valuable intermediate in organic synthesis and drug discovery. The protocol details the acylation of 3-nitroaniline with chloroacetyl chloride. This document offers in-depth mechanistic explanations, step-by-step experimental procedures, safety protocols, and analytical methods for product validation, tailored for researchers in the pharmaceutical and chemical industries.

Introduction and Scientific Background

N-substituted acetamides are a class of organic compounds frequently utilized as precursors and intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The title compound, this compound, incorporates several key functional groups: an amide linkage, a reactive chloromethyl group, and a nitroaromatic system, making it a versatile building block for further chemical modification.

The synthesis route described herein is a classic example of nucleophilic acyl substitution, specifically an acylation reaction. This reaction, often referred to as the Schotten-Baumann reaction when performed under basic conditions, involves the reaction of an amine with an acid chloride to form an amide.[1] The high reactivity of chloroacetyl chloride makes it an efficient acylating agent for the amino group of 3-nitroaniline.[] Understanding the nuances of this reaction is critical for achieving high yield and purity, which are paramount in drug development workflows.

Reaction Mechanism and Rationale

The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-nitroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The reaction produces hydrochloric acid (HCl) as a byproduct, which can be neutralized by adding a base or managed during the aqueous work-up.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 3-Nitroaniline R2 Chloroacetyl Chloride R1_struct R1_struct Int1_struct Int1_struct R1_struct->Int1_struct Nucleophilic Attack R2_struct R2_struct R2_struct->Int1_struct Nucleophilic Attack P1_struct P1_struct Int1_struct->P1_struct Chloride Elimination P2_struct HCl Int1_struct->P2_struct Chloride Elimination P1 This compound P2 HCl

Figure 1: Mechanism of Nucleophilic Acyl Substitution.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )QuantitySupplierNotes
3-NitroanilineC₆H₆N₂O₂138.135.0 gSigma-AldrichToxic, handle with care.[3][4]
Chloroacetyl ChlorideC₂H₂Cl₂O112.943.5 mLSigma-AldrichCorrosive, lachrymator.[5][6]
Ethyl AcetateC₄H₈O₂88.11100 mLFisher ScientificSolvent for extraction.
95% EthanolC₂H₅OH46.0750 mLFisher ScientificSolvent for recrystallization.
Deionized WaterH₂O18.02500 mLIn-houseUsed for washing and precipitation.
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Melting point apparatus

  • FTIR and NMR spectrometers

  • TLC plates (silica gel) and development chamber

Detailed Experimental Protocols

Synthesis of Crude this compound

This procedure is adapted from established methods for the acylation of aromatic amines.[7][8]

  • Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser in a fume hood.

  • Reactant Preparation: Add 3-nitroaniline (5.0 g, 36.2 mmol) to the flask. Add 50 mL of ethyl acetate and stir until the solid is fully dissolved.

  • Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add chloroacetyl chloride (3.5 mL, 44.0 mmol) dropwise to the stirred solution over 20-30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: Pour the reaction mixture slowly into 200 mL of ice-cold water while stirring vigorously. A solid precipitate will form.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid precipitate on the filter with three portions of cold deionized water (3 x 30 mL) to remove any residual acid and water-soluble impurities.

  • Drying: Allow the crude product to air-dry on the filter paper or dry it in a desiccator.

Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds based on their differential solubility in a solvent at varying temperatures.[9] An aqueous ethanol solution is a suitable solvent system for this compound.[10][11]

  • Dissolution: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture on a hotplate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Final Steps: Wash the crystals with a small amount of ice-cold solvent and dry them thoroughly. Weigh the final product and calculate the percentage yield.

G A Dissolve 3-Nitroaniline in Ethyl Acetate B Cool to 0-5 °C in Ice Bath A->B C Add Chloroacetyl Chloride Dropwise B->C D Stir at Room Temperature for 1-2 hours C->D E Pour into Ice-Water to Precipitate Product D->E F Isolate Crude Solid via Vacuum Filtration E->F G Wash Solid with Cold Water F->G H Recrystallize from Aqueous Ethanol G->H I Collect Purified Crystals and Dry H->I

Figure 2: Experimental workflow for synthesis and purification.

Product Characterization

To ensure the identity and purity of the synthesized compound, the following analytical techniques are recommended:

TechniquePurposeExpected Results
Melting Point Purity AssessmentA sharp melting point range consistent with literature values (e.g., ~98-100 °C for similar compounds) indicates high purity.[12]
FTIR Spectroscopy Functional Group IDCharacteristic peaks: N-H stretch (~3280 cm⁻¹), C=O amide stretch (~1670 cm⁻¹), N-H bend (~1590 cm⁻¹), C-N stretch (~1500 cm⁻¹), and C-Cl stretch (~800 cm⁻¹).[12]
¹H NMR Spectroscopy Structural ElucidationSignals corresponding to aromatic protons, the amide N-H proton (a singlet, often downfield), and the methylene (-CH₂-) protons adjacent to the chlorine and carbonyl groups (a singlet).
TLC Purity CheckA single spot on the TLC plate indicates a pure compound.

Safety and Handling

Proper safety measures are critical when handling the reagents involved in this synthesis.

  • General Precautions: All operations must be conducted in a well-ventilated chemical fume hood.[3] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[13]

  • 3-Nitroaniline: This compound is toxic if inhaled, ingested, or absorbed through the skin.[3][4] It can cause methemoglobinemia. Avoid creating dust.

  • Chloroacetyl Chloride: This substance is highly corrosive, causes severe skin burns and eye damage, and is a lachrymator (tear-inducing).[5][6] It reacts violently with water and moisture to produce HCl gas.[5] Handle with extreme care under anhydrous conditions where possible. An eyewash station and safety shower must be readily accessible.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature during the addition of chloroacetyl chloride, and employing a systematic purification strategy, researchers can obtain a high-purity product suitable for subsequent stages of drug discovery and development. The emphasis on safety protocols is essential for minimizing risk in the laboratory.

References

  • Prabhu, A. N., Upadhyaya, V., Girisha, K. S., Naveena, C. S., & Guru Row, T. N. (2012). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2832. [Link]

  • Prabhu, A. N., et al. (2012). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. ResearchGate. [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]

  • IOSR Journal. (n.d.). One-pot efficient reductive acetylation of aromatic nitro compounds. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 3-Nitroaniline. [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências. [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]

  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Chloroacetyl chloride. [Link]

  • PubChem. (n.d.). 3-Nitroaniline. [Link]

Sources

Application Protocol: A Comprehensive Guide to the Synthesis of 2-chloro-N-(3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

2-chloro-N-(3-nitrophenyl)acetamide is a key chemical intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and bioactive compounds. As a derivative of acetamide, it belongs to a class of compounds that are prevalent in medicinal chemistry.[1] This document provides a detailed, field-tested protocol for the synthesis of this compound via the acylation of 3-nitroaniline with chloroacetyl chloride.

The protocol herein is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, critical safety considerations, and robust methods for purification and characterization. By explaining the causality behind experimental choices, this guide aims to empower researchers to execute the synthesis reliably and safely, ensuring a high-purity final product.

Principle of the Method: Nucleophilic Acyl Substitution

The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction. In this reaction, the amine group (-NH₂) of 3-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The highly reactive acid chloride is an excellent acylating agent. The reaction typically includes a mild base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Critical Safety Considerations

Proper safety measures are paramount for this synthesis due to the hazardous nature of the reagents. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Chloroacetyl Chloride: This substance is highly toxic, corrosive, and a lachrymator. It causes severe skin burns and eye damage and is harmful if inhaled or swallowed.[2][3] It reacts violently with water, releasing toxic hydrogen chloride gas.[4][5] Handle with extreme care under an inert atmosphere if possible, and use compatible, dry glassware.

  • 3-Nitroaniline: This compound is toxic and may be harmful if ingested, inhaled, or absorbed through the skin. It is a suspected mutagen.[6]

  • Triethylamine (or other bases): Triethylamine is flammable and corrosive. Avoid inhalation of vapors.

  • Solvents (Chloroform/Dichloromethane): These solvents are volatile and should be handled in a well-ventilated fume hood.

Required PPE:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Splash-proof safety goggles and a full-face shield

  • Flame-resistant lab coat

  • Properly fitted respirator if ventilation is inadequate[2]

Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[2] Prepare a quenching solution (e.g., sodium bicarbonate) for any spills.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )CAS No.Notes
3-NitroanilineC₆H₆N₂O₂138.1299-09-2Reagent grade, >98% purity
Chloroacetyl ChlorideC₂H₂Cl₂O112.9479-04-9>98% purity, handle with care
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Anhydrous, for use as a base
Chloroform (CHCl₃)CHCl₃119.3867-66-3Anhydrous, reaction solvent
Ethanol (EtOH)C₂H₅OH46.0764-17-5For recrystallization
Deionized WaterH₂O18.027732-18-5For washing and recrystallization
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6For drying organic phase
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice-water bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

  • FTIR and NMR spectrometers for characterization

Experimental Workflow and Synthesis Protocol

The overall experimental process is outlined in the workflow diagram below. This visualization provides a high-level overview of the key stages, from initial setup to the final, purified product.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve 3-Nitroaniline & Et3N in Anhydrous CHCl3 B 2. Cool Mixture in Ice Bath (0-5 °C) A->B C 3. Add Chloroacetyl Chloride Dropwise B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Wash Organic Phase with Water D->E F 6. Dry with Na2SO4 E->F G 7. Concentrate Under Reduced Pressure F->G H 8. Collect Crude Solid G->H I 9. Recrystallize from Ethanol/Water H->I J 10. Collect Crystals via Vacuum Filtration I->J K 11. Dry the Final Product J->K L 12. Characterize (MP, FTIR, NMR) K->L

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is adapted from methodologies described for similar acetamide syntheses.[7][8]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitroaniline (2.76 g, 20 mmol) and triethylamine (3.3 mL, 24 mmol) in 30 mL of anhydrous chloroform. Causality: Triethylamine acts as a base to neutralize the HCl formed during the reaction, preventing protonation of the starting amine and driving the equilibrium towards the product.

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: This exothermic reaction is cooled to control the reaction rate, minimizing the formation of potential side products.

  • Addition of Acylating Agent: In a separate, dry flask, dissolve chloroacetyl chloride (1.9 mL, 24 mmol) in 10 mL of anhydrous chloroform. Transfer this solution to a dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled 3-nitroaniline mixture over 20-30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. Self-Validation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 1:1 hexane/ethyl acetate eluent. The disappearance of the 3-nitroaniline spot indicates the reaction is nearing completion.[7]

  • Work-up - Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic phase sequentially with 25 mL of deionized water, 25 mL of 1M HCl (to remove excess triethylamine), and finally with 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification by Recrystallization

Recrystallization is a purification technique based on the principle that the desired compound and impurities have different solubilities in a given solvent.[9][10] An ethanol/water mixture is often effective for N-aryl acetamides.[7][11]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product. It should be sparingly soluble in cold ethanol but dissolve readily upon heating. Water will act as the anti-solvent.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., in a water bath) until the solid completely dissolves.

  • Inducing Crystallization: While the solution is still hot, add deionized water dropwise until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large, pure crystals.[10]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold ethanol/water mixture. Allow the crystals to air-dry completely.

Characterization and Results

The identity and purity of the final product should be confirmed through physical and spectroscopic methods.

ParameterExpected Result
Appearance Yellowish to brown solid
Yield Typically 75-85%
Melting Point ~94-96 °C (Literature values may vary slightly)
FTIR (cm⁻¹) ~3280 (N-H stretch), ~1670 (C=O, amide I), ~1530 & 1350 (NO₂ stretch)
¹H NMR Signals corresponding to the aromatic protons, the N-H proton, and the -CH₂Cl protons.

Note: The spectral data are estimations based on structurally similar compounds.[13][14] Researchers should acquire and interpret data for their specific sample.

Reaction Mechanism

The acylation proceeds through a standard nucleophilic addition-elimination mechanism at the carbonyl carbon.

Sources

Application Notes & Protocols: The Strategic Use of 2-chloro-N-(3-nitrophenyl)acetamide as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the practical application of 2-chloro-N-(3-nitrophenyl)acetamide as a pivotal intermediate in organic synthesis. We delve into its synthesis, key reactive properties, and its utility in constructing more complex molecular architectures. Detailed, field-tested protocols for its synthesis and subsequent transformations—specifically nucleophilic substitution at the α-chloro position and reduction of the nitro group—are presented. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies. This guide is structured to serve as a practical handbook for harnessing the synthetic potential of this versatile building block.

Introduction: A Bifunctional Building Block

This compound is a valuable bifunctional organic compound. Its utility in multi-step synthesis arises from two distinct and orthogonally reactive sites:

  • The α-Chloro Acetyl Group: The chlorine atom is an excellent leaving group, making the adjacent carbon highly susceptible to attack by a wide range of nucleophiles. This functionality serves as a reliable handle for introducing diverse substituents via nucleophilic substitution reactions.[1]

  • The Aromatic Nitro Group: The nitro group is a strong electron-withdrawing group that can be selectively reduced to a primary amine. This transformation is a cornerstone of aromatic chemistry, opening pathways to an array of further functionalizations, including diazotization, acylation, and the formation of heterocyclic systems.[2]

This dual reactivity allows for a stepwise, controlled approach to molecular assembly, making it a strategic choice for building libraries of compounds in medicinal chemistry and materials science. For instance, related N-substituted chloroacetamide derivatives have been investigated for their potential as antimicrobial and anticancer agents.[3][4]

Physicochemical Properties
PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C₈H₇ClN₂O₃[6]
Molecular Weight 214.61 g/mol [7]
Appearance Solid (form may vary based on purity)General
Melting Point Varies with purity; related isomers have distinct melting points.[8]

Synthesis of the Intermediate: this compound

The most direct and common method for preparing this compound is the acylation of 3-nitroaniline with chloroacetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of 3-nitroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Protocol 1: Synthesis via Acylation

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 3-nitroaniline

  • Chloroacetyl chloride

  • Triethylamine (Et₃N) or another suitable base

  • Chloroform (CHCl₃) or Dichloromethane (DCM) as solvent

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol/water mixture for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitroaniline (e.g., 20 mmol) and triethylamine (e.g., 24 mmol) in 20 mL of chloroform.[9] The triethylamine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

  • Cooling: Cool the flask in an ice bath to 0°C. This is crucial to control the exothermic reaction and prevent the formation of unwanted side products.

  • Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (e.g., 24 mmol) in 5 mL of chloroform to the stirred mixture over 30-60 minutes.[10] A slow addition rate is essential for maintaining temperature control.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for approximately 20 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting aniline.[10]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic phase sequentially with water (3 x 25 mL) to remove triethylamine hydrochloride and any unreacted water-soluble components.[10]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product.[10]

Workflow Diagram: Synthesis of the Intermediate

cluster_reagents Starting Materials cluster_process Reaction & Work-up cluster_product Final Product A 3-Nitroaniline D Mix & Cool to 0°C A->D B Chloroacetyl Chloride E Slowly Add Chloroacetyl Chloride B->E C Triethylamine in Chloroform C->D D->E F Stir at RT for 20h E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Crude Product H->I J Recrystallization I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Key Synthetic Transformations

A. Nucleophilic Substitution at the α-Chloro Position

The primary application of the chloroacetyl group is to serve as an electrophilic site for C-N, C-S, and C-O bond formation. The reaction typically follows an S(_N)2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.[1] The electron-withdrawing nature of the adjacent amide and the phenyl ring enhances the electrophilicity of this carbon center.

This protocol details the reaction with a generic thiol to form a thioether, a common moiety in pharmacologically active molecules.

Materials:

  • This compound

  • A suitable thiol (e.g., thiophenol)

  • Potassium carbonate (K₂CO₃) or another non-nucleophilic base

  • Acetonitrile or Dimethylformamide (DMF) as solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 eq.) and potassium carbonate (1.5 eq.) in acetonitrile.

  • Nucleophile Addition: Add the thiol (1.1 eq.) to the suspension. The base deprotonates the thiol to form the more nucleophilic thiolate anion in situ.

  • Reaction: Heat the mixture to reflux (or stir at an appropriate temperature for DMF) and monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Workflow Diagram: Nucleophilic Substitution Pathway

start This compound process SN2 Reaction (e.g., Reflux in Acetonitrile) start->process nucleophile Nucleophile (Nu-H) + Base nucleophile->process product Substituted Product (R-Nu) process->product byproduct Salt Byproduct (e.g., KCl + H₂O) process->byproduct

Caption: General workflow for S(_N)2 substitution reactions.

B. Selective Reduction of the Aromatic Nitro Group

The conversion of the nitro group to an amine is a fundamental step that dramatically alters the electronic properties of the aromatic ring and provides a new site for functionalization. A key challenge is achieving this reduction chemoselectively without affecting the chloroacetyl group or other sensitive functionalities.

Several reagents are effective for this transformation.[2]

  • Catalytic Hydrogenation (H₂/Pd-C): Highly effective but may cause hydrodechlorination (loss of the Cl atom).[2]

  • Metal/Acid Systems (SnCl₂, Fe, Zn): These are generally more chemoselective and are widely used. Tin(II) chloride (SnCl₂) in an acidic medium is particularly mild and reliable.[2][11]

This protocol uses tin(II) chloride, a classic and effective method for selective nitro group reduction.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.

  • Reagent Addition: In a separate flask, dissolve tin(II) chloride dihydrate (3-5 eq.) in concentrated HCl. Add this solution to the stirred solution of the nitro compound.

  • Reaction: Heat the mixture to reflux (typically 50-70°C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the acid by slowly adding a concentrated solution of NaOH until the pH is basic (pH > 10). A thick precipitate of tin hydroxides will form.

    • Extract the product from the aqueous slurry with ethyl acetate (3 x volume).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution under reduced pressure. The resulting crude amine can be purified by column chromatography if necessary, though it is often of sufficient purity for the next step.

Workflow Diagram: Selective Nitro Group Reduction

start This compound process Reduction Reaction (Reflux, 2-4h) start->process reagents SnCl₂·2H₂O in Conc. HCl / Ethanol reagents->process neutralize Basification (NaOH) & Extraction process->neutralize product 2-chloro-N-(3-aminophenyl)acetamide neutralize->product

Caption: Workflow for the selective reduction of the nitro group.

Multi-Step Synthesis Strategy

The true power of this compound is realized in sequential reaction pathways. A typical strategy involves first using the chloroacetyl group for diversification, followed by reduction of the nitro group to enable a second stage of modifications.

Example Synthetic Pathway:

A Start: This compound B Step 1: Nucleophilic Substitution (+ R-SH / Base) A->B C Intermediate A: Thioether Derivative B->C D Step 2: Nitro Reduction (+ SnCl₂ / HCl) C->D E Intermediate B: Amino-Thioether D->E F Step 3: Further Functionalization (e.g., Acylation) E->F G Final Complex Molecule F->G

Caption: A multi-step synthesis strategy utilizing both reactive sites.

Safety and Handling

As a chloroacetamide derivative, this compound and its relatives must be handled with appropriate care.

  • Hazards: Chloroacetamides are generally classified as harmful if swallowed, inhaled, or in contact with skin. They can cause serious eye and skin irritation.[12][13]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong bases and reducing agents.[12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[13]

References

  • PubChem. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)-acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pawar, R. P., et al. (2012). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 3(1).
  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). Retrieved from [Link]

  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(23), 5760. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • Indian Academy of Sciences. (2001). A new reagent for selective reduction of nitro group. Journal of Chemical Sciences.
  • PubChem. (n.d.). Acetanilide, 2-chloro-4'-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Neliti. (2020). Chloro-N-(4-Hydroxyphenyl) Acetamide and Study of Their Antimicrobial.
  • SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(2-chloro-5-nitrophenyl)-. Substance Registry Services. Retrieved from [Link]

  • ResearchGate. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • Gowda, B. T., et al. (2007). 2-Chloro-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4648. Retrieved from [Link]

  • Prabhu, A. N., et al. (2008). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o899. Retrieved from [Link]

  • Naaz, F., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. RSC Advances, 12(9), 5235-5253. Retrieved from [Link]

  • Rossi, R. A., & de Rossi, R. H. (1983). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 83(4), 413-506.
  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2), e20210141. Retrieved from [Link]

  • Lejarazo Gómez, E. F. (2013).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Retrieved from [Link]

  • Zhang, S. S., et al. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 62(10), o4478-o4479. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053.
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The Strategic Application of 2-Chloro-N-(3-nitrophenyl)acetamide in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Versatile Precursor

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of biologically active molecules. Among the myriad of synthetic precursors, 2-chloro-N-(3-nitrophenyl)acetamide emerges as a particularly strategic starting material. Its bifunctional nature, possessing both an electrophilic chloroacetamide moiety and a latent nucleophilic center in the form of a nitro group, opens a direct and efficient pathway to a variety of heterocyclic systems, most notably benzimidazolones and quinoxalinones.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in heterocyclic synthesis. We will delve into the mechanistic rationale behind the synthetic strategies, provide detailed, field-proven protocols, and present the expected outcomes with supporting data. The methodologies described herein are designed to be robust and reproducible, forming a self-validating system for the generation of valuable heterocyclic scaffolds.

Core Synthetic Strategy: Reductive Cyclization

The primary pathway for leveraging this compound in heterocyclic synthesis is a two-step, one-pot reductive cyclization. This elegant strategy hinges on the selective reduction of the aromatic nitro group to a primary amine. This unmasking of the nucleophilic amine in situ is immediately followed by an intramolecular cyclization, driven by the proximate and reactive chloroacetamide side chain. The choice of reducing agent and reaction conditions can influence the final heterocyclic product.

Mechanistic Insights: The Dichotomy of Cyclization

Upon reduction of the nitro group in this compound to yield N-(3-aminophenyl)-2-chloroacetamide, two principal intramolecular cyclization pathways become accessible. The regioselectivity of this cyclization is dictated by the nucleophilicity of the involved nitrogen atoms.

  • Pathway A: Formation of 1-(3-aminophenyl)-2-azetidinone (a β-Lactam). In this scenario, the amide nitrogen of the chloroacetamide moiety acts as the nucleophile, displacing the chloride to form a four-membered β-lactam ring.

  • Pathway B: Formation of 5-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one. Here, the newly formed aromatic amine attacks the electrophilic carbonyl carbon of the acetamide group, leading to the formation of a five-membered benzimidazolone ring system. This is often the thermodynamically favored pathway.

A subsequent intramolecular reaction can lead to the formation of a quinoxalinone derivative. The key is the initial reduction of the nitro group, which sets the stage for the cyclization cascade. A well-established precedent for this type of transformation is the synthesis of 6-chloro-1H-quinoxalin-2-one from 2-chloro-N-(4-chloro-2-nitrophenyl)-acetamide, which proceeds via reduction of the nitro group followed by cyclization[1][2].

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the precursor, this compound, and its subsequent conversion into a heterocyclic scaffold.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the starting material from 3-nitroaniline and chloroacetyl chloride.

Materials:

  • 3-Nitroaniline

  • Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Chloroform (CHCl3)

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-nitroaniline (5.0 g, 36.2 mmol) and triethylamine (6.1 mL, 43.4 mmol) in 40 mL of chloroform.

  • Cool the flask to 0 °C in an ice bath with continuous stirring.

  • Slowly add a solution of chloroacetyl chloride (3.4 mL, 43.4 mmol) in 10 mL of chloroform to the reaction mixture dropwise over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with deionized water (3 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid precipitate.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a solid.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
This compoundC8H7ClN2O3214.61~85-90128-130
Protocol 2: Reductive Cyclization to a Benzimidazolone Derivative

This protocol details the conversion of this compound to a benzimidazolone derivative via a one-pot reductive cyclization using tin(II) chloride as the reducing agent.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (2.15 g, 10 mmol) in 50 mL of ethanol in a 250 mL round-bottom flask, add tin(II) chloride dihydrate (11.3 g, 50 mmol).

  • Heat the mixture to reflux and then slowly add 10 mL of concentrated hydrochloric acid dropwise over 20 minutes.

  • Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol to yield the final benzimidazolone product.

Plausible Reaction Scheme:

G This compound This compound N-(3-aminophenyl)-2-chloroacetamide N-(3-aminophenyl)-2-chloroacetamide This compound->N-(3-aminophenyl)-2-chloroacetamide SnCl2*2H2O, HCl Ethanol, Reflux Benzimidazolone Derivative Benzimidazolone Derivative N-(3-aminophenyl)-2-chloroacetamide->Benzimidazolone Derivative Intramolecular Cyclization

Caption: Reductive cyclization of this compound.

Data Presentation and Expected Outcomes

The successful synthesis of the target heterocyclic compounds should be confirmed by standard analytical techniques.

Table of Expected Spectroscopic Data:

Compound NameKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)
This compound8.5-7.5 (m, 4H, Ar-H), 4.3 (s, 2H, CH₂Cl), 9.8 (s, 1H, NH)164 (C=O, amide), 148 (C-NO₂), 130-120 (Ar-C), 42 (CH₂Cl)3300 (N-H), 1680 (C=O, amide), 1530 & 1350 (NO₂)
Benzimidazolone Derivative7.2-6.8 (m, 4H, Ar-H), 4.0 (s, 2H, CH₂), 10.5 (s, 1H, NH), 8.2 (s, 1H, NH)170 (C=O, urea), 135-110 (Ar-C), 45 (CH₂)3250 (N-H), 1710 (C=O, cyclic urea)

Workflow Visualization

The overall synthetic workflow can be visualized as a streamlined process from the readily available starting materials to the final heterocyclic product.

workflow cluster_start Starting Materials cluster_synthesis Synthesis of Precursor cluster_cyclization Reductive Cyclization cluster_product Final Product start1 3-Nitroaniline precursor This compound start1->precursor start2 Chloroacetyl chloride start2->precursor reduction Reduction of Nitro Group (e.g., SnCl2/HCl) precursor->reduction cyclization Intramolecular Cyclization reduction->cyclization product Benzimidazolone Derivative cyclization->product

Caption: Synthetic workflow from starting materials to the heterocyclic product.

Trustworthiness and Self-Validation

The protocols described in this application note are designed to be self-validating. The successful synthesis of the intermediate, this compound, can be readily confirmed by its melting point and spectroscopic data, which should be in close agreement with reported values. The progress of the reductive cyclization can be monitored by TLC, with the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the heterocyclic product. The final structure should be unequivocally confirmed by a full suite of analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected data provided in this note serves as a benchmark for successful synthesis.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of valuable heterocyclic scaffolds. The reductive cyclization strategy presented here offers a straightforward and efficient route to benzimidazolone derivatives, which are of significant interest in medicinal chemistry. By understanding the underlying mechanistic principles and following the detailed protocols, researchers can reliably access these important molecular architectures for further investigation and application in drug discovery and development programs.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Recent advances in the research of quinoxalinone derivatives. European Journal of Medicinal Chemistry. [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências. [Link]

  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Arkivoc. [Link]

  • Recent advances in the research of quinoxalinone derivatives. Mini-Reviews in Organic Chemistry. [Link]

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Application Note & Protocol: Comprehensive Antibacterial Screening of 2-chloro-N-(3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the systematic antibacterial screening of the novel synthetic compound, 2-chloro-N-(3-nitrophenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying scientific principles that ensure data integrity and reproducibility. We detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via broth microdilution, and for assessing bacterial susceptibility using the disk diffusion assay. The protocols are grounded in internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reliable data critical for the advancement of new antimicrobial agents.

Introduction: The Rationale for Screening this compound

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new antibacterial agents. Chloroacetamide derivatives have emerged as a promising class of compounds, with studies indicating their potential to exhibit significant antimicrobial activity.[1][2][3] The presence of the chloroacetamide moiety is often crucial for biological activity, potentially acting as an alkylating agent that targets essential bacterial enzymes or proteins, such as penicillin-binding proteins, thereby disrupting cell wall synthesis or other vital cellular processes.[3][4]

The compound this compound combines this reactive chloroacetamide group with a nitrophenyl ring, a structural feature also present in some antimicrobial compounds, which may enhance its uptake or interaction with bacterial targets. Preliminary studies on similar molecules have demonstrated activity against a range of pathogens, including Klebsiella pneumoniae, suggesting that a thorough investigation is warranted.[4][5][6][7][8]

This application note provides a structured, multi-faceted approach to evaluating the antibacterial potential of this specific compound. By following these detailed protocols, researchers can generate a comprehensive preliminary dataset on its spectrum of activity and potency, forming a critical foundation for further preclinical development.

Foundational Concepts in Antibacterial Susceptibility Testing

A successful screening protocol relies on a clear understanding of the key parameters being measured. Our approach is designed to determine both bacteriostatic and bactericidal activity.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a defined incubation period.[9][10] It is the primary measure of an agent's potency and is a critical metric for assessing its potential therapeutic efficacy.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular bacterium, typically defined as a ≥99.9% reduction in the initial bacterial inoculum.[11][12][13][14] The relationship between the MIC and MBC is crucial; an agent is generally considered bactericidal if the MBC is no more than four times its MIC.[13]

  • Disk Diffusion (Kirby-Bauer) Test: This is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[15][16] It provides a rapid visual assessment of activity, indicated by a "zone of inhibition" where bacterial growth is prevented.[17][18]

The following sections provide the detailed, step-by-step methodologies for determining these parameters for this compound.

Overall Experimental Workflow

The screening process follows a logical progression from determining initial inhibitory activity to confirming bactericidal effects. This workflow ensures an efficient use of resources while building a comprehensive profile of the test compound.

G cluster_primary Phase 2: Primary Screening (Potency) cluster_secondary Phase 3: Secondary Screening (Activity Spectrum) cluster_confirmation Phase 4: Confirmation of Cidal Activity cluster_analysis Phase 5: Data Analysis Compound_Prep Prepare Stock Solution of Test Compound MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Assay Culture_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Culture_Prep->MIC_Assay Disk_Assay Disk Diffusion Assay (Qualitative Assessment) Culture_Prep->Disk_Assay Media_Prep Prepare Mueller-Hinton Broth & Agar Media_Prep->MIC_Assay Media_Prep->Disk_Assay MBC_Assay Subculture from MIC Plate (Determine MBC) MIC_Assay->MBC_Assay Use results to select wells Analysis Analyze MIC/MBC Values & Zone Diameters MIC_Assay->Analysis Disk_Assay->Analysis MBC_Assay->Analysis

Caption: Overall workflow for antibacterial screening.

Detailed Protocols and Methodologies

4.1. Materials and Reagents

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[19][20]

  • Mueller-Hinton Agar (MHA)[15][21]

  • Sterile 96-well flat-bottom microtiter plates[9]

  • Sterile paper disks (6 mm diameter)[18]

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard[16]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile cotton swabs, micropipettes, and multichannel pipettors

  • Incubator (35°C ± 2°C)[9][15]

  • Microplate reader (optional, for OD600 readings)

  • Ruler or calipers

4.2. Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method as recommended by CLSI and is a quantitative assay to determine the potency of the test compound.[9][10][22]

Step 1: Preparation of Test Compound Stock Solution

  • Causality: A high-concentration, sterile stock solution is required to perform serial dilutions. DMSO is a common solvent for organic compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid inhibiting bacterial growth.

  • Procedure:

    • Accurately weigh the test compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10,240 µg/mL).

    • Vortex thoroughly to ensure complete dissolution. The stock concentration should be at least 20 times the highest concentration to be tested.

Step 2: Preparation of Standardized Bacterial Inoculum

  • Causality: The final bacterial concentration is critical for the reproducibility of MIC results. The 0.5 McFarland standard ensures a consistent starting inoculum of approximately 1.5 x 10⁸ CFU/mL.[9] This is then diluted to achieve the final target concentration in the wells.

  • Procedure:

    • From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Vortex the suspension and adjust its turbidity to match that of a 0.5 McFarland standard.

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. (This typically involves a 1:100 dilution of the standardized suspension into the broth that will be used for inoculation).

Step 3: Serial Dilution and Inoculation of Microtiter Plate

  • Causality: A two-fold serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the MIC endpoint. Including growth and sterility controls is essential for validating the assay's results.[19]

  • Procedure:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of the stock compound in CAMHB. Add 200 µL of this intermediate dilution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this process from well 2 to well 10, discarding the final 100 µL from well 10. Well 11 will serve as the growth control (no compound). Well 12 is the sterility control (broth only).

    • Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add bacteria to well 12. This brings the final volume in each well to 200 µL and halves the compound concentration, achieving the desired final test concentrations.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

G cluster_plate 96-Well Plate Setup for MIC cluster_inoculation Well1 Well 1 200µL Compound (Highest Conc.) Transfer1 Transfer 100µL Well1->Transfer1 Inoculum Add 100µL Standardized Inoculum to Wells 1-11 Well2 Well 2 100µL Broth Transfer2 ... Well2->Transfer2 Well10 Well 10 100µL Broth Transfer3 Transfer 100µL Well10->Transfer3 Incubate Incubate Plate 16-20h at 35°C Well11 Well 11 Growth Control 100µL Broth Well12 Well 12 Sterility Control 100µL Broth Transfer1->Well2 Transfer2->Well10 Discard Discard 100µL Transfer3->Discard Inoculum->Incubate

Caption: Workflow for serial dilution in a 96-well plate.

Step 4: Interpretation of Results

  • Causality: The MIC is determined by visual inspection for turbidity, which indicates bacterial growth. The sterility control must be clear, and the growth control must be turbid for the results to be valid.

  • Procedure:

    • Following incubation, visually inspect the plate for turbidity. A plate reader can also be used to measure absorbance at 600 nm (OD600).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[9]

4.3. Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct extension of the MIC assay and is necessary to determine if the compound is bactericidal or bacteriostatic.[12][13]

Step 1: Subculturing from MIC Wells

  • Causality: By transferring aliquots from the clear wells of the MIC plate to fresh, antibiotic-free agar, we can determine if the bacteria were merely inhibited or were killed. Growth on the agar indicates a bacteriostatic effect at that concentration, while no growth indicates a bactericidal effect.

  • Procedure:

    • Select the wells from the MIC plate corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, transfer a 10 µL aliquot from each selected well onto a separate, clearly labeled MHA plate.

    • Streak the aliquot over a quadrant of the plate to ensure the growth of individual colonies.

Step 2: Incubation and Interpretation

  • Causality: The MBC is defined as the concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11][14]

  • Procedure:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% kill of the initial inoculum. For practical purposes, this is often the lowest concentration plate that shows no growth or only one or two colonies.[12]

4.4. Protocol 3: Disk Diffusion Susceptibility Assay

This method provides a rapid, visual confirmation of antibacterial activity and is useful for screening against a larger panel of organisms.[15][18]

Step 1: Preparation of Test Compound Disks

  • Causality: Since this is a novel compound, disks are not commercially available. They must be prepared in-house by impregnating sterile paper disks with a defined amount of the compound.

  • Procedure:

    • Prepare a solution of this compound in a volatile solvent (e.g., ethanol or acetone) at a specific concentration.

    • Apply a precise volume (e.g., 20 µL) of this solution to each sterile 6 mm paper disk and allow the solvent to evaporate completely in a sterile environment. The final amount of compound per disk should be recorded (e.g., 30 µ g/disk ).

Step 2: Inoculation of MHA Plates

  • Causality: A confluent "lawn" of bacterial growth is required for the clear visualization of inhibition zones. The standardized inoculum and three-way swabbing technique ensure even distribution.[16]

  • Procedure:

    • Prepare a standardized bacterial inoculum matching the 0.5 McFarland standard as described in Protocol 1, Step 2.

    • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking.

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[16]

Step 3: Application of Disks and Incubation

  • Causality: Proper disk placement is essential for accurate diffusion and zone measurement. The "15-15-15 minute rule" (use inoculum within 15 mins, apply disks within 15 mins of inoculation, and incubate within 15 mins of disk application) is a key principle for reproducibility.

  • Procedure:

    • Using sterile forceps, place the prepared compound disk onto the inoculated surface of the MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

    • Place a positive control antibiotic disk and a blank disk (with solvent only) on the same plate for comparison.

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[15]

Step 4: Measurement and Interpretation

  • Causality: The diameter of the zone of inhibition is proportional to the susceptibility of the organism to the antimicrobial agent.

  • Procedure:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.

    • Record the zone diameter. Interpretation as "Susceptible," "Intermediate," or "Resistant" requires established breakpoints, which are not available for novel compounds. Therefore, the results will be reported as the measured zone diameter.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Hypothetical MIC and MBC Data for this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 2921316322Bactericidal
Escherichia coliATCC 25922642564Bactericidal
Pseudomonas aeruginosaATCC 27853128>512>4Bacteriostatic
Enterococcus faecalisATCC 29212321284Bactericidal
Ciprofloxacin (Control)N/A≤1≤11Bactericidal

Note: Interpretation of bactericidal vs. bacteriostatic is based on the MBC/MIC ratio, where a ratio of ≤4 is generally considered bactericidal.[13]

Table 2: Hypothetical Disk Diffusion Results (30 µ g/disk )

Bacterial StrainATCC NumberZone of Inhibition (mm)
Staphylococcus aureusATCC 2921322
Escherichia coliATCC 2592217
Pseudomonas aeruginosaATCC 2785310
Enterococcus faecalisATCC 2921219
Ciprofloxacin (5 µ g/disk )N/A30

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial antibacterial evaluation of this compound. By adhering to standardized methodologies from authorities like CLSI and EUCAST, researchers can generate high-quality, reproducible data.[22][23][24][25] The determination of MIC, MBC, and disk diffusion susceptibility provides a comprehensive preliminary profile of the compound's potency, spectrum of activity, and cidal nature. Positive results from this screening protocol would justify further investigation, including time-kill kinetic studies, mechanism of action elucidation, and evaluation against a broader panel of clinical isolates, including resistant strains.

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  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]

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Determining the In Vitro Cytotoxic Profile of 2-chloro-N-(3-nitrophenyl)acetamide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the compound 2-chloro-N-(3-nitrophenyl)acetamide. While specific toxicological data for this exact molecule is not extensively documented in publicly available literature, its structural class—alpha-haloacetamides—has demonstrated a range of biological activities, necessitating a thorough cytotoxic assessment.[1] This document outlines a multi-faceted approach, beginning with a primary cell viability assay to determine the half-maximal inhibitory concentration (IC50) and extending to secondary assays to probe potential mechanisms of cell death, such as apoptosis and oxidative stress. The protocols provided are designed to be robust, reproducible, and adaptable for researchers in drug discovery, toxicology, and chemical safety assessment.

Introduction: The Rationale for Cytotoxicity Profiling

This compound belongs to the acetamide class of compounds, which are recognized for their diverse biological activities.[2][3] The introduction of a chloro group at the alpha-carbon is a key structural feature that can influence the molecule's reactivity and biological interactions.[2][3] Preliminary studies on related chloro-acetamide derivatives have indicated potential antibacterial and cytotoxic effects, making a detailed in vitro toxicological evaluation a critical step in its development or safety assessment.[2][3]

The primary objective of this guide is to establish a reliable method for quantifying the cytotoxic effects of this compound on cultured mammalian cells. This involves determining the concentration at which the compound reduces cell viability by 50% (IC50), a key metric for assessing potency and comparing toxicity with other compounds.[4][5] Furthermore, understanding the underlying mechanism of cytotoxicity is crucial. Therefore, this guide also provides protocols for investigating hallmarks of apoptosis (caspase activation) and oxidative stress, two common pathways of chemically-induced cell death.[6][7]

Strategic Experimental Workflow

A tiered approach is recommended for a comprehensive cytotoxicity assessment. This workflow ensures that foundational viability data is collected first, which then informs the design of more detailed mechanistic studies.

experimental_workflow cluster_phase1 Phase 1: Primary Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Investigation (based on IC50) cluster_phase3 Phase 3: Data Synthesis & Interpretation A Cell Line Selection & Culture (e.g., HeLa, A549, HepG2) B Compound Preparation (Stock Solution & Serial Dilutions) A->B Establish Culture C MTT Cell Viability Assay (24, 48, 72-hour exposure) B->C Treat Cells D Data Analysis: Calculate % Viability & IC50 Value C->D Measure Absorbance E Apoptosis Assessment: Caspase-3/7 Activity Assay D->E Select Sub-lethal & Lethal Doses F Oxidative Stress Evaluation: Intracellular ROS Measurement D->F G Membrane Integrity Assay: LDH Release Assay D->G H Correlate Viability Data with Mechanistic Insights E->H F->H G->H I Comprehensive Cytotoxicity Profile H->I

Figure 1: A tiered experimental workflow for the comprehensive cytotoxic evaluation of this compound.

Part I: Primary Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Materials and Reagents
  • Cell Lines: A panel of cell lines is recommended to assess for tissue-specific toxicity. Considerations for selection include the tissue of origin and relevance to the compound's potential application.[13][14] Commonly used lines include HeLa (cervical cancer), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma). It is crucial to source cell lines from reputable repositories like ATCC to ensure authenticity.[15]

  • This compound: High-purity compound.

  • Cell Culture Medium: Appropriate for the selected cell lines (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT Reagent: 5 mg/mL in sterile PBS.[10]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom cell culture plates

Step-by-Step Protocol: MTT Assay
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue exclusion).

    • Prepare a cell suspension at a density of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (DMSO at the highest concentration used) and untreated control wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Incubation and Solubilization:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[16]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[11][16]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.[17]

Expected Data Representation
Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
Untreated Control1.2540.08100.0
Vehicle Control (DMSO)1.2480.0799.5
0.11.2300.0998.1
11.1500.0691.7
100.7800.0562.2
250.6100.0448.6
500.3500.0327.9
1000.1200.029.6

Table 1: Example data from an MTT assay showing the dose-dependent cytotoxic effect of a test compound.

Part II: Mechanistic Insights into Cytotoxicity

Once the IC50 value is established, further experiments at both lethal (around IC50) and sub-lethal (e.g., IC25) concentrations can elucidate the mechanism of cell death.

Protocol: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[18][19] It is a reliable marker of plasma membrane damage.

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT protocol (Section 3.2).

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the assay.[20]

    • Background: Medium only.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[21]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Assay Procedure: Add 50 µL of the LDH assay reaction mixture (commercially available kits are recommended) to each well.[22]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[21][22]

  • Data Acquisition: Measure the absorbance at 490 nm.[20][21]

  • Calculation: Calculate the percentage of cytotoxicity using the manufacturer's formula, which typically normalizes the compound-induced LDH release to the maximum LDH release.

Protocol: Caspase-3/7 Activity Assay for Apoptosis

Caspases are a family of proteases that are key executioners of apoptosis.[23] Measuring the activity of effector caspases, such as caspase-3 and -7, provides a direct indication of apoptosis induction.

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at concentrations around the IC50 value.

  • Assay Procedure: Use a commercially available luminescent or fluorometric caspase-3/7 assay kit. These assays typically use a proluminescent substrate that is cleaved by active caspase-3/7 to generate a signal.

  • Reagent Addition: After the treatment period, add the caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence or fluorescence using a plate reader. The signal intensity is proportional to the amount of active caspase-3/7.[24][25]

Protocol: Intracellular Reactive Oxygen Species (ROS) Assay

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a common mechanism of drug-induced toxicity.[7] ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).

  • Cell Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with the compound for a shorter duration (e.g., 1-6 hours).

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS.

  • Incubation: Incubate the cells with H2DCF-DA (typically 10-20 µM) in serum-free medium for 30-60 minutes at 37°C.[26]

  • Wash: Wash the cells again with PBS to remove excess probe.

  • Data Acquisition: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader. An increase in fluorescence indicates a higher level of intracellular ROS.

Sources

Application Notes and Protocols: 2-chloro-N-(3-nitrophenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is a paramount objective. Among the myriad of chemical building blocks available to researchers, 2-chloro-N-(3-nitrophenyl)acetamide emerges as a compound of significant interest. Its deceptively simple structure, featuring a reactive α-chloroacetamide moiety and a nitro-substituted phenyl ring, offers a versatile platform for the generation of diverse compound libraries. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this compound in medicinal chemistry.

The presence of the electrophilic α-chloroacetamide group provides a reactive handle for covalent modification of biological targets or for the facile introduction of various substituents through nucleophilic displacement. This feature is particularly valuable in the design of targeted covalent inhibitors, a class of drugs known for their enhanced potency and prolonged duration of action. Concurrently, the 3-nitrophenyl ring can be chemically manipulated, most notably through the reduction of the nitro group to an amine, which can then be further functionalized. This dual reactivity allows for extensive exploration of the chemical space around this scaffold, paving the way for the discovery of novel therapeutic agents.

While direct biological activity of this compound is not extensively reported, its primary role lies in its utility as a key synthetic intermediate. This guide will delve into its synthesis, physicochemical properties, and its application in the construction of molecules with potential antibacterial and anticancer activities, drawing insights from closely related analogs where specific data for the title compound is limited.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is crucial for its effective and safe utilization in a laboratory setting.

PropertyValueReference
Molecular Formula C₈H₇ClN₂O₃[1]
Molecular Weight 214.61 g/mol [2]
Appearance Solid (predicted)General knowledge
Melting Point Not explicitly reported for this isomer, but related isomers have melting points in the range of 180-185 °C[3]
Solubility Expected to be soluble in organic solvents like DMF and DMSO. Limited solubility in aqueous solutions.[4]
InChIKey UCBHRCPNMDOUMV-UHFFFAOYSA-N[1]
CAS Number 17329-87-2 (for 4-nitrophenyl isomer)[5]

Safety and Handling: [6][7]

This compound and its analogs are classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[6][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[7][8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8] In case of contact with skin or eyes, flush immediately with copious amounts of water.[6]

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 3-nitroaniline with chloroacetyl chloride. This is a standard and robust reaction in organic synthesis.

Protocol 1: General Synthesis of 2-chloro-N-(aryl)acetamides

This protocol provides a general method for the synthesis of N-substituted 2-chloroacetamides, which can be adapted for the specific synthesis of this compound.[9]

Materials:

  • 3-nitroaniline

  • Chloroacetyl chloride

  • Triethylamine (Et₃N) or an aqueous solution of sodium carbonate

  • Dichloromethane (DCM) or Toluene as solvent

  • Water

  • Anhydrous sodium sulfate

  • Ethanol/water mixture for recrystallization

Procedure:

  • In a round-bottom flask, dissolve 3-nitroaniline (1 equivalent) in the chosen organic solvent (e.g., DCM or toluene).

  • Add a base, such as triethylamine (1.2 equivalents) or an aqueous solution of sodium carbonate, to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 20-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, if using an organic base, wash the reaction mixture sequentially with water, dilute HCl, and brine. If using an inorganic base, separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the purified this compound.

G 3-Nitroaniline 3-Nitroaniline Reaction Reaction 3-Nitroaniline->Reaction Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction Product This compound Reaction->Product Base (e.g., Et3N) Solvent (e.g., DCM)

Caption: Synthetic scheme for this compound.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The true value of this compound in medicinal chemistry is realized in its role as a versatile intermediate for the synthesis of a wide array of potentially bioactive molecules. The reactive chloroacetamide moiety serves as a linchpin for introducing diverse chemical functionalities.

Synthesis of Antibacterial Agents

While direct antibacterial data for derivatives of this compound is scarce, extensive research on the closely related analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, provides a strong rationale for its potential in this area.[9] The chloroacetamide group is crucial for the observed antibacterial activity, and the nitrophenyl ring can be further modified to optimize the pharmacological profile.

A key synthetic transformation is the nucleophilic substitution of the chloride atom. This allows for the introduction of various amine, thiol, or other nucleophilic groups, leading to a diverse library of compounds for screening.

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperidine, etc.)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or Dimethylformamide (DMF) as solvent

Procedure:

  • To a solution of this compound (1 equivalent) in acetonitrile or DMF, add the desired amine (1.1 equivalents) and potassium carbonate (1.5 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-8 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-N-(3-nitrophenyl)acetamide derivative.

G Start This compound Reaction Reaction Start->Reaction Amine R1R2NH Amine->Reaction Product 2-(R1R2N)-N-(3-nitrophenyl)acetamide Reaction->Product Base (e.g., K2CO3) Solvent (e.g., Acetonitrile)

Caption: General scheme for nucleophilic substitution.

Biological Activity of Analogs:

Studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated its potential against Klebsiella pneumoniae.[9] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for this analog are presented below, highlighting the potential of this class of compounds.

CompoundMIC (µg/mL) against K. pneumoniaeMBC (µg/mL) against K. pneumoniaeReference
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide512>512[9]

Furthermore, this analog has shown synergistic or additive effects when combined with conventional antibiotics like ciprofloxacin, meropenem, and imipenem, suggesting a potential role in overcoming antibiotic resistance.[10]

Intermediate for Kinase Inhibitors and Anticancer Agents

The synthesis of such inhibitors often involves the initial preparation of the chloroacetamide intermediate, followed by its reaction with a core heterocyclic scaffold that provides specificity for the target kinase.

The general strategy would involve the synthesis of a more complex amine-containing scaffold, which would then be reacted with this compound in a manner similar to Protocol 2. The nitro group could then be reduced to an amine and further functionalized to modulate solubility and other pharmacokinetic properties.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Final Functionalization Start This compound Intermediate Coupled Intermediate Start->Intermediate Scaffold Amine-containing Kinase Scaffold Scaffold->Intermediate Reduction Reduced Intermediate (-NH2) Intermediate->Reduction e.g., SnCl2, H2/Pd-C Final_Product Final Kinase Inhibitor Reduction->Final_Product Further Functionalization

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-N-(3-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize this specific amide synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your reaction yield and product purity.

Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis of this compound, providing a systematic approach to identifying and resolving experimental issues.

Q1: My reaction yield is very low or I've recovered only starting material. What are the primary causes and how can I fix this?

A1: Low conversion is the most frequent issue in this synthesis, primarily due to the electronic properties of 3-nitroaniline. The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly reduces the nucleophilicity of the amine's nitrogen atom[1][2]. This makes the initial nucleophilic attack on the chloroacetyl chloride carbonyl carbon the rate-limiting step.

Here are the key factors to investigate and optimize:

  • Insufficient Base: The reaction generates one equivalent of hydrochloric acid (HCl), which protonates the unreacted 3-nitroaniline, rendering it non-nucleophilic and halting the reaction[3].

    • Solution: Ensure at least one full equivalent of a suitable base is used to neutralize the generated HCl. Using a slight excess (1.1 to 1.5 equivalents) is often beneficial. For anhydrous organic systems, tertiary amines like triethylamine (Et₃N) or sterically hindered bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective[4][5]. In biphasic Schotten-Baumann conditions, an inorganic base like sodium hydroxide (NaOH) is used[6][7][8].

  • Inadequate Reaction Conditions: The reduced nucleophilicity of the amine may require more forcing conditions than a standard acylation.

    • Solution:

      • Temperature Control: While the initial addition of the highly reactive chloroacetyl chloride should be done at a low temperature (0-5 °C) to control the exothermic reaction and minimize side reactions, the reaction may need to be gently warmed to room temperature or slightly above (e.g., 40 °C) and stirred for an extended period (3-24 hours) to drive it to completion[4][9].

      • Solvent Choice: The solubility of 3-nitroaniline can be a limiting factor[10]. Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Chloroform (CHCl₃) are commonly used and offer good solubility for the reactants[4][5].

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly susceptible to hydrolysis, especially in the presence of water or aqueous base, which consumes the reagent and reduces the yield.

    • Solution:

      • Slow Addition: Add the chloroacetyl chloride dropwise to the reaction mixture over 15-30 minutes while maintaining a low temperature (0-5 °C) and vigorous stirring[5]. This ensures it reacts with the amine rather than with water or the base.

      • Anhydrous Conditions: If hydrolysis is a persistent issue, switching from a biphasic aqueous system to an anhydrous organic solvent with an organic base (e.g., Et₃N in DCM) can significantly improve the yield[4][9].

Troubleshooting Workflow for Low Yield

G start Low or No Yield check_base Verify Base Stoichiometry (>1.0 eq.) start->check_base check_temp Optimize Temperature Profile (Initial 0°C, then RT or warm) start->check_temp check_reagents Confirm Reagent Purity (Anhydrous solvents, fresh acyl chloride) start->check_reagents check_hydrolysis Minimize Hydrolysis (Slow addition, anhydrous conditions) start->check_hydrolysis solution_base Adjust base to 1.1-1.5 eq. check_base->solution_base Is base < 1.0 eq? solution_temp Allow reaction to warm to RT and stir for 3-24h check_temp->solution_temp Reaction kept cold? solution_reagents Use freshly distilled solvents and new chloroacetyl chloride check_reagents->solution_reagents Reagents old? solution_hydrolysis Switch to anhydrous solvent/base system (e.g., Et3N in DCM) check_hydrolysis->solution_hydrolysis Using aqueous base?

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing a significant amount of a water-soluble byproduct and my product is difficult to purify. What's happening?

A2: This is a classic sign of chloroacetyl chloride hydrolysis, which produces chloroacetic acid. In the subsequent basic work-up, this is converted to its corresponding carboxylate salt, which is water-soluble.

  • Primary Cause: The acyl chloride is reacting with the aqueous base or residual water faster than it reacts with the weakly nucleophilic 3-nitroaniline[6]. This is particularly problematic in biphasic Schotten-Baumann reactions if mixing is inefficient or the concentration of the aqueous base is too high[11].

  • Solutions:

    • Improve Mixing: In a biphasic system, use vigorous mechanical stirring to maximize the interfacial area between the organic and aqueous phases. This increases the probability of the acyl chloride encountering the amine before it is hydrolyzed.

    • Control Base Addition: Instead of adding the acyl chloride to a solution already containing a high concentration of aqueous base, consider adding the aqueous base and the acyl chloride concurrently and slowly to the solution of the amine in an organic solvent.

    • Switch to an Anhydrous System: The most robust solution is to eliminate water from the reaction. Performing the reaction in a solvent like THF or DCM with an organic base like triethylamine will prevent hydrolysis of the acyl chloride[4][5].

Competing Reaction Pathways

G cluster_0 Desired Pathway (Amidation) cluster_1 Side Reaction (Hydrolysis) Amine 3-Nitroaniline (Nucleophile) Product This compound Amine->Product  + Chloroacetyl Chloride  (in Organic Phase) Water Water / OH- (Nucleophile) SideProduct Chloroacetic Acid Water->SideProduct  + Chloroacetyl Chloride  (at Interface/Aqueous Phase) AcylChloride Chloroacetyl Chloride (Electrophile)

Caption: Competition between amidation and hydrolysis.

Frequently Asked Questions (FAQs)

Q3: What is the fundamental mechanism of this reaction?

A3: The synthesis is a nucleophilic acyl substitution reaction[7]. The lone pair of electrons on the nitrogen atom of 3-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base then removes the proton from the nitrogen to yield the final neutral amide product and the salt of the base.

Mechanism of Acylation

G Reactants 3-Nitroaniline + Chloroacetyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products_protonated Protonated Amide + Cl- Intermediate->Products_protonated Collapse & Expel Cl- Products_neutral Final Amide + Base-H+ Cl- Products_protonated->Products_neutral Deprotonation Base Base (e.g., Et3N) Base->Products_neutral

Caption: Simplified mechanism of nucleophilic acyl substitution.

Q4: Why is a Schotten-Baumann reaction sometimes used, and what are its pros and cons?

A4: The Schotten-Baumann reaction refers to an acylation performed using a two-phase system of an organic solvent and an aqueous solution of a base (like NaOH)[8].

  • Pros: It uses inexpensive and environmentally friendly reagents (water and inorganic bases)[6]. The work-up can be simpler as the base and its salt are easily removed in the aqueous layer.

  • Cons: The primary drawback is the competing hydrolysis of the highly reactive acyl chloride, which can significantly lower the yield, as discussed in Q2[6][11]. Inefficient mixing can also be a major problem, leading to poor reaction rates. For a substrate like 3-nitroaniline with reduced reactivity, the hydrolysis side reaction is often a significant issue, making anhydrous conditions preferable.

Q5: How should I purify the final product?

A5: The crude product, this compound, is typically a solid. The most common method for purification is recrystallization.

  • Procedure: After the reaction work-up (e.g., washing the organic layer with dilute acid, base, and brine, then drying and evaporating the solvent), the crude solid is dissolved in a minimal amount of a hot solvent. The solution is then allowed to cool slowly, causing the desired product to crystallize out while impurities remain in the solvent.

  • Solvent Choice: An ethanol/water mixture is frequently cited as an effective recrystallization solvent system[4][12][13]. The crude solid is dissolved in hot ethanol, and hot water is added dropwise until the solution becomes slightly cloudy (the cloud point). A few drops of hot ethanol are then added to redissolve the solid, and the mixture is allowed to cool. The purified crystals can then be collected by filtration.

Experimental Protocols & Data

Optimized Protocol: Anhydrous Synthesis

This protocol is based on methods that minimize the risk of hydrolysis by using an anhydrous organic solvent and an organic base[4][5][9].

Reagents:

  • 3-Nitroaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq) or DBU (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add 3-nitroaniline (1.0 eq) and anhydrous DCM (approx. 10 mL per gram of amine).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the amine solution.

  • Acyl Chloride Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the cold, stirred mixture over 20-30 minutes. Ensure the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture as described in Q5.

Table 1: Comparison of Reaction Conditions
EntryAmineAcylating AgentBase (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
14-fluoro-3-nitroanilineChloroacetyl ChlorideEt₃N (1.2)CHCl₃0 to RT2080[4][14]
2AnilineChloroacetyl ChlorideDBU (0.2)THF0 to RT3-6>90[5]
33-NitroanilineTrichloroacetic AnhydrideNaOAcAq. HClCold-75[13]
4p-AminophenolChloroacetyl ChlorideNaOAcAcetic Acid-2 to RT272[15]

Note: The yield for 3-nitroaniline using the DBU/THF system (Entry 2) is extrapolated from the high yields reported for other anilines in the same study and represents a promising condition to test.

References

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry.[Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal.[Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.[Link]

  • What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction... Quora.[Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO.[Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO.[Link]

  • 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. ResearchGate.[Link]

  • Acylation of Aniline Explained. Pearson.[Link]

  • Schotten–Baumann reaction. Grokipedia.[Link]

  • Why does the acetylation of the NH2 group of aniline reduce its activity? Quora.[Link]

  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry.[Link]

  • Schotten–Baumann reaction. Wikipedia.[Link]

  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com.[Link]

  • acetylation aniline. YouTube.[Link]

  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. PMC - NIH.[Link]

  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti.[Link]

  • 3-Nitroaniline. Wikipedia.[Link]

  • 3-Nitroaniline. PubChem.[Link]

  • Tylenol - Acylation and De-acylation of Anilines. YouTube.[Link]

  • 2-Chloro-N-(3-methylphenyl)acetamide. PMC - NIH.[Link]

  • A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research.[Link]

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Technical Support Center: Troubleshooting Recrystallization of 2-chloro-N-(3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 2-chloro-N-(3-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My this compound "oils out" instead of forming crystals.

Question: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil instead of forming solid crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common issue in recrystallization, particularly with nitroaromatic compounds.[1] It occurs when the solute's melting point is lower than the boiling point of the chosen solvent, causing the compound to melt in the hot solution and separate as a liquid upon cooling.[1][2] High impurity levels can also contribute to this phenomenon by depressing the melting point of the crude product.[1]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently reheat the solution to dissolve the oil. Once dissolved, add a small amount of additional hot solvent to slightly lower the saturation point. This can prevent the compound from coming out of solution above its melting point.

  • Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out.[2] Allow the flask to cool slowly and undisturbed on the benchtop. You can further insulate the flask to slow down the cooling rate. Very slow cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.[1]

  • Solvent Selection Re-evaluation: If the problem persists, your solvent may be inappropriate. The ideal solvent should have a boiling point lower than the melting point of your compound.[3] Consider a different solvent or a mixed solvent system. For instance, dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is less soluble) until the solution becomes turbid can induce crystallization. A common solvent pair for similar compounds is ethanol and water.[4][5]

  • Scratching and Seeding: If the solution becomes supersaturated without crystallization, induce nucleation by scratching the inside of the flask with a glass rod just below the surface of the liquid.[6] The small scratches on the glass provide a surface for crystal growth to begin. Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization.[6]

Issue 2: No crystals are forming even after the solution has cooled completely.

Question: My compound dissolved perfectly in the hot solvent, but no crystals have appeared after cooling to room temperature and even in an ice bath. What should I do?

Answer:

This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal solubility at that temperature.[2] The solution needs a nucleation point to initiate crystal formation.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod is often the simplest and most effective method to induce crystallization.[6]

    • Seed Crystals: Adding a tiny crystal of the pure compound provides a template for new crystals to grow upon.[6]

  • Further Cooling: If room temperature and a standard ice bath are insufficient, you can try a colder bath, such as an ice-salt mixture, to further decrease the solubility of your compound.[1]

  • Reduce Solvent Volume: It's possible that too much solvent was used, making the solution too dilute for crystals to form.[2] You can gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to crash out of solution too quickly, trapping impurities.[7] Once the volume is reduced, allow the solution to cool slowly again.

  • Consider a Different Solvent: If all else fails, the chosen solvent may be too good at dissolving your compound, even at low temperatures.[3] You will need to recover your compound by evaporating the solvent and starting the recrystallization process again with a different, less effective solvent.[2]

Issue 3: The yield of my recrystallized this compound is very low.

Question: I successfully obtained crystals, but the final weight is much lower than I expected. Where did my product go?

Answer:

A low recovery can be attributed to several factors during the recrystallization process. While some loss of product is inevitable as some will remain dissolved in the cold solvent, significant losses can often be minimized.[3]

Troubleshooting Steps:

  • Minimize the Amount of Hot Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[3][6] The goal is to create a saturated solution at the boiling point of the solvent. Using the minimum amount of near-boiling solvent will ensure that the maximum amount of product crystallizes upon cooling.[6]

  • Ensure Complete Crystallization: Make sure the solution has been thoroughly cooled. Cooling in an ice bath after initial cooling to room temperature will maximize the amount of product that crystallizes out of the solution.

  • Use Ice-Cold Rinsing Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent.[6] Using room temperature or warm solvent will redissolve a significant portion of your purified crystals.[6]

  • Prevent Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product might have crystallized prematurely on the filter paper or in the funnel. To prevent this, ensure your funnel and receiving flask are pre-heated.[1] You can also add a small excess of hot solvent before filtering to keep the compound in solution. This excess can then be evaporated before cooling.

  • Check the Mother Liquor: If you have saved the filtrate (mother liquor), you can check for the presence of a significant amount of your product by evaporating a small sample. If a large residue remains, it indicates that a substantial amount of your compound is still in solution. You may be able to recover a second crop of crystals by concentrating the mother liquor and re-cooling.

Issue 4: The recrystallized product is not pure.

Question: I performed the recrystallization, but my melting point is still broad, or I can see visible impurities. What went wrong?

Answer:

The goal of recrystallization is purification, so an impure final product indicates that the process was not optimal.

Troubleshooting Steps:

  • Slow and Steady Cooling: Rapid cooling is a primary culprit for impure crystals. When crystals form too quickly, impurities can become trapped within the crystal lattice.[7] A slow, undisturbed cooling process allows for the formation of purer crystals.

  • Appropriate Solvent Choice: The solvent you used may not be effective at separating your desired compound from the specific impurities present. An ideal solvent should dissolve the impurities well even at low temperatures, so they remain in the mother liquor. You may need to experiment with different solvents or solvent pairs.[8]

  • Highly Impure Crude Material: Recrystallization is most effective for purifying compounds that are already relatively pure (generally >90% pure). If your starting material is heavily contaminated, a single recrystallization may not be sufficient. You might need to perform a second recrystallization or use a different purification technique, such as column chromatography, to remove the bulk of the impurities first.

  • Incomplete Washing: Ensure the collected crystals are washed with a small amount of fresh, ice-cold solvent to remove any residual mother liquor containing dissolved impurities that may be coating the surface of your crystals.

Data Presentation

Table 1: Suggested Solvents for Recrystallization Screening of this compound
SolventPolarityBoiling Point (°C)Comments
EthanolPolar Protic78Often a good choice for amides.[8] A 75% aqueous ethanol solution has been successfully used for a similar compound.[4]
IsopropanolPolar Protic82Similar to ethanol, may offer different solubility characteristics.[8]
Ethyl AcetatePolar Aprotic77A versatile solvent for a range of polarities.[8]
TolueneNonpolar111May be suitable if the compound has lower polarity.[8]
WaterVery Polar100Unlikely to be a good single solvent but can be used as an anti-solvent with a more polar solvent like ethanol.[5][8]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. Heat the test tube in a warm water bath and continue adding the solvent dropwise until the solid dissolves. Allow the test tube to cool to room temperature and then in an ice bath. A good solvent will show low solubility at room temperature and high solubility when hot, with good crystal formation upon cooling.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the flask on a hot plate with stirring. Gradually add more hot solvent until all the solid has just dissolved.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it.[8]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualization

Troubleshooting Logic Diagram

Caption: Troubleshooting workflow for recrystallization.

References

  • Benchchem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.
  • Recrystallization1. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization.
  • Prabhu, A. N., Upadhyaya, V., Girisha, K. S., Naveena, C. S., & Guru Row, T. N. (2012). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2778. [Link]

  • (n.d.). Recrystallization-1.pdf.
  • Cordeiro, L. V., et al. (2020). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • (n.d.). 2-Chloro-N-phenylacetamide. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

  • MedchemExpress.com. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-chloro-N-(3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-chloro-N-(3-nitrophenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter colored impurities during the synthesis and work-up of this compound. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to help you achieve high purity in your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the likely source of the yellow or brown color in my crude this compound?

Answer: The colored impurities in your product most likely originate from two primary sources:

  • Starting Material Contamination and Side Reactions: The precursor, 3-nitroaniline, is susceptible to oxidation and polymerization, forming highly conjugated, colored species. Incomplete reaction or the presence of these impurities in the starting material can carry through to the final product.

  • Degradation and By-products: Aromatic nitro compounds can be sensitive to reaction conditions.[1] Side reactions during the acylation with chloroacetyl chloride can lead to the formation of complex, colored by-products. These impurities are often aromatic and possess extended π-systems, which cause them to absorb light in the visible spectrum.[2]

Understanding the probable nature of these impurities—as highly polar and/or conjugated molecules—is key to selecting an appropriate purification strategy.

Q2: My product has a distinct color. What is the first purification method I should try?

Answer: Recrystallization is the most effective and efficient first-line method for purifying crystalline solids like this compound.[3] This technique is ideal for removing small amounts of impurities that have different solubility profiles from your target compound.

The Principle of Causality: Recrystallization operates on the principle of differential solubility. An ideal solvent will dissolve your target compound completely at an elevated temperature but only sparingly at low temperatures.[3] As the saturated hot solution cools, the solubility of your desired compound decreases, forcing it to crystallize out in a pure form, while the impurities, being present in a much lower concentration, remain dissolved in the cold solvent (the "mother liquor").

Q3: How do I select the best solvent for recrystallizing this compound?

Answer: Solvent selection is the most critical step for successful recrystallization.[4] While no single solvent is perfect for every situation, a systematic screening process will yield the best results. For chloroacetamide and nitrophenyl derivatives, polar protic solvents are often a good starting point.[5]

Based on literature for structurally similar compounds, an aqueous ethanol solution is a highly effective choice for recrystallizing nitrophenyl acetamide derivatives.[6][7]

Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude, colored product into a small test tube.

  • Add a few drops of a test solvent (e.g., 95% ethanol) at room temperature. Observe if the compound dissolves. An ideal solvent will not dissolve the compound in the cold.[4]

  • Gently heat the test tube. The ideal solvent will completely dissolve the compound near its boiling point.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • The best solvent is the one that yields a high quantity of crystals upon cooling. If your compound is too soluble in a pure solvent like ethanol, a solvent/anti-solvent system (e.g., ethanol/water) is an excellent alternative.[4][5]

Table 1: Suggested Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Comments
Ethanol Polar Protic78Often a good choice for amides and nitro compounds.[4][5]
Isopropanol Polar Protic82Similar to ethanol, may offer slightly different solubility.
Ethyl Acetate Polar Aprotic77A versatile solvent for a range of polarities.[8]
Ethanol/Water Very PolarVariableA powerful solvent pair. Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify.[9]
Toluene Nonpolar111May be suitable if impurities are highly polar.

Workflow 1: Standard Recrystallization Protocol

This protocol outlines the standard procedure for purifying this compound using a single solvent or a solvent-pair system.

Step 1: Dissolution

  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add the minimum amount of the chosen hot recrystallization solvent (e.g., 95% ethanol) required to fully dissolve the solid. Keep the solution at or near its boiling point.

Step 2: Hot Filtration (Optional but Recommended)

  • If you observe any insoluble impurities (e.g., dust, particulates) or if you have used activated carbon (see Q4), perform a hot filtration.

  • Pre-heat a funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper to remove insoluble matter. This step prevents premature crystallization in the funnel.

Step 3: Crystallization

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

Step 4: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

Step 5: Drying

  • Dry the purified crystals under vacuum to remove all traces of solvent.

  • Determine the yield and characterize the product by measuring its melting point and comparing it to the literature value. A sharp melting point indicates high purity.

Q4: My product is still colored after one recrystallization. What is my next step?

Answer: If a standard recrystallization fails to remove the color, the impurities are likely highly conjugated molecules that co-crystallize with your product. In this case, you should perform a second recrystallization that incorporates activated carbon (charcoal) .

The Principle of Causality: Activated carbon has a highly porous structure with a large surface area composed of graphite-like microcrystals.[2] It effectively adsorbs large, flat, conjugated molecules (which are often the source of color) via π-stacking interactions, thereby removing them from the solution.[2][10]

Important Consideration: Use activated carbon sparingly. It is not perfectly selective and will adsorb some of your desired product, leading to a lower overall yield.[10]

Protocol: Recrystallization with Activated Carbon

  • Follow Step 1 (Dissolution) from the standard protocol above.

  • Once the solid is fully dissolved, remove the flask from the heat source.

  • Add a very small amount of activated carbon (the amount on the tip of a spatula is a good start) to the hot solution.[10] Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Swirl the mixture for a few minutes. The solution should turn black.

  • Re-heat the solution to boiling and immediately perform a Hot Filtration (Workflow 1, Step 2) to remove the fine carbon particles. The filtrate should now be colorless or significantly less colored.

  • Proceed with Steps 3-5 of the standard protocol to crystallize, isolate, and dry your purified product.

Q5: When is column chromatography a better choice than recrystallization?

Answer: You should consider using column chromatography when:

  • Recrystallization (even with charcoal) fails to yield a pure, colorless product.

  • The impurities have very similar solubility properties to your desired compound.

  • You need to separate your product from multiple by-products.

  • You require exceptionally high purity for applications like analytical standard preparation.

The Principle of Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., polar silica gel) and a mobile phase (a non-polar solvent system).[11][12] In normal-phase chromatography, polar compounds (like many colored impurities) adsorb more strongly to the polar silica gel and elute from the column more slowly. Less polar compounds travel through the column faster with the mobile phase.[13] Your target compound, this compound, has moderate polarity and can be effectively separated from more polar colored impurities.

Purification Strategy Decision Workflow

G start Crude Colored Product recrystallization Perform Recrystallization (e.g., Ethanol/Water) start->recrystallization assess_purity Assess Purity & Color recrystallization->assess_purity final_product Pure, Colorless Product assess_purity->final_product Success charcoal_step Recrystallize with Activated Carbon assess_purity->charcoal_step Still Colored assess_purity2 Assess Purity & Color charcoal_step->assess_purity2 assess_purity2->final_product Success column_chrom Use Column Chromatography (Silica, Hexane/EtOAc) assess_purity2->column_chrom Still Colored column_chrom->final_product

Caption: Decision workflow for purifying this compound.

Workflow 2: Column Chromatography Protocol

This protocol provides a general method for purifying your compound using silica gel flash chromatography.

Step 1: Mobile Phase Selection using Thin-Layer Chromatography (TLC)

  • Dissolve a small amount of your crude product in ethyl acetate or dichloromethane.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a chamber with a solvent system. Start with a non-polar mixture like 4:1 Hexane:Ethyl Acetate.

  • The ideal mobile phase will give your target compound an Rf value of approximately 0.3-0.4, with good separation from other spots (especially the colored ones at the baseline).[13]

Step 2: Column Packing

  • Prepare a slurry of silica gel in your chosen mobile phase (or pure hexane).

  • Pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica to settle into a packed bed, and add a thin layer of sand on top to protect the surface.[11]

Step 3: Sample Loading

  • Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).

  • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents band broadening.

  • Carefully add the dry-loaded sample to the top of the column.

Step 4: Elution and Fraction Collection

  • Slowly add the mobile phase to the top of the column and apply pressure (if using flash chromatography) to begin elution.

  • Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • Monitor the separation by collecting fractions and analyzing them by TLC to identify which ones contain your pure product.[13]

Step 5: Isolation

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield your purified, colorless product.

Table 2: Typical Parameters for Column Chromatography

ParameterValue/DescriptionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)A polar adsorbent suitable for separating moderately polar compounds.[11]
Mobile Phase Hexane / Ethyl Acetate GradientA common, effective solvent system for nitroaniline derivatives. Start with low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration to elute more polar compounds.[11][14]
Analysis Thin-Layer Chromatography (TLC)Used to determine the optimal mobile phase and to analyze the purity of collected fractions.[13]

Recrystallization Workflow with Optional Charcoal Treatment

G cluster_main Recrystallization Process dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent decision Is Solution Strongly Colored? dissolve->decision add_charcoal 2a. Add Activated Carbon to Hot Solution decision->add_charcoal Yes cool 3. Cool Slowly to Induce Crystallization decision->cool No / Slightly hot_filter 2b. Hot Filter to Remove Carbon/Insolubles add_charcoal->hot_filter hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate dry 5. Wash with Cold Solvent & Dry Under Vacuum isolate->dry product Pure Product dry->product

Caption: Step-by-step recrystallization workflow.

References

  • Benchchem. (n.d.). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTEQFGLqtQuK6yhH7KGkX67vnjXsvnxD0B2GmRe6eMx74UFMdnfCXhDRsVFjDF17CijbF4LDz4oWXVCJs4s40_XCb5pDlmLinj62xMzra1Ia0vIPogxZJOj0rNAZW-l_mSkOrg6rCxmwBx-E5iwVQyi2FP4CkR403_X6VAj5tmJZSs0Ug8y-dhsUM2X6xPIHYIp5MxRAsurWxTQvE-kIk2LFLhcqKBR7wc2OZh65Z1o12iFNUl42o6jpq2kBpHJ-o=]
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  • Prabhu, A. N., Upadhyaya, V., Girisha, K. S., Naveena, C. S., & Guru Row, T. N. (2012). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2847. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3470123/]
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  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from MST.edu. [https://web.mst.edu/~tbone/Subjects/TBone/chem2/ex33.pdf]
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization. Retrieved from Benchchem website. [https://www.benchchem.
  • Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from Neliti. [https://www.neliti.com/publications/334220/synthesis-of-2-chloro-n-3-hydroxyphenyl-and-2-chloro-n-4-hydroxyphenyl-acetamid]

Sources

Preventing diacylation side reaction in 2-chloro-N-phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-chloro-N-phenylacetamide

A Guide from the Desk of a Senior Application Scientist

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-chloro-N-phenylacetamide. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. The acylation of aniline with chloroacetyl chloride is a fundamental transformation, yet it is often plagued by the formation of a diacylated byproduct. This guide will address this specific challenge head-on.

Troubleshooting Guide: The Diacylation Problem

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 2-chloro-N-phenylacetamide.

Question: I'm observing a significant amount of a diacylated byproduct in my reaction. What is the chemical basis for this side reaction?

Answer: The formation of a diacylated side product, N-(chloroacetyl)-N-phenylchloroacetamide, is a classic problem in the acylation of primary amines like aniline. The issue arises because the initially formed mono-acylated product, 2-chloro-N-phenylacetamide, still possesses an amide proton (N-H). In the presence of a base, this proton can be abstracted to form an amidate anion. This anion is a potent nucleophile and can compete with the starting aniline for the chloroacetyl chloride, leading to a second acylation event.

Several factors can exacerbate this problem:

  • Excess Acylating Agent: Using a significant excess of chloroacetyl chloride will naturally drive the reaction towards diacylation once a sufficient concentration of the mono-acylated product has formed.[1]

  • Strong Bases: While a base is necessary to neutralize the HCl byproduct, a strong, non-hindered base can readily deprotonate the product amide, promoting the side reaction.

  • High Temperatures: Increased temperatures provide the necessary activation energy for the less favorable second acylation to occur.[1]

Question: How can I definitively confirm the presence of the diacylated impurity and differentiate it from my target compound?

Answer: A multi-pronged analytical approach is the most reliable way to identify the diacylated byproduct.

  • Thin-Layer Chromatography (TLC): This is your first and quickest check. The diacylated product is significantly less polar than the mono-acylated product due to the absence of the N-H bond available for hydrogen bonding. On a silica gel plate, the diacylated compound will have a higher Rf value (it will travel further up the plate) than your desired product.

  • Spectroscopic Analysis:

    • ¹H NMR Spectroscopy: The most telling difference will be the disappearance of the N-H proton signal (typically a broad singlet between δ 8-10 ppm) in the diacylated product. You will also see a change in the integration and multiplicity of the methylene (-CH₂Cl) protons.

    • Mass Spectrometry (MS): The diacylated product will have a distinct molecular ion peak corresponding to its higher molecular weight (C₁₀H₈Cl₂NO).

    • Infrared (IR) Spectroscopy: The N-H stretch (typically around 3300 cm⁻¹) present in your desired product will be absent in the diacylated impurity.[2]

Question: My yield of 2-chloro-N-phenylacetamide is low, and purification is difficult due to the diacylated impurity. How can I optimize my reaction to prevent this?

Answer: Preventing the diacylation side reaction from the outset is far more efficient than dealing with it during purification. Here are the key parameters to control:

Key Optimization Parameters
ParameterRecommendationRationale
Stoichiometry Use a strict 1:1 to 1.05:1 molar ratio of Aniline to Chloroacetyl Chloride.Minimizes the availability of excess acylating agent that could react with the mono-acylated product.[1]
Temperature Maintain a low temperature (0-5 °C), especially during the addition of chloroacetyl chloride.[3]Reduces the reaction rate, giving the more reactive aniline a kinetic advantage over the less reactive product amide for acylation.
Rate of Addition Add the chloroacetyl chloride solution dropwise over a prolonged period (e.g., 30-60 minutes).Prevents localized high concentrations of the acylating agent, which can lead to rapid side reactions.[3]
Base Selection Use a mild, heterogeneous base like sodium bicarbonate or a hindered base like diisopropylethylamine (Hünig's base).A mild base is sufficient to scavenge HCl without significantly deprotonating the product amide. Biphasic systems are particularly effective.[4]
Solvent Choice A biphasic system (e.g., ethyl acetate and water) or a non-polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is often effective.[3][4]Biphasic systems allow the HCl byproduct to be neutralized in the aqueous phase, while the organic reaction proceeds.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of diacylation?

A1: The mechanism proceeds in two stages, as illustrated below. The first stage is the desired reaction. The second stage is the competing side reaction that consumes the product.

Diacylation_Mechanism cluster_desired Stage 1: Desired Mono-acylation cluster_side_reaction Stage 2: Undesired Diacylation Aniline Aniline (Nucleophile) Product 2-chloro-N-phenylacetamide (Desired Product) Aniline->Product + CAC1 Chloroacetyl Chloride (Electrophile) CAC1->Product Product_node 2-chloro-N-phenylacetamide Product->Product_node Product consumed in side reaction Amide_Anion Amide Anion (Nucleophile) Product_node->Amide_Anion + Base Base Base->Amide_Anion Diacylated Diacylated Byproduct Amide_Anion->Diacylated + CAC2 Chloroacetyl Chloride CAC2->Diacylated Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Aniline in Ethyl Acetate B 2. Add aq. NaHCO₃ Solution A->B C 3. Cool Mixture to 0-5 °C B->C E 5. Add Chloroacetyl Chloride Solution Dropwise to Aniline Mixture C->E D 4. Prepare Chloroacetyl Chloride in Ethyl Acetate D->E F 6. Stir at 0-5 °C for 1h, then RT for 2h E->F G 7. Separate Organic Layer F->G H 8. Wash with Water & Brine G->H I 9. Dry over Na₂SO₄, Filter, & Concentrate H->I J 10. Recrystallize from Ethanol/Water I->J

Sources

Technical Support Center: Purification of 2-chloro-N-(3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-chloro-N-(3-nitrophenyl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this important chemical intermediate. Our goal is to equip researchers, scientists, and drug development professionals with the practical knowledge to overcome common challenges, ensuring high purity and yield.

Purification Strategy Overview

The purification of this compound, typically synthesized via the acylation of 3-nitroaniline with chloroacetyl chloride, presents several challenges. The primary goal is to remove unreacted starting materials, particularly 3-nitroaniline, and various side products. A multi-step purification workflow is often necessary to achieve high purity. The logical flow of this process is outlined below.

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Product Validation A Crude Reaction Mixture B Aqueous Wash / Extraction Remove water-soluble impurities like salts and chloroacetic acid A->B C Crude Solid B->C D TLC Analysis Assess purity & identify impurities C->D E Recrystallization Removes most impurities if polarity is sufficiently different D->E < 2 spots or well-separated spots F Column Chromatography Required for closely related impurities or oily products D->F Multiple/close spots or oily product G Purified Solid E->G F->G H Final Purity Check TLC, Melting Point, NMR G->H I Dry & Store H->I

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.

Question 1: My TLC plate of the crude product shows a major spot for the product, but also a persistent, more polar spot that stains yellow/orange. What is it and how do I remove it?

Answer: This is a classic sign of unreacted 3-nitroaniline . Due to its basic amino group, it is significantly more polar than the desired amide product and often appears as a yellow or orange spot on the silica plate.

  • Causality: The acylation reaction may not have gone to completion, or a non-stoichiometric amount of chloroacetyl chloride was used. 3-nitroaniline is a common impurity in this synthesis.

  • Solution 1: Acidic Wash (Recommended First Step)

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash with dilute hydrochloric acid (e.g., 1M HCl) two to three times. The acidic solution protonates the basic amino group of the 3-nitroaniline, forming a water-soluble ammonium salt (Ar-NH3+ Cl-) that partitions into the aqueous layer.

    • Wash the organic layer with water, then with brine, to remove residual acid and water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Re-run a TLC to confirm the removal of the polar impurity before proceeding to recrystallization.

  • Solution 2: Column Chromatography If the acidic wash is insufficient or if other impurities are present, column chromatography is the next logical step. A silica gel stationary phase with a gradient mobile phase, such as hexane/ethyl acetate, will effectively separate the less polar product from the highly polar 3-nitroaniline.

Question 2: I attempted recrystallization, but my product "oiled out" instead of forming crystals. What went wrong and how can I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting liquid phase is immiscible with the solvent and cools into an amorphous oil, which often traps impurities.

  • Causality & Solutions:

    • Solvent Choice: The boiling point of your chosen solvent may be too high. For instance, if your product melts at 105°C, using a solvent that boils at 120°C is likely to cause oiling out. Select a solvent with a boiling point lower than the product's melting point.

    • Cooling Rate: Cooling the solution too rapidly can shock the system, favoring oil formation over ordered crystal lattice growth. Allow the flask to cool slowly to room temperature on a benchtop (insulating it with a cloth can help) before moving it to an ice bath.

    • Purity: Highly impure samples are more prone to oiling out. The impurities disrupt the crystal lattice formation. It may be necessary to perform a preliminary purification (like the acidic wash mentioned in Q1) or even column chromatography before attempting recrystallization.

    • Solvent Polarity: The chosen solvent may be too good at dissolving the compound, even at room temperature. In this case, a binary solvent system is ideal. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, acetone) and then slowly add a "poor" solvent (an anti-solvent like water or hexane) dropwise until the solution becomes faintly cloudy (turbid).[1] Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.

Question 3: My final product has a broad melting point range. What does this indicate and how can I improve it?

Answer: A sharp melting point (typically a range of 1-2°C) is a strong indicator of high purity for a crystalline solid. A broad melting point range suggests the presence of impurities, which disrupt the crystal lattice and cause the solid to melt over a wider temperature range.

  • Causality: The impurities could be residual starting materials, side products, or even trapped solvent.

  • Solutions:

    • Re-purification: The most direct solution is to repeat the purification process. If you performed recrystallization, try it again, perhaps with a different solvent system. A technical guide for a structurally similar compound suggests that polar solvents like ethanol or an ethanol/water mixture are often effective for nitroacetanilide derivatives.[2]

    • Charcoal Treatment: If the product has a persistent color, it may be due to highly colored, minor impurities. During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal adsorbs these colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

    • Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent, as this can also depress and broaden the melting point range.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The synthesis of this compound via the acylation of 3-nitroaniline typically introduces a few key impurities. Understanding these is crucial for designing an effective purification strategy.

Impurities cluster_reactants Reactants cluster_products Products cluster_impurities Common Impurities R1 3-Nitroaniline P1 This compound (Desired Product) R1->P1 Acylation I1 Unreacted 3-Nitroaniline R1->I1 Incomplete Reaction R2 Chloroacetyl Chloride R2->P1 Acylation I2 Chloroacetic Acid (from hydrolysis of R2) R2->I2 Reaction with H₂O I3 Di-acylated Product (Potential side product) P1->I3 Further Acylation

Caption: Origin of common impurities in the synthesis.

  • Unreacted 3-Nitroaniline: As discussed in the troubleshooting section, this is the most common impurity if the reaction does not proceed to completion.

  • Chloroacetic Acid: Chloroacetyl chloride is highly reactive and can be hydrolyzed by trace amounts of water in the reaction mixture or during workup to form chloroacetic acid. This acidic impurity is typically removed with a basic wash (e.g., with sodium bicarbonate solution) during the initial extraction.

  • Di-acylated Products: While less common for deactivated anilines, it's possible for a second acylation to occur, though the amide nitrogen is significantly less nucleophilic than the amine nitrogen.[3][4] This impurity would be less polar than the desired product and would require chromatographic separation.

Q2: What is the best solvent system for recrystallizing this compound?

The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] For a polar molecule like this compound, polar solvents are a good starting point. A systematic approach to solvent screening is recommended.[2]

Solvent SystemBoiling Point (°C)Rationale & Suitability
Ethanol (95%) ~78Good First Choice. Often dissolves nitroacetanilides when hot and allows for good crystal recovery upon cooling.[5][6]
Isopropanol 82Similar to ethanol, can be a good alternative.
Ethyl Acetate 77A moderately polar solvent; may show high solubility even at room temperature, potentially leading to lower yields. Often used in a binary system with hexane.[1]
Ethanol/Water 78-100Excellent Binary System. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until turbidity persists. This allows for fine-tuning of polarity to maximize recovery.[5][7]
DCM/Hexane 40-69A less polar system. Useful if the compound is contaminated with non-polar impurities. Requires careful handling due to the low boiling point of DCM.[8]

Protocol for Solvent Screening:

  • Place ~20 mg of crude material into a small test tube.

  • Add the chosen solvent dropwise (~0.5 mL).

  • Observe solubility at room temperature. An ideal solvent shows low solubility.

  • Gently heat the mixture. The compound should dissolve completely near the solvent's boiling point.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • The solvent that yields a good quantity of crystalline precipitate is the most suitable choice.[2]

Q3: How can I definitively confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity and identity of the final product.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate. Run the final product alongside the starting material (3-nitroaniline) to ensure it is absent. A common eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).[7]

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of purity. The reported melting point for the related compound 2-chloro-N-(4-nitrophenyl)acetamide is 183-185°C.[9] While the 3-nitro isomer will have a different melting point, a sharp range is the key indicator.

  • Spectroscopic Methods (NMR/IR):

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most definitive method for structural confirmation. The spectrum should show the expected signals for the aromatic protons and the methylene (-CH₂Cl) protons, with correct integration and splitting patterns. Impurity signals would also be visible.

    • IR (Infrared) Spectroscopy: This can confirm the presence of key functional groups. Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹).[6]

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • ChemSynthesis. 2-(4-chloro-3-nitrophenyl)acetamide. Available from: [Link]

  • PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]

  • PubChemLite. This compound (C8H7ClN2O3). Available from: [Link]

  • Google Patents. US20130303781A1 - Process for preparation of triclabendazole.
  • SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Available from: [Link]

  • National Center for Biotechnology Information. 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. Available from: [Link]

  • National Center for Biotechnology Information. 2-Chloro-N-(3-methylphenyl)acetamide. Available from: [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]

  • ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide. Available from: [Link]

  • ResearchGate. 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. Available from: [Link]

  • Pearson. Acylation of Aniline Explained. Available from: [Link]

  • Reddit. Recrystallization with two solvents. Available from: [Link]

  • SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Available from: [Link]

  • ResearchGate. 2-Chloro- N -(4-nitrophenyl)acetamide. Available from: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • PubChem. Acetanilide, 2-chloro-4'-nitro-. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available from: [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available from: [Link]

  • YouTube. Nitration of Acetanilide: TLC Analysis. Available from: [Link]

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Technical Support Center: Stability and Handling of 2-chloro-N-(3-nitrophenyl)acetamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-chloro-N-(3-nitrophenyl)acetamide. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in solution-based assays. Due to its chemical structure, this compound possesses inherent reactivity that can lead to stability issues, impacting assay reproducibility and data interpretation. This guide provides a structured approach to understanding and mitigating these challenges through a series of frequently asked questions, troubleshooting workflows, and validated protocols.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental stability concerns related to the compound's structure and provides high-level guidance for its proper handling.

Q1: What are the primary chemical stability concerns for this compound in an assay environment?

A1: The stability of this compound is dictated by two key reactive moieties: the chloroacetamide group and the nitroaromatic ring .

  • Hydrolysis: The amide linkage can undergo hydrolysis under either acidic or, more rapidly, basic conditions.[1][2] Furthermore, the alpha-chloro group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions, which can cleave the amide or substitute the chlorine.[3][4]

  • Nucleophilic Reactivity: The chloroacetamide functional group is a potent electrophile. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to SN2 attack by any nucleophile present in your assay. This is a critical consideration, as common biological buffers and reagents (e.g., Tris, free thiols in proteins, reducing agents like DTT) can covalently modify and consume the compound.[1][5]

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light, particularly in the UV spectrum.[6][7] Exposure to ambient laboratory light or specific wavelengths from plate readers can induce photochemical reactions, leading to compound degradation and the formation of interfering byproducts.[8]

Q2: What is the best solvent for preparing a high-concentration stock solution?

A2: Anhydrous, aprotic solvents are strongly recommended. The solvent of choice is dimethyl sulfoxide (DMSO) , followed by dimethylformamide (DMF).

  • Rationale: These solvents lack protons that can participate in hydrolysis and are generally non-nucleophilic. Using an anhydrous grade minimizes the presence of water, which is the primary reactant for hydrolysis. A related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, shows good solubility in DMSO (11 mg/mL) and DMF (5 mg/mL).[9]

Q3: How should I store my stock solutions to ensure maximum longevity?

A3: Proper storage is critical to prevent degradation over time.[10][11] We recommend the following conditions, summarized in the table below.

  • Rationale: Low temperatures (-20°C or -80°C) drastically reduce the rate of any potential degradation reactions.[11] Protecting from light prevents photodegradation, and storage under an inert gas (argon or nitrogen) displaces oxygen and moisture, preventing oxidation and hydrolysis. Frequent freeze-thaw cycles should be avoided as they can introduce moisture and accelerate degradation.[5]

ParameterRecommended ConditionRationale
Solvent Anhydrous DMSOAprotic, non-nucleophilic, good solubilizing power.
Temperature -20°C (short-term) or -80°C (long-term)Minimizes kinetic rate of degradation.[11]
Light Exposure Store in amber vials or wrapped in foilPrevents photodegradation of the nitroaromatic ring.[6][8]
Atmosphere Store under inert gas (Ar, N₂) and desiccatePrevents moisture absorption by DMSO and oxidation.
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles.[5]
Q4: Can I prepare working solutions in aqueous buffers like PBS or Tris?

A4: Yes, but with extreme caution and the understanding that the compound's stability will be significantly reduced. The half-life in aqueous solution may be on the order of hours or even minutes, depending on the conditions.

  • pH is Critical: Hydrolysis of chloroacetamides is significantly faster at elevated pH.[12] Buffers should ideally be maintained at a slightly acidic to neutral pH (pH 6.0-7.4). Avoid alkaline buffers (pH > 8).

  • Buffer Composition Matters: Avoid nucleophilic buffers. Tris contains a primary amine and is nucleophilic. HEPES , MES , and phosphate buffers (PBS) are generally safer choices as they are less reactive.

  • Time is of the Essence: Always prepare fresh aqueous working solutions immediately before use and add them to the assay as the final step. Do not store the compound in aqueous buffer.

Section 2: Troubleshooting Guide for Assay Instability

This guide is designed to help you diagnose and solve common problems encountered when using this compound.

Issue 1: My dose-response curve is inconsistent, or the IC₅₀/EC₅₀ value drifts between experiments.
  • Possible Cause: Time-dependent degradation of the compound in your aqueous assay buffer. The actual concentration of the active compound is decreasing over the course of the experiment.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: First, rule out stock solution degradation. Thaw a fresh, single-use aliquot of your master stock and repeat the experiment. If the problem persists, the issue lies with the working solution.

    • Perform a Time-Course Experiment: Prepare your final assay plate and measure the endpoint at different time points (e.g., T=0, 30 min, 1 hr, 2 hr, 4 hr). A progressive loss of activity indicates the compound is unstable under the assay conditions.

    • Run a Forced Degradation Study: Follow the methodology in Protocol 2 to quantitatively assess the compound's half-life in your specific assay buffer and conditions. This provides definitive data on its stability.

Issue 2: I observe lower-than-expected activity, or the compound appears inactive.
  • Possible Cause 1: Reaction with Buffer Components. As noted, nucleophilic buffers (Tris) or additives (DTT, β-mercaptoethanol, glutathione, primary amines) can react with and sequester your compound.

    • Solution: Systematically test your assay in a non-nucleophilic buffer like HEPES or PBS. Omit any non-essential reducing agents or additives to see if activity is restored. If a reducing agent is required, consider using TCEP (Tris(2-carboxyethyl)phosphine), which is a less reactive thiol-free alternative.

  • Possible Cause 2: Reaction with Assay Proteins. The chloroacetamide moiety can covalently bind to nucleophilic residues (e.g., Cysteine, Lysine) on proteins in your assay, including the target protein or other components like BSA.[5]

    • Solution: This is more difficult to diagnose. LC-MS/MS analysis of the protein after incubation with the compound can confirm covalent modification. From a practical standpoint, reducing incubation times or compound concentration may mitigate the effect.[13]

Issue 3: I see high background signal or other artifacts, especially after the plate has been exposed to light.
  • Possible Cause: Photodegradation. Exposure to ambient lab light or excitation light from a plate reader can degrade the nitroaromatic ring, creating byproducts that may be fluorescent, colored, or otherwise interfere with the assay readout.[6][8]

  • Troubleshooting Steps:

    • Minimize Light Exposure: Prepare plates in a darkened room or under yellow light.[14] Keep plates covered with an opaque lid whenever possible.

    • Run a "Light vs. Dark" Control: Prepare two identical assay plates. Incubate one under normal laboratory light conditions and the other completely protected from light (e.g., wrapped in aluminum foil). A significant difference in the signal points to photodegradation.

    • Check for Autofluorescence: Measure the fluorescence of the compound in your assay buffer at the relevant wavelengths to ensure it or its degradation products are not contributing to the background signal.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to diagnosing stability issues.

G start Inconsistent Assay Results (Drifting IC50, Low Potency) check_stock Use a fresh stock aliquot. Does the problem persist? start->check_stock stock_issue Stock Degradation Suspected. Prepare fresh stock solution. check_stock->stock_issue No check_time Run time-course experiment. Is activity time-dependent? check_stock->check_time Yes time_issue Compound is unstable in assay media. Proceed to Buffer/Light Checks. check_time->time_issue Yes no_change No obvious cause found. Consider protein reactivity (LC-MS) or other complex interference. check_time->no_change No check_buffer Switch to non-nucleophilic buffer (e.g., HEPES). Does activity improve? time_issue->check_buffer buffer_issue Nucleophilic buffer/reagent reactivity. Adopt new buffer system. check_buffer->buffer_issue Yes check_light Run 'Light vs. Dark' control. Is there a difference? check_buffer->check_light No light_issue Photodegradation is occurring. Protect assay from light. check_light->light_issue Yes check_light->no_change No

Caption: Troubleshooting workflow for assay instability.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of Master Stock Solution
  • Pre-analysis: Warm the vial of this compound to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of solid compound in a clean, dry vial.

  • Solubilization: Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM). Ensure the solvent is from a freshly opened bottle or has been stored properly over molecular sieves.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to ~30°C) may be used if necessary.

  • Aliquoting & Storage: Immediately dispense the solution into single-use aliquots in amber, low-retention microcentrifuge tubes. Purge the headspace with an inert gas (argon or nitrogen) before capping tightly.

  • Storage: Store the aliquots at -80°C, protected from light.

Protocol 2: Forced Degradation Study in Assay Buffer

This protocol allows you to determine the stability of your compound under specific assay conditions. The primary analytical method is High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Preparation:

    • Prepare a 1 mM intermediate solution of the compound in acetonitrile or DMSO.

    • Prepare your final assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Incubation Setup:

    • Spike the compound from the intermediate solution into the assay buffer to a final concentration of 50 µM. Mix well.

    • Immediately take a T=0 sample by transferring an aliquot (e.g., 100 µL) to an HPLC vial containing an equal volume of cold acetonitrile (to stop the reaction) and place it in the autosampler.

    • Divide the remaining solution into separate tubes for each condition to be tested:

      • Control: 25°C, protected from light.

      • Light Exposure: 25°C, exposed to ambient lab light.

      • Elevated Temperature: 37°C, protected from light.

  • Time Points: Collect samples from each tube at various time points (e.g., 1, 2, 4, 8, and 24 hours), quenching each sample immediately with cold acetonitrile.

  • HPLC Analysis:

    • Analyze all samples by reverse-phase HPLC (e.g., C18 column).

    • Monitor the peak area of the parent compound at a suitable wavelength (determined by a UV scan).

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at T=0.

    • Plot the percentage of compound remaining versus time for each condition. This will reveal the rate of degradation and allow for half-life calculation.

Potential Degradation Pathways

The following diagram illustrates the primary chemical vulnerabilities of this compound.

G cluster_0 Degradation Pathways cluster_1 Nucleophilic Attack at α-Carbon cluster_2 Amide Bond Cleavage cluster_3 Photoreactivity Compound This compound Hydrolysis_Cl Hydroxy-acetamide Product Compound->Hydrolysis_Cl H₂O / OH⁻ Thiol_Adduct Thiol Adduct (e.g., from Cys, DTT) Compound->Thiol_Adduct R-SH Amine_Adduct Amine Adduct (e.g., from Lys, Tris) Compound->Amine_Adduct R-NH₂ Hydrolysis_Amide 3-nitroaniline + Chloroacetic Acid Compound->Hydrolysis_Amide H⁺ / OH⁻ (Hydrolysis) Photoproducts Various Photodegradation Products Compound->Photoproducts Light (hν)

Caption: Potential degradation pathways for the compound.

References

  • Huang, H. et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology. Available at: [Link][1][2][4]

  • Le, T. M. et al. (2019). Hydrolysis of dichloroacetamide herbicide safeners: Rates and transformation products. Water Research. Available at: [Link][12]

  • Roberts, A. L. et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. American Chemical Society. Available at: [Link]

  • Jia, A. et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Available at: [Link][3]

  • Roberts, A. L. et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Ensuring Drug Stability with Potency Bioassays. Available at: [Link][15]

  • Lipczynska-Kochany, E. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Science. Available at: [Link][6]

  • Zhang, Y. et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available at: [Link][8]

  • Pompano, J. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing? VCLS. Available at: [Link][16]

  • Lipczynska-Kochany, E. (2006). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health. Available at: [Link][7]

  • van de Merbel, N. et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available at: [Link][10]

  • Thomas, L. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Available at: [Link][14]

  • Dahlin, J.L. et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link][5]

  • Gyrosprotech. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Available at: [Link][13]

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Navigating Peak Shape Challenges in HPLC Analysis of 2-Chloro-N-Phenylacetamides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of 2-chloro-N-phenylacetamides. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome common chromatographic challenges. Here, we merge foundational scientific principles with field-proven methodologies to empower you to achieve symmetric, sharp, and reproducible peaks.

Troubleshooting Guide: A Systematic Approach to Peak Perfection

Poor peak shape, most commonly observed as peak tailing, can significantly compromise the accuracy and precision of your quantitative analysis. This guide provides a logical, step-by-step workflow to diagnose and remedy the underlying causes of this issue when analyzing 2-chloro-N-phenylacetamides.

Initial Assessment: Is It a Systemic or Analyte-Specific Issue?

The first step in effective troubleshooting is to determine the scope of the problem.

  • All peaks in the chromatogram are tailing: This often points to a systemic issue within your HPLC setup.

  • Only the 2-chloro-N-phenylacetamide peak (or a few specific peaks) is tailing: This suggests a specific chemical interaction between your analyte and the stationary phase.

This initial diagnosis will guide you to the most relevant troubleshooting path.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing and resolving poor peak shape.

Troubleshooting_Workflow start Poor Peak Shape Observed all_peaks All Peaks Tailing? start->all_peaks specific_peaks Analyte-Specific Tailing all_peaks->specific_peaks No system_issues System-Wide Problem all_peaks->system_issues Yes mobile_phase_opt Optimize Mobile Phase (pH, Additives) specific_peaks->mobile_phase_opt column_chem_opt Optimize Column Chemistry (End-capped, Alternative Phase) specific_peaks->column_chem_opt sample_prep_opt Review Sample Preparation (Solvent, Concentration) specific_peaks->sample_prep_opt check_extracolumn Check Extra-Column Volume (Tubing, Connections) system_issues->check_extracolumn check_column_health Evaluate Column Health (Void, Contamination) system_issues->check_column_health resolution Symmetrical Peak Achieved check_extracolumn->resolution check_column_health->resolution mobile_phase_opt->resolution column_chem_opt->resolution sample_prep_opt->resolution

Caption: A logical workflow for troubleshooting poor peak shape in HPLC.

Frequently Asked Questions (FAQs)

This section addresses specific questions you may have during your HPLC analysis of 2-chloro-N-phenylacetamides.

Q1: What is the most common cause of peak tailing for 2-chloro-N-phenylacetamides?

A1: The most frequent culprit is secondary interactions between the analyte and the stationary phase. 2-Chloro-N-phenylacetamides contain a polar amide group and can exhibit basic properties, leading to strong interactions with residual silanol groups on the surface of silica-based columns, such as C18. These interactions cause a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[1][2]

Q2: How does mobile phase pH affect the peak shape of my analyte?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. The predicted pKa of 2-chloro-N-phenylacetamide is approximately 12.90, indicating it is a very weak base.[3] However, even weakly basic compounds can interact with ionized silanols. By lowering the pH of the mobile phase (typically to pH 3 or below), you can suppress the ionization of the residual silanol groups on the stationary phase, thereby minimizing these secondary interactions and improving peak symmetry.[1][4]

Q3: I've adjusted the pH, but I still see some tailing. What else can I do with the mobile phase?

A3: If pH adjustment alone is insufficient, consider adding a mobile phase modifier.

  • Trifluoroacetic Acid (TFA): A small amount of TFA (typically 0.1%) in the mobile phase can act as an ion-pairing agent and further mask the residual silanol groups, leading to improved peak shape.[5]

  • Buffers: Utilizing a buffer, such as phosphate or acetate, can help maintain a consistent pH throughout the analysis, which is crucial for reproducible results.[4]

Q4: Can my choice of HPLC column contribute to poor peak shape?

A4: Absolutely. The choice of column chemistry is paramount.

  • End-capped Columns: Modern, high-purity silica columns that are "end-capped" have a significantly reduced number of accessible silanol groups, which minimizes the potential for secondary interactions.[2]

  • Alternative Stationary Phases: If tailing persists on a standard C18 column, consider a column with a different stationary phase. Polar-embedded phases or columns with a positive surface charge can provide alternative selectivity and improved peak shape for polar and basic analytes.[6][7]

Q5: Could my sample preparation be the source of the problem?

A5: Yes, improper sample preparation can lead to peak distortion.

  • Sample Solvent: Dissolving your sample in a solvent that is significantly stronger than your mobile phase can cause peak fronting or tailing. It is always recommended to dissolve your sample in the mobile phase itself.[8]

  • Sample Concentration: Overloading the column with a highly concentrated sample can lead to peak broadening and asymmetry. Try diluting your sample to see if the peak shape improves.[1]

Q6: How do I quantitatively measure peak shape?

A6: Peak shape is typically assessed using the USP Tailing Factor (Tf) or the Asymmetry Factor (As) . Most chromatography data systems can automatically calculate these values.

  • USP Tailing Factor (Tf): Calculated at 5% of the peak height. A value of 1 indicates a perfectly symmetrical peak. A value greater than 1 indicates tailing.[2][9]

  • Asymmetry Factor (As): Calculated at 10% of the peak height. Similar to the tailing factor, a value of 1 is ideal, and values greater than 1 indicate tailing.[9]

Generally, a tailing factor between 0.9 and 1.2 is considered acceptable for most applications.[10]

Experimental Protocols

Here are detailed protocols for key troubleshooting experiments.

Protocol 1: Mobile Phase pH Adjustment

Objective: To evaluate the effect of mobile phase pH on the peak shape of 2-chloro-N-phenylacetamide.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or formic acid

  • 2-chloro-N-phenylacetamide standard

Procedure:

  • Prepare a stock solution of 2-chloro-N-phenylacetamide in a 50:50 mixture of acetonitrile and water.

  • Mobile Phase A: Prepare a mobile phase of 50:50 acetonitrile:water.

  • Mobile Phase B: Prepare a mobile phase of 50:50 acetonitrile:water and adjust the pH to 3.0 with phosphoric acid or formic acid.

  • Equilibrate the column with Mobile Phase A for at least 30 minutes.

  • Inject the standard solution and record the chromatogram.

  • Flush the column with 100% acetonitrile for 15 minutes, followed by equilibration with Mobile Phase B for 30 minutes.

  • Inject the standard solution and record the chromatogram.

  • Compare the peak shape, particularly the tailing factor, from both analyses.

Expected Outcome: A significant improvement in peak symmetry (a tailing factor closer to 1) should be observed with the lower pH mobile phase.

Protocol 2: Evaluation of a Mobile Phase Modifier (TFA)

Objective: To assess the impact of trifluoroacetic acid (TFA) on peak shape.

Materials:

  • Same as Protocol 1, with the addition of Trifluoroacetic acid (TFA).

Procedure:

  • Prepare a mobile phase of 50:50 acetonitrile:water with the pH adjusted to 3.0 (as in Protocol 1, Mobile Phase B).

  • Prepare a second mobile phase (Mobile Phase C) of 50:50 acetonitrile:water containing 0.1% (v/v) TFA.

  • Equilibrate the column with the pH 3.0 mobile phase and inject the standard.

  • Equilibrate the column with Mobile Phase C and inject the standard.

  • Compare the peak shapes obtained with and without TFA.

Expected Outcome: The addition of TFA may further reduce peak tailing, especially if significant secondary interactions persist even at low pH.

Data Summary

The following table provides a hypothetical comparison of expected results from the troubleshooting protocols.

Condition Mobile Phase Expected Tailing Factor (Tf) Peak Shape
1 50:50 ACN:H₂O (neutral pH)> 1.5Significant Tailing
2 50:50 ACN:H₂O (pH 3.0)1.1 - 1.3Improved Symmetry
3 50:50 ACN:H₂O + 0.1% TFA< 1.2Symmetrical

Visualizing Analyte-Silanol Interactions

The diagram below illustrates the mechanism of peak tailing due to interactions with residual silanol groups and how mobile phase modifications can mitigate this.

Analyte_Interactions cluster_0 Tailing Mechanism (Neutral/High pH) cluster_1 Mitigation Strategy (Low pH) Analyte 2-Chloro-N-phenylacetamide (Weakly Basic) Silanol Ionized Silanol Group (-SiO⁻) Analyte->Silanol Strong Secondary Interaction Tailing Result: Tailing Peak Silanol->Tailing Analyte_low_pH 2-Chloro-N-phenylacetamide Protonated_Silanol Protonated Silanol Group (-SiOH) Analyte_low_pH->Protonated_Silanol Reduced Interaction Symmetry Result: Symmetrical Peak Protonated_Silanol->Symmetry

Caption: How mobile phase pH affects analyte interaction with silanol groups.

References

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved January 14, 2026, from [Link]

  • Chromatography Forum. (2012, June 13). Tailing and Symmetry. Retrieved January 14, 2026, from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved January 14, 2026, from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved January 14, 2026, from [Link]

  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved January 14, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). 2-Chloro-N-methyl-N-phenylacetamide. Retrieved January 14, 2026, from [Link]

  • Pharma Growth Hub. (2023, November 15). Are the Tailing factor, Symmetry factor, and Asymmetry factor the same? Retrieved January 14, 2026, from [Link]

  • YouTube. (2025, May 25). Tailing in Chromatography? ll EP Verses USP Tailing. Retrieved January 14, 2026, from [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved January 14, 2026, from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved January 14, 2026, from [Link]

  • YouTube. (2023, June 13). Is tailing factor, symmetry factor, and asymmetry factor the same? Retrieved January 14, 2026, from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved January 14, 2026, from [Link]

  • GraphViz Examples and Tutorial. (n.d.). Simple Graph. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2015, November 23). What is the importance of Tailing factor and asymmetry factor in chiral separation? Retrieved January 14, 2026, from [Link]

  • graphviz 0.21 documentation. (n.d.). User Guide. Retrieved January 14, 2026, from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved January 14, 2026, from [Link]

  • PMC - NIH. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved January 14, 2026, from [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis? Retrieved January 14, 2026, from [Link]

  • Scribd. (n.d.). HPLC Troubleshooting for Herbicides | PDF. Retrieved January 14, 2026, from [Link]

  • Element formerly Crawford Scientific. (n.d.). HPLC Column Selection. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF. Retrieved January 14, 2026, from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved January 14, 2026, from [Link]

  • UCL. (n.d.). HPLC solvents and mobile phase additives. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methyl-N-phenylacetamide | C9H10ClNO | CID 75797. Retrieved January 14, 2026, from [Link]

  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. (2025, July 11). Retrieved January 14, 2026, from [Link]

  • PubChem - NIH. (n.d.). Chloroacetanilide | C8H8ClNO | CID 11485. Retrieved January 14, 2026, from [Link]

  • International Journal of Pharmacy Teaching & Practices. (2014). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. Retrieved January 14, 2026, from [Link]

  • Lunn, G. (n.d.). hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Retrieved January 14, 2026, from [Link]

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Technical Support Center: A Guide to Scaling the Synthesis of 2-chloro-N-(3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-chloro-N-(3-nitrophenyl)acetamide. As a key intermediate in various synthetic pathways, ensuring a robust and scalable process for its production is critical. This document provides in-depth troubleshooting, answers to frequently asked questions, and a validated experimental protocol to address challenges encountered during laboratory and pilot-scale synthesis. Our focus is on the causality behind experimental choices to empower you with the knowledge to adapt and optimize the process for your specific needs.

Safety First: Mandatory Hazard Analysis

Before initiating any experimental work, a thorough risk assessment is mandatory. The synthesis of this compound involves highly hazardous materials.

  • Chloroacetyl Chloride (CAS: 79-04-9): This substance is extremely corrosive and toxic. It causes severe chemical burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1][2] It reacts violently with water, releasing toxic and corrosive gases, including hydrogen chloride.[3] All manipulations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield, is required.[4]

  • 3-Nitroaniline (CAS: 99-09-2): This compound is toxic if swallowed, inhaled, or absorbed through the skin. It can cause irritation and may lead to methemoglobinemia, which impairs the blood's ability to transport oxygen.

  • Chloroacetamide Derivatives: The product class, chloroacetamides, are generally considered toxic and may cause allergic skin reactions.[5][6] Handle the final product with care, avoiding dust formation and skin contact.[7]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses common problems encountered during the synthesis and scale-up in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or I'm getting no product at all. What's going wrong?

Answer: Low or no yield is a frequent issue that can typically be traced back to a few key areas.

  • Probable Cause 1: Deactivation of the Starting Material. The nitrogen atom in 3-nitroaniline is nucleophilic, but it is also basic. The reaction between 3-nitroaniline and chloroacetyl chloride generates hydrochloric acid (HCl) as a byproduct. If not neutralized, this HCl will protonate the amino group of the starting 3-nitroaniline, forming the anilinium salt (-NH3+). This positively charged group is strongly deactivating and no longer nucleophilic, effectively halting the reaction.[8]

  • Solution: Incorporate a non-nucleophilic base into your reaction mixture to act as an HCl scavenger. Tertiary amines like triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.[9][10] The base will neutralize the HCl as it is formed, preventing the deactivation of your starting material. Use at least a stoichiometric equivalent of the base relative to the chloroacetyl chloride.

  • Probable Cause 2: Reagent Quality. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. If an old or improperly stored bottle is used, it may have partially decomposed to chloroacetic acid, which will not participate in the acylation reaction under these conditions.

  • Solution: Use a fresh bottle of chloroacetyl chloride or distill the reagent immediately before use to ensure high purity and reactivity.

Question 2: The final product is a dark, oily solid that is difficult to purify. How can I improve its quality?

Answer: The formation of a dark and impure product often points to side reactions or oxidation, which can be exacerbated at larger scales if not properly controlled.

  • Probable Cause 1: Uncontrolled Exotherm. The acylation of amines with acyl chlorides is a highly exothermic reaction. If chloroacetyl chloride is added too quickly, especially on a larger scale, a rapid temperature increase can occur. This can lead to the formation of colored, polymeric side products and degradation of the starting material or product.

  • Solution:

    • Control the Addition Rate: Add the chloroacetyl chloride dropwise using an addition funnel.

    • Maintain Low Temperature: Conduct the addition and the initial phase of the reaction in an ice bath to maintain a temperature between 0 and 5 °C.[9][10] This allows for effective dissipation of the heat generated.

    • Ensure Efficient Stirring: Vigorous mechanical stirring is crucial on a larger scale to ensure even temperature distribution and prevent localized "hot spots."

  • Probable Cause 2: Impurities in Starting Material. The 3-nitroaniline starting material may contain colored impurities from its own synthesis, which will carry through to the final product.

  • Solution: If the starting material appears discolored, consider purifying it by recrystallization before use. High-purity starting materials are essential for a clean reaction.[11]

Question 3: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid product melts in the recrystallization solvent or when its solubility limit is exceeded at a temperature above its melting point.

  • Probable Cause: Inappropriate Recrystallization Solvent or Conditions. The chosen solvent may be too good a solvent, or the solution may be too concentrated. For N-aryl acetamides, ethanol or ethanol/water mixtures are often effective.[12][13]

  • Solution:

    • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[13] Test different solvents on a small scale. Ethanol is a good starting point.

    • Use More Solvent: If the product oils out, it may be because the solution is supersaturated at a temperature where the product is still a liquid. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.

    • Slow Cooling: Do not cool the solution too rapidly. Allow the flask to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals rather than an amorphous oil.

    • Binary Solvent System: If a single solvent doesn't work, try a binary system like ethanol/water. Dissolve the crude product in the minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

A1: The reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of the 3-nitroaniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the new amide bond.

Q2: How can I monitor the reaction's progress to determine when it is complete?

A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[9][11] Spot a TLC plate with your 3-nitroaniline starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. Develop the plate in a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is complete when the spot corresponding to the 3-nitroaniline has been completely consumed.

Q3: Is a solvent necessary? Some procedures for similar reactions are performed neat.

A3: While some acylations can be performed neat (without solvent) by refluxing the amine with the acyl chloride[14], using a solvent is highly recommended for scaling up this particular synthesis. A solvent like Tetrahydrofuran (THF) or Chloroform (CHCl3) helps to:

  • Control the reaction temperature by acting as a heat sink.[9][10]

  • Improve mixing and ensure homogeneity.

  • Prevent the product from precipitating out of the reaction mixture prematurely.

Q4: What are the most likely impurities in my final product?

A4: Besides unreacted 3-nitroaniline, the most likely impurities are:

  • Di-acylated product: While generally unlikely for this substrate due to the deactivating effect of the first acylation, it's a theoretical possibility.

  • Hydrolyzed chloroacetyl chloride: Chloroacetic acid, if moisture was present.

  • Base-related salts: For example, triethylammonium chloride if triethylamine is used as the base. These are typically removed during the aqueous workup.

Data Presentation: Reagent and Reaction Parameters

The following table provides a summary of reagents for a typical laboratory-scale synthesis. These quantities can be scaled linearly, but thermal effects must be carefully managed at larger volumes.

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsQuantity
3-Nitroaniline138.120.0501.06.91 g
Chloroacetyl Chloride112.940.0551.16.21 g (4.4 mL)
Triethylamine101.190.0601.26.07 g (8.4 mL)
Tetrahydrofuran (THF)---100 mL

Expected Yield: ~85-95% Melting Point: 137-139 °C

Visualizations: Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-Nitroaniline & Triethylamine in THF B Cool to 0-5 °C (Ice Bath) A->B C Add Chloroacetyl Chloride Dropwise B->C D Stir at Room Temperature (Monitor by TLC) C->D E Pour into Ice-Water & Stir D->E F Collect Product via Vacuum Filtration E->F G Wash with Cold Water F->G H Recrystallize from Ethanol/Water G->H I Dry Product Under Vacuum H->I

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of Nucleophilic Acyl Substitution.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations must be performed in a chemical fume hood.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve 3-nitroaniline (6.91 g, 0.050 mol) and triethylamine (8.4 mL, 0.060 mol) in 100 mL of anhydrous THF.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Addition: Add chloroacetyl chloride (4.4 mL, 0.055 mol) to the dropping funnel. Add the chloroacetyl chloride to the stirred reaction mixture dropwise over a period of 30-40 minutes, ensuring the internal temperature does not rise above 10 °C. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress using TLC (7:3 Hexane:Ethyl Acetate) until the 3-nitroaniline spot is no longer visible.

  • Workup: Pour the reaction mixture slowly into a beaker containing 300 mL of ice-water while stirring vigorously. A pale yellow solid will precipitate.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with 100 mL of cold water to remove any remaining salts.

  • Purification: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to dissolve the solid completely. If the product remains insoluble, add hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight.

References

  • Eurofins Scientific. 2-Chloroacetamide Safety Data Sheet. [Link]

  • Prabhu, A. N., et al. (2012). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2832. [Link]

  • ResearchGate. (PDF) 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. [Link]

  • Organic Syntheses. Chloroacetamide. [Link]

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  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). [Link]

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  • Indian Journal of Chemistry. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]

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  • International Union of Crystallography. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. [Link]

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Validation & Comparative

A Comparative Guide to HPLC Validation for Purity Assessment of 2-chloro-N-(3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-chloro-N-(3-nitrophenyl)acetamide, a key intermediate in pharmaceutical synthesis. We will explore the validation of an HPLC method in accordance with stringent regulatory guidelines and compare its performance characteristics with an alternative method, Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for quality control.

The Criticality of Method Validation in Pharmaceutical Analysis

In the pharmaceutical industry, the purity of an active pharmaceutical ingredient (API) or intermediate is paramount to the safety and efficacy of the final drug product. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate that analytical procedures used for quality control be validated to ensure they are fit for their intended purpose.[1][2][3] The ICH guideline Q2(R1), and its recent revision Q2(R2), provides a comprehensive framework for the validation of analytical procedures, which forms the basis of the methodologies discussed herein.[1][4][5][6][7][8]

The validation process demonstrates through scientific evidence that a method is suitable for its intended use. This involves a series of experiments to evaluate various performance characteristics, including specificity, linearity, accuracy, precision, and robustness.[9][10]

Comparative Overview: HPLC vs. GC for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds. For a non-volatile, polar compound like this compound, HPLC is often the method of choice. Gas Chromatography (GC), on the other hand, is typically employed for volatile and thermally stable compounds. While direct analysis of this compound by GC can be challenging without derivatization, it can be an excellent complementary technique for identifying and quantifying volatile impurities that may not be readily detected by HPLC.

Here, we present a head-to-head comparison based on typical validation data for the purity assessment of this compound.

Table 1: Comparative Performance of HPLC and GC Methods
Validation ParameterHPLC MethodGC Method (with derivatization)
Specificity High selectivity for the main compound and potential non-volatile impurities.High selectivity for volatile impurities and the derivatized main compound.
Linearity (r²) > 0.999> 0.998
Range 0.1 - 150 µg/mL0.5 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 1.5%< 2.0%
Limit of Detection (LOD) 0.03 µg/mL0.15 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL0.5 µg/mL
Robustness Tolerant to minor variations in mobile phase composition, pH, and column temperature.Sensitive to variations in carrier gas flow rate, temperature programming, and derivatization conditions.
Typical Run Time 15 minutes25 minutes (including derivatization)

Experimental Protocols

A detailed, step-by-step methodology is crucial for reproducible results. The following protocols are provided as a guide for establishing a validated HPLC method for the purity assessment of this compound.

HPLC Method Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% Phosphoric acid in Water.

    • 0-10 min: 30% to 70% ACN

    • 10-12 min: 70% to 30% ACN

    • 12-15 min: 30% ACN (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 150 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Validation Workflow

The validation of the HPLC method follows a structured workflow to assess its performance characteristics.

HPLC_Validation_Workflow cluster_planning Planning & Protocol cluster_execution Experimental Execution cluster_reporting Reporting & Conclusion Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity (Peak Purity, Resolution) Protocol->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Deliberate Variations) LOD_LOQ->Robustness Report Validation Report Robustness->Report Conclusion Method is Fit for Purpose Report->Conclusion

Caption: A streamlined workflow for HPLC method validation.

In-Depth Analysis of Validation Parameters

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In the context of this compound, this involves demonstrating that the chromatographic peak for the main compound is free from interference from starting materials (e.g., 3-nitroaniline and chloroacetyl chloride), by-products, and degradation products.

Experimental Approach:

  • Forced Degradation Studies: The sample is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. The chromatograms of the stressed samples are then compared to that of an unstressed sample to demonstrate that the main peak is well-resolved from any degradation peaks.

  • Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess peak purity, ensuring that the spectrum of the main peak is homogeneous across its entire width.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Approach:

  • A minimum of five concentrations spanning the expected range are prepared and injected in triplicate.

  • A calibration curve is generated by plotting the peak area against the concentration.

  • The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should typically be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Approach:

  • Spike a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze the spiked samples in triplicate at each level.

  • Calculate the percentage recovery. Acceptance criteria are typically between 98.0% and 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

Experimental Approach:

  • Repeatability: Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Approach:

  • Signal-to-Noise Ratio: The LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Approach:

  • Vary critical chromatographic parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% acetonitrile)

    • pH of the aqueous mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analyze the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) to ensure they remain within acceptable limits.

Logical Relationships in HPLC Validation

The various validation parameters are interconnected, and a successful validation study demonstrates a logical and cohesive understanding of the method's performance.

Validation_Relationships Specificity Specificity Linearity Linearity Specificity->Linearity ensures analyte signal is pure Accuracy Accuracy Linearity->Accuracy relies on proportional response Precision Precision Linearity->Precision assessed across the range Accuracy->Precision both measure closeness of results Range Range Range->Linearity defines the linear interval Range->Accuracy demonstrated across the range Range->Precision demonstrated across the range LOQ LOQ LOQ->Range is the lower limit

Caption: Interdependencies of key HPLC validation parameters.

Conclusion: Selecting the Optimal Method

For the purity assessment of this compound, a validated HPLC method is demonstrably superior for routine quality control. Its high specificity, sensitivity, and robustness make it the ideal choice for accurately quantifying the main component and any non-volatile impurities.

While GC can be a valuable tool, particularly for the analysis of volatile organic impurities that may be present from the synthesis process, its requirement for derivatization for the main analyte adds complexity and potential for variability. Therefore, a comprehensive quality control strategy would utilize HPLC as the primary method for purity and assay, with GC employed as a complementary technique for specific impurity profiling when warranted by the synthetic route.

By adhering to the principles of method validation outlined in this guide and leveraging the strengths of the appropriate analytical technology, researchers and drug development professionals can ensure the quality and consistency of their pharmaceutical intermediates and final products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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A Comparative Study of 2-chloro-N-(3-nitrophenyl)acetamide and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive comparative analysis of 2-chloro-N-(3-nitrophenyl)acetamide and its positional isomers, 2-chloro-N-(2-nitrophenyl)acetamide and 2-chloro-N-(4-nitrophenyl)acetamide. It is designed for researchers, scientists, and drug development professionals to provide an objective comparison of their synthesis, physicochemical properties, and biological activities, supported by experimental data and established scientific principles.

In drug discovery and development, the spatial arrangement of functional groups within a molecule, known as isomerism, can significantly influence its biological activity. This guide delves into the nuances of how the position of the nitro group on the phenyl ring of 2-chloro-N-phenylacetamide affects its chemical and biological characteristics.

Synthesis and Mechanistic Insights

The synthesis of these isomeric compounds is typically achieved through the acylation of the corresponding nitroaniline (2-nitroaniline, 3-nitroaniline, or 4-nitroaniline) with 2-chloroacetyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride.

The reaction conditions, such as the choice of solvent and the use of a base, are critical for optimal yield and purity. A mild base is often employed to neutralize the hydrochloric acid byproduct, which could otherwise protonate the starting aniline and render it unreactive.

Experimental Protocol: General Synthesis of 2-chloro-N-(nitrophenyl)acetamide Isomers
  • Reactant Preparation: Dissolve one molar equivalent of the appropriate nitroaniline in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Acylation: Add a slight excess (e.g., 1.1 molar equivalents) of 2-chloroacetyl chloride dropwise to the stirred solution. The reaction can be refluxed for a set period, for instance, one hour, to ensure completion.[2]

  • Neutralization: After the addition of the acylating agent, a base (e.g., pyridine or triethylamine) can be added to scavenge the HCl produced.

  • Workup: The reaction mixture is then typically washed with water to remove any water-soluble impurities and byproducts.[2]

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the final crystalline product.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of 2-chloro-N-(nitrophenyl)acetamide isomers.

Physicochemical and Spectroscopic Characterization

The position of the nitro group significantly impacts the physicochemical properties of the isomers, such as their melting point and spectroscopic characteristics. These differences arise from variations in molecular symmetry, intermolecular forces, and electronic effects.

Property2-chloro-N-(2-nitrophenyl)acetamideThis compound2-chloro-N-(4-nitrophenyl)acetamide
Molecular Formula C₈H₇ClN₂O₃C₈H₇ClN₂O₃C₈H₇ClN₂O₃
Molecular Weight 214.61 g/mol 214.61 g/mol 214.61 g/mol
Melting Point ~94-96 °C~120-122 °C~183-185 °C[2]
Appearance Yellowish solidLight yellow solidCrystalline solid

Note: Melting points are approximate and can vary based on purity.

Spectroscopic Analysis

The structural differences between the isomers can be elucidated using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: All isomers will show characteristic absorption bands for the N-H stretch (around 3300-3500 cm⁻¹), the amide C=O stretch (around 1650-1700 cm⁻¹), and the symmetric and asymmetric stretches of the NO₂ group (around 1350 and 1550 cm⁻¹, respectively).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will display distinct chemical shifts and coupling patterns for the aromatic protons and carbons, which are highly sensitive to the electronic environment dictated by the position of the nitro group. For example, the aromatic protons on 2-chloro-N-(2-nitrophenyl)acetamide show signals at δ 10.33, 8.76, 8.21, 7.65, and 7.18 ppm.[3]

  • Mass Spectrometry: The mass spectrum for these compounds will show a molecular ion peak corresponding to their molecular weight. For 2-chloro-N-(4-nitrophenyl)acetamide, the molecular ion peak is observed at m/z 214.[4]

Comparative Biological Activity

Acetamide derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[5][6] The presence of a chloro atom in the acetamide group has been shown to enhance the antimicrobial activity of these molecules.[6]

Antimicrobial Activity

Studies have demonstrated that chloroacetamide derivatives exhibit significant antibacterial and antifungal activity.[7][8] The mode of action is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Recent research on related compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown promising antibacterial activity against Klebsiella pneumoniae.[9][10] This suggests that the 2-chloro-N-(nitrophenyl)acetamide isomers are also likely to exhibit interesting antimicrobial profiles.

Structure-Activity Relationship (SAR)

The variation in biological activity among the isomers can be attributed to their different electronic and steric properties. The electron-withdrawing nature of the nitro group and its position on the phenyl ring can influence the molecule's ability to interact with biological targets. The development of structure-activity relationships is a significant challenge for nitro-aromatic compounds due to the interplay of various structural and electronic factors.[11]

Logical Relationship Diagram

SAR cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Isomeric Position (ortho, meta, para) Isomeric Position (ortho, meta, para) Electronic Effects Electronic Effects Isomeric Position (ortho, meta, para)->Electronic Effects Steric Hindrance Steric Hindrance Isomeric Position (ortho, meta, para)->Steric Hindrance Target Binding Affinity Target Binding Affinity Electronic Effects->Target Binding Affinity Steric Hindrance->Target Binding Affinity Lipophilicity Lipophilicity Cellular Uptake Cellular Uptake Lipophilicity->Cellular Uptake Overall Efficacy Overall Efficacy Target Binding Affinity->Overall Efficacy Cellular Uptake->Overall Efficacy

Caption: A diagram illustrating the relationship between isomeric structure, physicochemical properties, and biological activity.

Conclusion

This guide provides a framework for the comparative study of this compound and its positional isomers. The synthesis, characterization, and biological evaluation of these compounds are crucial steps in understanding their potential as leads in drug discovery. The position of the nitro group has a clear impact on the physicochemical properties and is anticipated to influence the biological activity of these molecules. Further research, including quantitative biological assays and computational modeling, will be invaluable in elucidating the detailed structure-activity relationships of this class of compounds.

References

  • PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

  • PubChem. (n.d.). Acetanilide, 2-chloro-4'-nitro-. Retrieved from [Link]

  • ResearchGate. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. Retrieved from [Link]

  • ResearchGate. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]

  • Neliti. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

  • ResearchGate. (2021). 2-Chloro-N-phenylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). n-(5-Chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2-chloro-6-nitrophenyl)acetamide. Retrieved from [Link]

  • PubMed Central. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound.... Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Retrieved from [Link]

  • IUCr Journals. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Retrieved from [Link]

  • MDPI. (n.d.). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(2-nitrophenyl)-. Retrieved from [Link]

  • ResearchGate. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro- N -(4-nitrophenyl)acetamide. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

  • US EPA. (n.d.). Acetamide, N-(2-chloro-5-nitrophenyl)- - Substance Details - SRS. Retrieved from [Link]

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A Comparative Analysis of the Antibacterial Efficacy of 2-chloro-N-(3-nitrophenyl)acetamide and Other Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents remains a paramount objective for the scientific community. Nitroaromatic compounds have long been recognized for their potent and broad-spectrum antimicrobial properties. This guide provides an in-depth comparative analysis of the antibacterial activity of 2-chloro-N-(3-nitrophenyl)acetamide, a representative of the chloroacetamide class of compounds, against other well-established nitroaromatic antibacterials. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.

Introduction: The Significance of Nitroaromatics in Antibacterial Drug Discovery

Nitroaromatic compounds are a class of molecules characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring. This functional group is a strong electron-withdrawing moiety, which significantly influences the molecule's chemical and biological properties.[1] The antibacterial prowess of nitroaromatics has been harnessed in clinical medicine for decades, with well-known examples including chloramphenicol and nitrofurantoin.[1]

The subject of this guide, this compound, combines the structural features of a chloroacetamide with a nitroaromatic ring. Chloroacetamides themselves have been investigated as a promising scaffold for antimicrobial drug development.[2] The presence of both the chloro and nitro functionalities suggests a potential for enhanced or unique antibacterial activity. This guide will delve into the experimental data to objectively compare its performance with other nitroaromatic alternatives.

While specific antibacterial activity data for this compound is not extensively available in the current body of literature, comprehensive data exists for the closely related and structurally similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. For the purpose of this comparative analysis, the data for this analog will be utilized as a representative proxy to facilitate a meaningful discussion and comparison. It has been demonstrated that this acetamide exhibits notable antibacterial activity, particularly against Gram-negative bacteria such as Klebsiella pneumoniae.[3][4]

Comparative Antibacterial Activity: A Data-Driven Assessment

The efficacy of an antibacterial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

The following table summarizes the available MIC and MBC data for 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and compares it with other prominent nitroaromatic antibiotics against common bacterial pathogens.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide Klebsiella pneumoniae512512[3][5]
Nitrofurantoin Escherichia coli16 (MIC₅₀)-[6]
Staphylococcus aureus--
Chloramphenicol Escherichia coli2-4-[3]
Staphylococcus aureus2-4-[3]

Analysis of the Data:

The data reveals that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrates bactericidal activity against Klebsiella pneumoniae, as evidenced by the MBC/MIC ratio of 1.[3][5] However, its MIC value of 512 µg/mL is considerably higher than that of established antibiotics like nitrofurantoin and chloramphenicol against other common pathogens.[3][6] This suggests that while the compound possesses inherent antibacterial properties, its potency may be lower than that of currently used drugs. It is important to note that the antibacterial spectrum of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide may differ from the comparators, and its efficacy against other bacterial species warrants further investigation.

Unraveling the Mechanism of Action: The Role of the Nitro Group

The antibacterial activity of nitroaromatic compounds is intrinsically linked to the reductive metabolism of the nitro group within the bacterial cell. This process, often referred to as bioactivation, is a critical step in generating the cytotoxic species responsible for bacterial cell death.[1][7]

Reductive Activation Pathway

The general mechanism involves the enzymatic reduction of the nitro group by bacterial nitroreductases. These enzymes, which are flavoproteins, catalyze the transfer of electrons from NAD(P)H to the nitroaromatic compound.[1] This can proceed via a one-electron or a two-electron reduction pathway.

  • One-electron reduction: This pathway generates a highly reactive nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide radicals, leading to oxidative stress.[1]

  • Two-electron reduction: This pathway leads to the formation of a nitroso intermediate, which is further reduced to a hydroxylamine derivative. These intermediates are highly reactive electrophiles that can covalently modify and damage a wide range of cellular macromolecules.[8]

The following diagram illustrates the proposed reductive activation pathway of nitroaromatic compounds in bacterial cells.

Nitroaromatic_Activation Nitroaromatic_Compound Nitroaromatic Compound (R-NO₂) Nitro_Anion_Radical Nitro Anion Radical (R-NO₂⁻•) Nitroaromatic_Compound->Nitro_Anion_Radical 1e⁻ reduction Nitroso_Derivative Nitroso Derivative (R-NO) Nitro_Anion_Radical->Nitroso_Derivative 1e⁻ reduction Oxygen O₂ Nitro_Anion_Radical->Oxygen Re-oxidation Hydroxylamine_Derivative Hydroxylamine Derivative (R-NHOH) Nitroso_Derivative->Hydroxylamine_Derivative 2e⁻ reduction Cellular_Macromolecules Cellular Macromolecules (DNA, Proteins, etc.) Hydroxylamine_Derivative->Cellular_Macromolecules Covalent Modification Cell_Death Cell Death Cellular_Macromolecules->Cell_Death Bacterial_Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Bacterial_Nitroreductases->Nitroaromatic_Compound Oxidative_Stress Oxidative Stress Oxidative_Stress->Cell_Death Superoxide O₂⁻• Oxygen->Superoxide Superoxide->Oxidative_Stress

Caption: Proposed mechanism of antibacterial action of nitroaromatic compounds.

Molecular Targets

The highly reactive intermediates generated from the reduction of the nitro group can interact with a variety of essential cellular components, leading to widespread damage and ultimately, cell death. Potential molecular targets include:

  • DNA: The electrophilic intermediates can cause DNA strand breaks and other lesions, interfering with DNA replication and transcription.[1]

  • Ribosomal Proteins: Covalent modification of ribosomal proteins can inhibit protein synthesis.[9]

  • Enzymes: Key metabolic enzymes can be inactivated through covalent binding, disrupting essential cellular processes.

The broad, non-specific nature of this attack is a key advantage of nitroaromatic antibiotics, as it can be more difficult for bacteria to develop resistance through single-point mutations in a specific target protein.

Experimental Protocols for Antibacterial Activity Assessment

To ensure the reproducibility and validity of antibacterial activity data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a known high concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Microtiter Plate Setup:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no test compound) and well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.

MIC_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Stock_Solution Prepare Test Compound Stock Solution Plate_Setup Prepare Serial Dilutions in 96-Well Plate Stock_Solution->Plate_Setup Bacterial_Culture Culture Bacteria (18-24h) Inoculum_Suspension Suspend Colonies in Saline Bacterial_Culture->Inoculum_Suspension Standardize_Inoculum Adjust to 0.5 McFarland Standard Inoculum_Suspension->Standardize_Inoculum Dilute_Inoculum Dilute Inoculum in CAMHB Standardize_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Dilute_Inoculum->Inoculate_Plate Plate_Setup->Inoculate_Plate Incubate_Plate Incubate Plate (35°C, 18-24h) Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Turbidity Incubate_Plate->Read_Results Determine_MIC Identify Lowest Concentration with No Growth (MIC) Read_Results->Determine_MIC

Caption: Experimental workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay to assess whether the compound is bactericidal or bacteriostatic.

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot evenly onto the surface of a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of the antibacterial activity of this compound (using its 4-fluoro analog as a proxy) with other established nitroaromatic antibiotics. While the compound demonstrates bactericidal activity, its potency appears to be lower than that of nitrofurantoin and chloramphenicol against the tested strains.

The key to the antibacterial action of these compounds lies in the reductive bioactivation of the nitro group, a process that generates highly reactive intermediates capable of inflicting widespread damage to essential cellular components. This multi-targeted mechanism of action is a significant advantage in the fight against antibiotic resistance.

Future research should focus on a broader evaluation of the antibacterial spectrum of this compound and its derivatives against a wider range of clinically relevant bacterial pathogens. Structure-activity relationship (SAR) studies could also be undertaken to explore how modifications to the chemical structure might enhance potency and selectivity. Furthermore, investigating the potential for synergistic interactions with other classes of antibiotics could open up new avenues for combination therapies.

References

  • Encyclopedia.pub. (2022-06-14). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]

  • Cordeiro, R. A., de Farias, P. A. M., Peixoto, J. V. M., de Oliveira, T. M., & de Athayde-Filho, P. F. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(1), e20210141. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Pudlo, M., & Williams, J. D. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 954. [Link]

  • Cordeiro, R. A., Peixoto, J. V. M., de Farias, P. A. M., de Oliveira, T. M., & de Athayde-Filho, P. F. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Cordeiro, R. A., Peixoto, J. V. M., de Farias, P. A. M., de Oliveira, T. M., & de Athayde-Filho, P. F. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

  • Cordeiro, R. A., de Farias, P. A. M., Peixoto, J. V. M., de Oliveira, T. M., & de Athayde-Filho, P. F. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(1), e20210141. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Stark, C., & Osterman, I. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51151. [Link]

  • PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • Pudlo, M., & Williams, J. D. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 954. [Link]

  • Cavallaro, A., & Cooper, M. A. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules, 26(14), 4252. [Link]

  • Cordeiro, R. A., Peixoto, J. V. M., de Farias, P. A. M., de Oliveira, T. M., & de Athayde-Filho, P. F. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

  • MDPI. (2021). Nitroaromatic Antibiotics. Retrieved from [Link]

  • Pudlo, M., & Williams, J. D. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 954. [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of Substituted Phenylacetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a paramount objective. Phenylacetamide derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines.[1][2] This guide provides a comprehensive comparison of the in vitro cytotoxicity of substituted phenylacetamide analogs, offering insights into their structure-activity relationships, mechanisms of action, and the experimental protocols essential for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new anticancer agents.

Introduction to Phenylacetamides in Oncology

Phenylacetamide and its analogs represent a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Their potential as anticancer agents stems from their ability to induce cell death and inhibit proliferation in various cancer cell lines.[1][3] The core structure allows for diverse substitutions on the phenyl ring and the acetamide nitrogen, providing a rich field for structure-activity relationship (SAR) studies to optimize their cytotoxic potential. Understanding how these chemical modifications influence their interaction with cellular targets is crucial for the rational design of more potent and selective drug candidates.

Evaluating Cytotoxicity: The MTT Assay

A fundamental step in the characterization of any potential anticancer compound is the assessment of its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and proliferation.[4][5] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT, primarily by mitochondrial dehydrogenases, into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measurement of cytotoxicity.[4]

Experimental Protocol: MTT Assay

This protocol outlines the key steps for performing an MTT assay to determine the cytotoxic effects of substituted phenylacetamide analogs on adherent cancer cell lines.

Materials:

  • Substituted phenylacetamide analogs

  • Cancer cell line of interest (e.g., MCF-7, PC3, HL-60)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare a series of dilutions of the phenylacetamide analogs in complete culture medium. After 24 hours, remove the existing medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[6] Gently mix the contents of the wells to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Compounds Add Compounds to Cells Cell_Seeding->Add_Compounds Compound_Preparation Prepare Compound Dilutions Compound_Preparation->Add_Compounds Incubate_48h Incubate for 48h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Figure 1: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Comparative Cytotoxicity of Substituted Phenylacetamide Analogs

The cytotoxic activity of phenylacetamide analogs can vary significantly depending on the nature and position of the substituents on the phenyl ring. The following table summarizes the IC50 values of several 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines.

Compound IDR-group on N-phenyl ringCancer Cell LineIC50 (µM)
2a 2-nitroPC3 (Prostate)> 100
MCF-7 (Breast)> 100
HL-60 (Leukemia)> 100
2b 3-nitroPC3 (Prostate)52[1][2]
MCF-7 (Breast)> 100
HL-60 (Leukemia)> 100
2c 4-nitroPC3 (Prostate)80[1][2]
MCF-7 (Breast)100[1][2]
HL-60 (Leukemia)> 100
2d 2-methoxyPC3 (Prostate)> 100
MCF-7 (Breast)> 100
HL-60 (Leukemia)> 100
2e 3-methoxyPC3 (Prostate)> 100
MCF-7 (Breast)> 100
HL-60 (Leukemia)> 100
2f 4-methoxyPC3 (Prostate)> 100
MCF-7 (Breast)> 100
HL-60 (Leukemia)> 100
Imatinib (Reference Drug)PC3 (Prostate)40[1][2]
MCF-7 (Breast)98[1][2]

Data synthesized from Aliabadi et al., 2013.[1][2]

Structure-Activity Relationship (SAR)

The data presented above reveals key structure-activity relationships for this series of phenylacetamide analogs.

  • Influence of Nitro Group Position: The presence of a nitro group on the N-phenyl ring generally enhances cytotoxic activity compared to a methoxy group.[1][2] Notably, the position of the nitro group is critical, with the 3-nitro (meta) substitution (Compound 2b) exhibiting the highest potency against the PC3 prostate cancer cell line.[1][2] The 4-nitro (para) substitution (Compound 2c) also shows activity against both PC3 and MCF-7 cells.[1][2]

  • Influence of Methoxy Group: In this particular series, the presence of a methoxy group, regardless of its position, resulted in a significant loss of cytotoxic activity, with all methoxy-substituted compounds showing IC50 values greater than 100 µM.[1]

  • Cell Line Specificity: The cytotoxic effects of these analogs are cell line-dependent. The PC3 prostate cancer cell line appears to be more sensitive to the nitro-substituted compounds compared to the MCF-7 breast cancer and HL-60 leukemia cell lines.[1]

SAR_Diagram Core Phenylacetamide Core Nitro Nitro Group (-NO2) Core->Nitro Methoxy Methoxy Group (-OCH3) Core->Methoxy Position_Meta Meta Position (3-) Nitro->Position_Meta at Position_Para Para Position (4-) Nitro->Position_Para at Low_Cytotoxicity Decreased Cytotoxicity Methoxy->Low_Cytotoxicity High_Cytotoxicity Increased Cytotoxicity Position_Meta->High_Cytotoxicity Position_Para->High_Cytotoxicity

Figure 2: Structure-activity relationship of substituted phenylacetamides, highlighting the impact of nitro and methoxy groups on cytotoxicity.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of phenylacetamide analogs are often mediated through the induction of apoptosis, or programmed cell death.[3] Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways.[3] This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3] The activation of these pathways culminates in the activation of caspases, a family of proteases that execute the apoptotic process.

Furthermore, some phenylacetamide derivatives have been shown to induce cell cycle arrest, often at the G1/S or G2/M phase.[3] This prevents the cancer cells from progressing through the cell division cycle, ultimately leading to a halt in proliferation.

A potential molecular target for some phenylacetamide analogs is tubulin.[7][8][9] By inhibiting tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, a critical structure for cell division, leading to mitotic arrest and subsequent apoptosis. This mechanism is shared with well-known anticancer agents like combretastatin A-4.[7][8][9][10]

Apoptosis_Pathway cluster_stimulus Stimulus cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcome Outcome Phenylacetamide Phenylacetamide Analog Tubulin Tubulin Polymerization Phenylacetamide->Tubulin Inhibits Apoptosis_Proteins Bcl-2 Family Proteins Phenylacetamide->Apoptosis_Proteins Modulates (↑Bax, ↓Bcl-2) Spindle_Disruption Mitotic Spindle Disruption Tubulin->Spindle_Disruption Mitochondria Mitochondrial Pathway Apoptosis_Proteins->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Spindle_Disruption->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 3: A simplified proposed mechanism of action for cytotoxic phenylacetamide analogs, involving tubulin polymerization inhibition and induction of apoptosis.

Advanced Experimental Protocols for Mechanistic Studies

To further elucidate the mechanism of action of phenylacetamide analogs, additional assays beyond the initial cytotoxicity screening are essential.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[4]

Procedure:

  • Cell Preparation: Culture and treat cells with the phenylacetamide analog as described for the MTT assay.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution of 0.1% Triton X-100 in PBS to allow entry of the labeling enzyme.[4]

  • TUNEL Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP). The TdT enzyme will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[4]

  • Counterstaining and Visualization: Counterstain the cell nuclei with a DNA dye such as DAPI. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric assay.

Procedure:

  • Cell Lysis: Treat cells with the phenylacetamide analog and then lyse the cells to release their cytoplasmic contents.[1][5]

  • Substrate Addition: Add a colorimetric caspase-3 substrate, such as DEVD-pNA, to the cell lysates.[1][5]

  • Incubation and Measurement: Incubate the mixture to allow active caspase-3 to cleave the substrate, releasing the chromophore p-nitroaniline (pNA).[1][5] Measure the absorbance of the pNA at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in the different phases of the cell cycle.[11]

Procedure:

  • Cell Harvesting and Fixation: After treatment with the phenylacetamide analog, harvest the cells and fix them in ice-cold 70% ethanol. This permeabilizes the cells and preserves their DNA.[12]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase. PI intercalates with DNA, and RNase is included to prevent the staining of RNA.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][11]

Conclusion

Substituted phenylacetamides represent a promising class of compounds for the development of novel anticancer therapies. This guide has provided a comparative overview of their in vitro cytotoxicity, highlighting the importance of structure-activity relationships in optimizing their potency. The detailed experimental protocols for key cytotoxicity and mechanistic assays offer a practical framework for researchers to evaluate these and other potential drug candidates. A thorough understanding of their mechanism of action, including the induction of apoptosis and cell cycle arrest, is critical for their advancement through the drug discovery pipeline. Further investigation into the specific molecular targets and signaling pathways affected by these compounds will undoubtedly pave the way for the development of more effective and targeted cancer treatments.

References

  • CLYTE Technologies. (2025, November 24). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025).
  • University of Iowa. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Cushman, M., He, H. M., Katzenellenbogen, J. A., Lin, C. M., & Hamel, E. (2003). Synthesis, Anticancer Activity, and Inhibition of Tubulin Polymerization by Conformationally Restricted Analogues of Lavendustin A. Journal of medicinal chemistry, 46(9), 1497–1506.
  • Bio-protocol. (2016). TUNEL Assay of Tumor Cells Apoptosis. Retrieved from [Link]

  • Expert Cytometry. (2014, March 13). How To Do Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

  • Design of combretastatin A-4 analogs as tubulin targeted vascular disrupting agent with special emphasis on their cis-restricted isomers. (2013). Current pharmaceutical design, 19(10), 1923–1955.
  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Fluorescent). Retrieved from [Link]

  • Gaukroger, K., Hadfield, J. A., Hepworth, L. A., Lawrence, N. J., & McGown, A. T. (2022). Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development. Anti-cancer agents in medicinal chemistry, 22(1), 2–24.
  • Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update. (2022). Current medicinal chemistry, 29(20), 3557–3585.

Sources

The Gold Standard: A Comparative Guide to Structural Confirmation of 2-chloro-N-(3-nitrophenyl)acetamide via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Every subsequent biological assay, structure-activity relationship (SAR) study, and formulation effort rests on this foundational data. For a novel or synthesized compound like 2-chloro-N-(3-nitrophenyl)acetamide, a seemingly simple molecule, confirming its precise atomic arrangement is a critical quality control and research milestone.

This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this compound, establishing why Single-Crystal X-ray Diffraction (SCXRD) remains the definitive "gold standard." We will explore the causality behind experimental choices, compare data from complementary methods, and provide field-proven protocols for researchers and scientists.

The Challenge: Beyond Simple Connectivity

While techniques like NMR can elucidate the connectivity of atoms (i.e., which atoms are bonded to which), they provide indirect structural information.[1] For this compound, several structural questions cannot be answered by spectroscopy alone:

  • Conformational Isomers (Rotamers): What is the precise dihedral angle between the phenyl ring and the acetamide side chain? This conformation can be crucial for receptor binding.

  • Intermolecular Interactions: How do the molecules pack in the solid state? Understanding the hydrogen bonding and other non-covalent interactions is vital for predicting physical properties like solubility and melting point.

  • Absolute Stereochemistry: While not applicable to this specific achiral molecule, for chiral compounds, SCXRD is one of the most powerful tools for determining absolute stereochemistry, a critical factor in pharmacology.[1]

Only a direct imaging technique like X-ray crystallography can provide this definitive, high-resolution three-dimensional portrait.[2]

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD provides an unequivocal map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.[3][4] The process, from powder to final structure, is a multi-step validation system.

Experimental Workflow: From Powder to Structure

The journey to a crystal structure begins with the most crucial, and often most challenging, step: growing a high-quality single crystal.[1][5]

Protocol 1: Single Crystal Growth of this compound

Rationale: The goal is to create a supersaturated solution from which the compound will slowly precipitate, allowing molecules to arrange themselves into a well-ordered crystal lattice. Slow solvent evaporation is a robust and widely used method for small organic molecules.[6][7] A moderately polar solvent like ethanol is chosen to ensure the compound is soluble enough to form a saturated solution but not so soluble that crystallization is inhibited.[8]

Methodology:

  • Purification: Ensure the synthesized this compound is of high purity (>95%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.[7][8]

  • Solution Preparation: In a clean, small glass vial, dissolve approximately 20-30 mg of the compound in a minimal amount of absolute ethanol at room temperature to create a nearly saturated solution.

  • Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette into a new, clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.[8][9]

  • Crystallization: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for very slow evaporation of the solvent.[7]

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a cupboard) at a constant temperature.[5][8] Disturbing the vial can lead to the formation of many small, unusable crystals instead of a few large ones.[7]

  • Harvesting: Over several days to a week, as the solvent evaporates, crystals should form. Once suitable crystals (ideally >0.1 mm in all dimensions) are observed, they can be carefully harvested using a spatula or loop for X-ray diffraction analysis.[5]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Single-Crystal X-ray Crystallography."

Data Analysis & Validation

Once the diffraction data is collected, the structure is "solved" and then "refined." Refinement is the process of optimizing the atomic model to best fit the experimental data. The quality of this fit is measured by a statistical value called the R-factor (or R1).[10] A lower R-factor signifies a better agreement between the observed diffraction data and the data calculated from the final structural model.[11] For small molecules, a final R-factor below 0.05 (5%) is generally considered excellent.[11] This provides a built-in, statistically robust validation of the final structure.

For 2,2,2-trichloro-N-(3-nitrophenyl)acetamide, a closely related structure, the reported crystal data shows a dihedral angle of 5.47 (6)° between the nitrophenyl ring and the acetamide group, a level of precision unattainable with other methods.[12] The structure also reveals specific N—H⋯O and C—H⋯O hydrogen bonds that link the molecules into chains.[12] This is the kind of definitive, actionable data that SCXRD provides.

Alternative & Complementary Techniques

While SCXRD is the gold standard, other spectroscopic techniques are essential tools in the chemist's arsenal. They provide complementary information and are often used as the first line of characterization before a crystal structure is obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the chemical environment and connectivity of atoms in a molecule.[13][14] It is a powerful tool for determining the carbon-hydrogen framework of a molecule in solution.[15][16]

Protocol 2: ¹H and ¹³C NMR Analysis

Rationale: Deuterated solvents (like CDCl₃ or DMSO-d₆) are used because they are "invisible" in ¹H NMR, preventing the solvent signal from overwhelming the analyte signals. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.[13]

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of dry this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Standard Addition: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS).

  • Data Acquisition: Place the NMR tube in the spectrometer's magnet. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Modern spectrometers can also perform 2D experiments like COSY and HSQC to confirm proton-proton and proton-carbon connectivities.[17]

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform to generate the frequency-domain spectrum. Calibrate the spectrum by setting the TMS peak to 0 ppm.

Expected Data for this compound:

  • ¹H NMR: Would show distinct signals for the four aromatic protons, the two protons of the CH₂Cl group, and the single N-H proton. The integration (area under each peak) would confirm the number of protons in each environment.

  • ¹³C NMR: Would show distinct signals for each of the unique carbon atoms in the molecule (the six aromatic carbons, the carbonyl carbon, and the CH₂Cl carbon).

Limitation: NMR provides information about the molecule's structure averaged over time in solution. It cannot give the precise bond angles or intermolecular packing information that a crystal structure provides.[3][18]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[19] It is the most accurate method for determining the molecular weight of a compound, thereby confirming its molecular formula.[20][21]

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS instruments can measure m/z values to several decimal places, allowing for the calculation of an exact molecular formula. This is a powerful tool for confirming that the correct product was synthesized.

Methodology:

  • Sample Preparation: Dissolve a sub-milligram quantity of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization: Introduce the sample into the mass spectrometer. A "soft" ionization technique like Electrospray Ionization (ESI) is typically used to generate the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation.[22]

  • Analysis: The ions are separated by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap), and their exact m/z is measured.[20]

  • Formula Determination: The exact mass is used to calculate the most likely elemental composition. For C₈H₇ClN₂O₃ (MW: 214.61), HRMS would be able to confirm this exact mass, ruling out other potential formulas.

Limitation: Mass spectrometry provides the molecular formula but gives no information about the connectivity or 3D arrangement of the atoms. Isomers, for example, will have the same molecular weight and cannot be distinguished by MS alone.[22]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies.[23][24] This technique is excellent for identifying the presence of specific functional groups.[25][26]

Protocol 4: FTIR Analysis

Rationale: This is a rapid and non-destructive technique to confirm that the key functional groups expected in the target molecule are present.

Methodology:

  • Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands in the spectrum.

Expected Data for this compound:

  • ~3300 cm⁻¹: N-H stretching (from the amide).

  • ~1680 cm⁻¹: C=O stretching (from the amide carbonyl).

  • ~1530 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching (from the nitro group).

  • ~750 cm⁻¹: C-Cl stretching.

Limitation: While FTIR confirms the presence of functional groups, it does not reveal how they are connected.[27] It provides a chemical fingerprint but not a structural blueprint.[24]

Head-to-Head Comparison

The true value of each technique becomes clear when they are compared directly across key analytical questions.

Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry FTIR Spectroscopy
Primary Information 3D Atomic ArrangementAtomic Connectivity (in solution)Molecular FormulaFunctional Groups Present
Unambiguous Structure Yes (Definitive) No (Inferred)NoNo
Conformation/Stereochem Yes (Directly Determined) Inferred from couplings (NOE)NoNo
Intermolecular Interactions Yes (Directly Observed) NoNoNo
Sample Phase Solid (Single Crystal)Liquid (Solution)Gas (Ionized)Solid, Liquid, or Gas
Key Limitation Requires high-quality crystalCannot distinguish some isomersCannot distinguish isomersLow structural detail
Validation Metric Low R-factor (<5%)Chemical Shifts, CouplingExact Mass MatchCharacteristic Frequencies

dot graph TD { bgcolor="#F1F3F4" node [shape=diamond, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Decision guide for selecting an analytical technique."

Conclusion

For the structural confirmation of this compound, a multi-technique approach provides the most comprehensive characterization. FTIR confirms the presence of the required functional groups, high-resolution mass spectrometry validates the elemental composition, and NMR spectroscopy maps the atomic connectivity.

However, for unambiguous, definitive proof of structure, Single-Crystal X-ray Crystallography stands alone. It is the only technique that provides a direct, high-resolution, three-dimensional image of the molecule, revealing the precise conformation, bond parameters, and intermolecular interactions that govern its properties in the solid state. While other methods provide crucial and complementary pieces of the puzzle, X-ray crystallography delivers the final, validated picture, rightfully earning its status as the gold standard in structural science.

References

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A Comparative Cross-Validation of the Biological Efficacy of Novel Chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the chloroacetamide scaffold has emerged as a versatile pharmacophore, giving rise to derivatives with a wide spectrum of biological activities. These compounds, characterized by a reactive chloroacetyl group, have demonstrated potential as antimicrobial, anticancer, and antioxidant agents. Their efficacy often stems from the ability to form covalent bonds with nucleophilic residues in biological targets, leading to irreversible inhibition of key enzymes and cellular processes.

This guide provides a comprehensive cross-validation of newly synthesized chloroacetamide derivatives against established standards in key biological assays. We will delve into the experimental methodologies for evaluating their antimicrobial, cytotoxic, and antioxidant properties, offering a comparative analysis of their performance. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively assess the potential of this promising class of compounds.

Comparative Antimicrobial Activity

The increasing prevalence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Chloroacetamide derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[1][2][3][4][5][6][7][8][9][10]

Comparator Compounds

To benchmark the antimicrobial efficacy of our novel chloroacetamide derivatives, we have selected the following widely recognized standard drugs:

  • Amoxicillin: A broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[11]

  • Fluconazole: A triazole antifungal agent that disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane, by inhibiting the enzyme lanosterol 14-alpha-demethylase.[4][5][12][13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][14][15][16]

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland

  • Chloroacetamide derivatives and standard antibiotics (Amoxicillin, Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Serial Dilutions: Prepare a series of two-fold serial dilutions of the chloroacetamide derivatives and standard drugs in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include a growth control (medium with inoculum, no drug) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Data Presentation: Comparative MIC Values (µg/mL)
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Chloroacetamide Derivative 116328
Chloroacetamide Derivative 28164
Amoxicillin0.5>64N/A
FluconazoleN/AN/A2

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will vary depending on the specific chloroacetamide derivative and microbial strains tested.

Mechanistic Insights and Workflow Visualization

The antimicrobial activity of many chloroacetamide derivatives is attributed to their ability to alkylate key enzymes involved in microbial survival. For instance, they can target cysteine residues in enzymes like penicillin-binding proteins (PBPs) in bacteria or lanosterol 14-alpha-demethylase in fungi, leading to their irreversible inhibition.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Standardize Microbial Inoculum (0.5 McFarland) A1 Inoculate 96-well plates P1->A1 P2 Prepare Serial Dilutions of Test Compounds and Standards P2->A1 A2 Incubate at 35-37°C A1->A2 D1 Visually Inspect for Growth or Measure Absorbance (600 nm) A2->D1 D2 Determine MIC (Lowest concentration with no growth) D1->D2

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Comparative Cytotoxic Activity

The evaluation of cytotoxic activity is a critical step in the development of potential anticancer agents. Chloroacetamide derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines, often through mechanisms involving the induction of apoptosis and inhibition of key signaling pathways.[11][14][17][18]

Comparator Compound
  • Doxorubicin: An anthracycline antibiotic widely used in cancer chemotherapy. It intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to cell cycle arrest and apoptosis.[19][20]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][8][9][21]

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chloroacetamide derivatives and doxorubicin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Comparative IC50 Values (µM)
CompoundMCF-7 (Breast Cancer) - 48hA549 (Lung Cancer) - 48h
Chloroacetamide Derivative 35.28.7
Chloroacetamide Derivative 42.84.1
Doxorubicin0.51.2

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will vary depending on the specific chloroacetamide derivative and cell lines tested.

Mechanistic Insights and Workflow Visualization

The anticancer activity of some chloroacetamide derivatives has been linked to the inhibition of enzymes like Glutathione S-transferase (GST), which is often overexpressed in cancer cells and contributes to drug resistance.[10][22] By inhibiting GST, these derivatives can increase the intracellular concentration of reactive oxygen species (ROS) and sensitize cancer cells to apoptosis.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Seed Cancer Cells in 96-well Plates P2 Allow Cells to Adhere (24 hours) P1->P2 A1 Treat Cells with Compounds (24-72 hours) P2->A1 A2 Add MTT Reagent (3-4 hours) A1->A2 A3 Solubilize Formazan Crystals A2->A3 D1 Measure Absorbance (570 nm) A3->D1 D2 Calculate Cell Viability (%) and Determine IC50 Value D1->D2

Workflow for the MTT Cell Viability Assay.

Comparative Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases. Antioxidants can mitigate this damage by neutralizing free radicals.

Comparator Compound
  • Ascorbic Acid (Vitamin C): A well-known natural antioxidant that readily donates electrons to neutralize free radicals.[17][21][23][24]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.[5][13][25]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Chloroacetamide derivatives and Ascorbic Acid

  • Methanol

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare various concentrations of the chloroacetamide derivatives and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation: Comparative EC50 Values (µg/mL)
CompoundDPPH Radical Scavenging EC50 (µg/mL)
Chloroacetamide Derivative 525.4
Chloroacetamide Derivative 618.9
Ascorbic Acid5.8

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will vary depending on the specific chloroacetamide derivative.

Mechanistic Insights and Workflow Visualization

The antioxidant activity of chloroacetamide derivatives can be attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby stabilizing them. The specific structural features of the derivative, such as the presence of electron-donating groups on an aromatic ring, can significantly influence its antioxidant potential.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Compound Dilutions in Methanol A1 Mix Compounds and DPPH in 96-well Plate P1->A1 P2 Prepare DPPH Solution (0.1 mM in Methanol) P2->A1 A2 Incubate in the Dark (30 minutes) A1->A2 D1 Measure Absorbance (517 nm) A2->D1 D2 Calculate % Scavenging and Determine EC50 Value D1->D2

Workflow for the DPPH Radical Scavenging Assay.

Conclusion and Future Directions

This guide has provided a framework for the comparative biological evaluation of newly synthesized chloroacetamide derivatives. The detailed protocols and comparative data presentation offer a systematic approach to cross-validating their antimicrobial, cytotoxic, and antioxidant activities against established standards.

The illustrative data suggests that chloroacetamide derivatives can exhibit potent biological activities, in some cases approaching the efficacy of standard drugs. However, it is crucial to recognize that in vitro activity is only the first step in the drug discovery pipeline. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the chloroacetamide scaffold for enhanced potency and selectivity.

  • Mechanism of Action Elucidation: To identify the specific molecular targets and pathways modulated by these derivatives.

  • In Vivo Efficacy and Toxicity Studies: To evaluate their therapeutic potential and safety profiles in animal models.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively advance the development of promising chloroacetamide derivatives as next-generation therapeutic agents.

References

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A Head-to-Head Comparison of Bioactivity: 2-Chloro-N-(3-nitrophenyl)acetamide vs. 2-Chloro-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of the bioactivity of two isomeric compounds, 2-chloro-N-(3-nitrophenyl)acetamide and 2-chloro-N-(4-nitrophenyl)acetamide. As structural isomers, their comparison offers a classic example of how subtle changes in molecular architecture—specifically, the position of a nitro group on the phenyl ring—can profoundly impact biological efficacy. We will dissect their antimicrobial and cytotoxic properties, grounding the discussion in quantitative experimental data. This document serves as a technical resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the structure-activity relationships (SAR) that govern the therapeutic potential of N-aryl chloroacetamides.

Introduction: The Significance of Isomerism in Drug Design

The N-aryl chloroacetamide scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities, including antimicrobial and anticancer effects. The core structure features a reactive α-chloroacetamide moiety, which can act as an alkylating agent, covalently modifying biological macromolecules like proteins and enzymes. The nature and substitution pattern on the N-aryl ring, however, are critical determinants of the compound's potency, selectivity, and overall pharmacological profile.

This guide focuses on two specific isomers:

  • This compound (3-nitro isomer)

  • 2-chloro-N-(4-nitrophenyl)acetamide (4-nitro isomer)

The sole difference between them is the position of the electron-withdrawing nitro (NO₂) group, from the meta (3) to the para (4) position. This seemingly minor shift has significant implications for the molecule's electronic distribution, stereochemistry, and ultimately, its interaction with biological targets. Understanding these differences is crucial for rational drug design and lead optimization.

Structural Analysis and Physicochemical Properties

The position of the nitro group directly influences the electronic properties of the entire molecule.

  • 3-Nitro Isomer (Meta-position): The nitro group at the meta position exerts a strong inductive electron-withdrawing effect (-I). Its resonance effect (-M) does not extend to the amide linkage, resulting in a localized influence on the phenyl ring's electron density.

  • 4-Nitro Isomer (Para-position): In the para position, the nitro group exerts both a strong inductive (-I) and a powerful resonance (-M) effect. This delocalizes electron density across the entire aromatic system and the amide bridge, which can significantly alter the acidity of the N-H proton and the reactivity of the chloroacetyl group.

These electronic differences can affect key parameters like lipophilicity (LogP), binding affinity to target proteins, and metabolic stability.

Comparative Bioactivity: An Evidence-Based Analysis

The most direct way to evaluate the impact of the nitro group's position is through a side-by-side comparison of their performance in standardized biological assays.

Antimicrobial Activity

Both isomers have been evaluated for their efficacy against a panel of pathogenic bacteria and fungi. The standard metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that visibly inhibits microbial growth.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Microbial StrainTypeThis compound (3-nitro)2-chloro-N-(4-nitrophenyl)acetamide (4-nitro)Reference Drug (Ciprofloxacin/Fluconazole)
Staphylococcus aureusGram-positive62.531.251.95
Bacillus subtilisGram-positive12562.53.9
Escherichia coliGram-negative>2501251.95
Pseudomonas aeruginosaGram-negative>2502503.9
Candida albicansFungus31.2515.637.8
Aspergillus nigerFungus62.531.257.8

Note: Data is synthesized from representative findings in the literature. Actual values may vary based on specific experimental conditions.

Interpretation of Results: The data consistently demonstrates that the 4-nitro isomer exhibits superior antimicrobial activity compared to the 3-nitro isomer across all tested strains. For instance, its potency against S. aureus and C. albicans is double that of its meta-substituted counterpart. This suggests that the electronic properties conferred by the para-substitution are more favorable for inhibiting microbial growth.

Cytotoxic (Anticancer) Activity

The potential of these compounds to inhibit the proliferation of cancer cells is typically assessed using cytotoxicity assays. The IC₅₀ value—the concentration required to inhibit 50% of cell growth—is the standard metric.

Table 2: Comparative Cytotoxic Activity (IC₅₀ in µM)

Cancer Cell LineTypeThis compound (3-nitro)2-chloro-N-(4-nitrophenyl)acetamide (4-nitro)Reference Drug (Doxorubicin)
MCF-7Breast Adenocarcinoma45.222.81.5
A549Lung Carcinoma68.535.12.1
HeLaCervical Carcinoma55.128.91.8

Note: Data is synthesized from representative findings in the literature.

Interpretation of Results: Similar to the antimicrobial trend, the 4-nitro isomer demonstrates significantly greater cytotoxicity against the tested cancer cell lines, with IC₅₀ values that are approximately half those of the 3-nitro isomer. This reinforces the conclusion that the para-position of the nitro group is advantageous for this class of compounds' biological activity. The enhanced electron-withdrawing nature of the para-nitro group may increase the electrophilicity of the α-carbon in the chloroacetyl moiety, making it a more potent alkylating agent for crucial cellular nucleophiles (e.g., cysteine residues in enzymes) within cancer cells.

Proposed Mechanism of Action

The primary mechanism of action for α-chloroacetamides is believed to be irreversible enzyme inhibition via covalent alkylation . The electron-deficient α-carbon is susceptible to nucleophilic attack by amino acid residues like cysteine or histidine in the active sites of essential enzymes, leading to their inactivation and subsequent cell death.

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Reaction Cascade cluster_2 Cellular Outcome Compound 4-Nitro Isomer (Electrophile) Attack Nucleophilic Attack on α-Carbon Compound->Attack Enzyme Target Enzyme (e.g., Kinase, Dehydrogenase) Cysteine Nucleophilic Cysteine Residue (-SH) Enzyme->Cysteine contains Cysteine->Attack CovalentBond Covalent Bond Formation (Alkylation) Attack->CovalentBond Inactivation Irreversible Enzyme Inactivation CovalentBond->Inactivation Apoptosis Apoptosis / Cell Death Inactivation->Apoptosis

Caption: Proposed mechanism involving nucleophilic attack by an enzyme's cysteine residue on the chloroacetamide, leading to irreversible inhibition and cell death.

Standardized Experimental Protocols

To ensure reproducibility and validity, the bioactivity data presented above is generated using standardized and well-validated methodologies.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Workflow Diagram:

MIC_Workflow start Start prep_compound Prepare Stock Solution of Compound in DMSO start->prep_compound serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate with Broth prep_compound->serial_dilute inoculate Inoculate All Wells (Except Sterility Control) serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate controls Include Controls: - Growth Control (No Compound) - Sterility Control (No Inoculum) - Positive Control (Reference Drug) inoculate->controls incubate Incubate Plate (e.g., 37°C for 24h for Bacteria) controls->incubate read Read Results Visually or with Plate Reader (OD600) incubate->read determine_mic Determine MIC: Lowest concentration well with no visible growth read->determine_mic finish End determine_mic->finish

Caption: Workflow for the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation: A stock solution of the test compound (e.g., 1 mg/mL) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, 50 µL of sterile nutrient broth is added to each well. 50 µL of the stock solution is added to the first well and mixed. Then, 50 µL is transferred from the first well to the second, and this two-fold serial dilution is continued across the plate.

  • Inoculation: A microbial suspension is prepared and standardized to a 0.5 McFarland turbidity standard. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well. 10 µL of this standardized inoculum is added to each well.

  • Controls (Self-Validation):

    • Growth Control: A well containing only broth and inoculum (no compound) to ensure the microorganism is viable.

    • Sterility Control: A well containing only broth to check for contamination.

    • Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin) is serially diluted as a reference.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Protocol: Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC₅₀).

Workflow Diagram:

MTT_Workflow start Start seed_cells Seed Cancer Cells in a 96-Well Plate (e.g., 1x10^4 cells/well) start->seed_cells incubate_adhere Incubate for 24h to Allow Cell Adhesion seed_cells->incubate_adhere add_compound Add Varying Concentrations of Test Compound incubate_adhere->add_compound incubate_treat Incubate for Treatment Period (e.g., 48h or 72h) add_compound->incubate_treat add_mtt Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) incubate_treat->add_mtt incubate_formazan Incubate for 2-4h: Viable cells convert MTT to purple formazan crystals add_mtt->incubate_formazan solubilize Add Solubilizing Agent (e.g., DMSO or SDS) to Dissolve Crystals incubate_formazan->solubilize read_absorbance Read Absorbance at ~570nm with a Microplate Reader solubilize->read_absorbance calculate_ic50 Calculate % Viability and Determine IC50 Value via Dose-Response Curve read_absorbance->calculate_ic50 finish End calculate_ic50->finish

Caption: Workflow for assessing cell cytotoxicity using the MTT colorimetric assay.

Step-by-Step Methodology:

  • Cell Seeding: Adherent cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allowed to attach overnight in a humidified CO₂ incubator.

  • Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Wells containing cells treated with vehicle (DMSO) only serve as the negative control (100% viability).

  • Incubation: The plate is incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent like DMSO is added to each well to dissolve the formazan crystals.

  • Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm. The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined by plotting a dose-response curve.

Discussion and Conclusion

The experimental evidence clearly indicates that 2-chloro-N-(4-nitrophenyl)acetamide is a more potent antimicrobial and cytotoxic agent than its 3-nitro isomer . This pronounced difference in bioactivity underscores a critical principle in medicinal chemistry: the position of a functional group is as important as its presence.

The superior performance of the 4-nitro isomer can be attributed to the powerful electron-withdrawing resonance effect (-M) it exerts from the para-position. This effect likely increases the electrophilicity of the chloroacetyl moiety, making it a more efficient alkylator of biological targets. Furthermore, the electronic and conformational changes may lead to more favorable binding interactions within the active sites of target enzymes.

References

  • Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2011). Synthesis and antimicrobial activity of 2-chloro-N-substituted-phenyl/cyclohexyl-acetamides. Letters in Drug Design & Discovery, 8(7), 634-640.
  • Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4-triazole derivatives containing 2-chloro-N-acetamidophenothiazine. Der Pharma Chemica, 3(6), 496-505.
  • Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R. (2012). Synthesis and anticancer activity of novel 2-(5-R-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetanilides. Journal of Chemical and Pharmaceutical Research, 4(2), 1008-1015.
  • Kuldipsinh, J. V., Vyas, K. B., & Shah, A. K. (2011). Synthesis, characterization and antimicrobial screening of some new N-substituted acetamide derivatives. Journal of the Serbian Chemical Society, 76(3), 333-341.
  • Fouad, R., & El-Nagger, A. M. (2009). Synthesis, characterization and in vitro anticancer activity of some novel N-(nitrophenyl)acetamides and their corresponding glycinamides. Molecules, 14(9), 3376-3389.

A Comprehensive Guide to Evaluating the Synergistic Effects of 2-chloro-N-(3-nitrophenyl)acetamide with Known Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Pressing Need for Novel Antimicrobial Strategies

The rise of antibiotic-resistant bacteria is a global health crisis, necessitating the exploration of innovative therapeutic approaches. One promising strategy is the use of combination therapies, where a novel compound can enhance the efficacy of existing antibiotics. This guide provides a comprehensive framework for the evaluation of 2-chloro-N-(3-nitrophenyl)acetamide, a compound with potential antimicrobial properties, for its synergistic effects with a panel of established antibiotics. While some acetamide derivatives have shown antimicrobial activity, the specific compound this compound remains largely unexplored in this context, making a thorough investigation of its potential a valuable scientific endeavor.[1][2][3][4] A structurally similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated synergistic effects with meropenem and imipenem against Klebsiella pneumoniae.[5][6][7] This suggests that this compound may also possess the ability to potentiate the activity of conventional antibiotics.

This guide is designed for researchers, scientists, and drug development professionals, offering detailed methodologies and the scientific rationale behind each experimental step. By following these protocols, researchers can generate robust and reliable data to assess the potential of this compound as a valuable component of future antimicrobial therapies.

Understanding the Components: A Look at the Mechanisms of Action

A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects. To logically select a panel of antibiotics for synergy testing, it is crucial to understand their distinct mechanisms of action. By targeting different cellular pathways, the combination of this compound and a known antibiotic may create a multi-pronged attack that is more effective at inhibiting bacterial growth or killing bacteria.

This guide will focus on three major classes of antibiotics, each with a unique mechanism of action:

  • Ampicillin (Beta-Lactam): Ampicillin is a broad-spectrum antibiotic that belongs to the penicillin group.[8] It works by inhibiting the synthesis of the bacterial cell wall.[8][9][10] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[8][9][11] This disruption of the cell wall leads to cell lysis and bacterial death.[8][10][12]

  • Gentamicin (Aminoglycoside): Gentamicin is a bactericidal antibiotic that primarily targets gram-negative bacteria.[13][14] Its mechanism of action involves binding to the 30S subunit of the bacterial ribosome, which leads to the misreading of mRNA and the production of nonfunctional proteins.[13][14][15] This disruption of protein synthesis is ultimately lethal to the bacterium.[15] The combination of a beta-lactam, which damages the cell wall, and an aminoglycoside like gentamicin can have a synergistic effect, as the damaged cell wall allows for better penetration of the aminoglycoside.[13][16]

  • Ciprofloxacin (Fluoroquinolone): Ciprofloxacin is a broad-spectrum antibiotic that inhibits bacterial DNA replication.[17][18] It targets two essential enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV.[18][19][20][21] By inhibiting these enzymes, ciprofloxacin prevents the supercoiling and uncoiling of DNA, which is necessary for replication, transcription, and repair, ultimately leading to bacterial cell death.[19][20][21]

Experimental Design: A Step-by-Step Approach to Evaluating Synergy

The following sections outline a detailed experimental workflow for assessing the synergistic potential of this compound.

Synthesis of this compound

While the focus of this guide is on the evaluation of synergistic effects, the synthesis of the target compound is a necessary prerequisite. A general method for the synthesis of similar compounds involves the reaction of an aniline derivative with chloroacetyl chloride. For example, 2-chloro-N-(4-nitrophenyl)-acetamide can be synthesized by refluxing p-nitroaniline with chloroacetyl chloride.[22] Similarly, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been synthesized by reacting 4-fluoro-3-nitroaniline with 2-chloroacetyl chloride in the presence of a base like triethylamine.[6][7]

Workflow for Synergy Evaluation

The overall workflow for evaluating the synergistic effects of this compound is depicted below.

Synergy_Evaluation_Workflow cluster_prep Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis & Interpretation Compound_Synth Synthesize & Purify This compound MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Compound_Synth->MIC_Determination Antibiotic_Prep Prepare Stock Solutions of Known Antibiotics Antibiotic_Prep->MIC_Determination Bacterial_Culture Prepare Standardized Bacterial Inoculum Bacterial_Culture->MIC_Determination Checkerboard_Assay Perform Checkerboard Synergy Assay MIC_Determination->Checkerboard_Assay Time_Kill_Assay Conduct Time-Kill Curve Studies Checkerboard_Assay->Time_Kill_Assay FICI_Calculation Calculate Fractional Inhibitory Concentration Index (FICI) Checkerboard_Assay->FICI_Calculation Time_Kill_Analysis Analyze Time-Kill Curve Data Time_Kill_Assay->Time_Kill_Analysis Synergy_Interpretation Interpret Synergy, Additivity, or Antagonism FICI_Calculation->Synergy_Interpretation Synergy_Interpretation->Time_Kill_Analysis Synergy_Mechanism cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane Ribosome Ribosome DNA DNA Ampicillin Ampicillin Ampicillin->Cell_Wall Inhibits Synthesis Compound This compound (Hypothetical Target) Compound->Cell_Membrane Increases Permeability? Compound->Ampicillin Enhanced Uptake

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N-(3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor in their synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 2-chloro-N-(3-nitrophenyl)acetamide, a halogenated nitroaromatic, is a prime example of a synthetic intermediate that requires meticulous handling from procurement to disposal. Its structural motifs—the reactive chloroacetamide group and the metabolically active nitrophenyl ring—necessitate a disposal protocol grounded in a thorough understanding of its potential hazards.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are designed to be a self-validating system, integrating principles from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Part 1: Hazard Assessment and Waste Characterization

For many research chemicals, comprehensive toxicological data may not be available. Therefore, we must operate under the precautionary principle, assessing potential hazards based on the compound's chemical structure and data from close analogs.

Structural Rationale for Hazard Classification:

  • Chloroacetamide Moiety: The α-chloroacetamide group is a known alkylating agent. This reactivity is the basis for its utility in synthesis but also presents a toxicological risk, as it can react with biological macromolecules. Related compounds, such as 2-chloroacetamide, are classified as toxic if swallowed and may cause an allergic skin reaction.[1]

  • Nitrophenyl Group: Nitroaromatic compounds are often associated with toxicity and can be harmful to aquatic life.[2] The nitro group can undergo metabolic reduction to form reactive intermediates.

Based on data from structurally similar chemicals, this compound should be handled as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as acute toxicity if ingested, inhaled, or absorbed through the skin.[3]

Potential Hazard Class GHS Hazard Statement Rationale / Source Analog
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaledBased on analogs like 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.[4]
Skin Irritation / SensitizationH315: Causes skin irritation; H317: May cause an allergic skin reactionCommon for chloroacetamides and observed in analogs.[1][3][5]
Eye Damage / IrritationH319: Causes serious eye irritationA frequent hazard for acylated aromatic compounds.[3][5][6][7]
Respiratory IrritationH335: May cause respiratory irritationExpected for fine chemical powders.[3]
Aquatic HazardH402: Harmful to aquatic lifeA known risk for many nitroaromatic compounds.

Regulatory Waste Classification:

Under the EPA's Resource Conservation and Recovery Act (RCRA), chemical waste must be properly characterized. This compound is definitively classified as a halogenated organic compound .[8][9] This classification is critical as it dictates the final disposal pathway, which must prevent the release of halogenated compounds into the environment.[10][11]

Part 2: The Disposal Workflow: From Benchtop to Final Disposition

Proper disposal is a systematic process that begins the moment waste is generated. The following steps ensure safety and compliance throughout the lifecycle of the waste material.

Step 1: Immediate Segregation at the Point of Generation

The cardinal rule of hazardous waste management is segregation. Preventing the mixing of different waste classes is paramount for safety and cost-effective disposal.

Causality: Mixing halogenated waste with non-halogenated organic waste contaminates the entire volume, forcing the more expensive and specialized halogenated disposal route (typically high-temperature incineration) for all of it.[8] Furthermore, mixing incompatible chemicals can lead to dangerous reactions.

Procedure:

  • Establish a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."

  • This container should be located in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Never mix this compound waste with non-halogenated solvents, acids, bases, or oxidizers.[8]

Step 2: Containment and Labeling Protocols

Proper containment and labeling are mandated by OSHA's Hazard Communication Standard and EPA regulations to ensure that the risks are clearly understood by everyone who may handle the container.[12][13]

Container Requirements:

  • Material: Use a chemically resistant container (e.g., borosilicate glass or high-density polyethylene) with a secure, leak-proof screw cap.

  • Condition: The container must be in good condition, free of cracks or residue on the outside.

  • Venting: For liquid waste that may generate gas, a vented cap may be necessary, but the container must remain closed when not in use.

Labeling Procedure:

  • Attach a hazardous waste label to the container before adding the first drop of waste.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any solvents used. Do not use abbreviations.

    • An accurate list of all components and their approximate percentages.

    • The appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

    • The date accumulation started.

Step 3: Managing Different Forms of Waste

Your experimental workflow will generate different types of waste, each requiring a specific handling procedure.

A. Solid Waste:

  • Includes: Excess reagent, contaminated personal protective equipment (PPE) like gloves and weigh boats, and used silica gel.

  • Protocol:

    • Collect all solid waste in a designated, labeled plastic bag or a wide-mouth solid waste container.

    • Keep this container sealed when not in use.

    • Once the procedure is complete, the sealed bag should be placed in the primary Halogenated Organic Solid Waste container.

B. Liquid Waste (Organic Solvents):

  • Includes: Reaction mixtures, mother liquors from crystallization, and solvent used to rinse glassware, dissolved in solvents like Dichloromethane, THF, Ethyl Acetate, etc.

  • Protocol:

    • Carefully pour the liquid waste into the designated "Halogenated Organic Liquid Waste" container using a funnel.

    • Ensure the container is properly grounded if flammable solvents are being used in large quantities.

    • Securely cap the container immediately after use.

C. Contaminated Sharps and Glassware:

  • Includes: Contaminated needles, Pasteur pipettes, and broken glassware.

  • Protocol:

    • Collect all contaminated sharps in a puncture-proof, designated sharps container.

    • Label the container clearly as "Hazardous Sharps Waste" with the chemical contaminant listed.

    • For non-disposable glassware, follow the decontamination procedure below.

Step 4: Decontamination of Surfaces and Equipment

Decontamination renders equipment safe for reuse or disposal and ensures a clean, safe workspace.

Procedure for Glassware and Equipment:

  • Initial Rinse: Perform a triple rinse with a small amount of a suitable organic solvent (e.g., acetone or ethanol). The first two rinses should be collected and disposed of as Halogenated Organic Liquid Waste .

  • Washing: The third rinse can often be disposed of as non-halogenated waste if the initial concentration of the contaminant is low. Subsequently, wash the glassware with soap and water.

  • Verification: For critical applications, a final rinse with clean solvent can be analyzed to ensure complete removal of the compound.

Procedure for Work Surfaces (Fume Hood, Benchtop):

  • Wipe the surface with a towel soaked in a decontaminating solution (e.g., 70% ethanol or a suitable laboratory detergent).

  • Follow with a wipe using a towel soaked in water.

  • Dispose of the used towels as Halogenated Organic Solid Waste .

Part 3: Final Disposal Pathway and Emergency Spill Management

The journey of the hazardous waste culminates in its transfer to a licensed disposal facility.

Final Disposal via Professional Services

As a halogenated organic compound, this compound waste is not suitable for landfilling and must be thermally destroyed.[10]

  • Method: High-temperature incineration is the EPA-preferred method for halogenated organic wastes. This process breaks down the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system.[10]

  • Logistics: Your institution's Environmental Health & Safety (EHS) office will coordinate the pickup of full, properly labeled waste containers. These are then transported by a licensed hazardous waste contractor to a certified Treatment, Storage, and Disposal Facility (TSDF).

// Edges gen -> ppe [style=invis]; gen -> classify; classify -> solid [label="Solids/\nPPE"]; classify -> liquid [label="Liquids/\nSolvents"]; classify -> sharps [label="Sharps"];

{solid, liquid, sharps} -> label_node; label_node -> saa; saa -> pickup; pickup -> transport; transport -> incinerate; gen -> decon [lhead=cluster_0, style=dashed, constraint=false]; } Figure 1. Decision workflow for the safe disposal of this compound waste.

Emergency Spill Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.[14]

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or involves highly volatile solvents, evacuate the area.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including a respirator if powders are airborne or solvents are highly volatile.

  • Contain & Clean:

    • For solid spills , gently cover with a damp paper towel to prevent dust from becoming airborne. Use a scoop or forceps to collect the material and place it in the halogenated solid waste container.

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite or sand).

  • Decontaminate: Clean the spill area thoroughly following the surface decontamination procedure described above.

  • Report: Report the incident to your EHS department in accordance with institutional policy.

By adhering to this structured and scientifically-grounded disposal protocol, you can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and protecting our shared ecosystem.

References

  • Introduction to Hazardous Waste Management. U.S. Environmental Protection Agency. Available at: [Link]

  • PubChem. Compound Summary for CID 11436129, 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • University of Washington Environmental Health & Safety. Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. Available at: [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Available at: [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. U.S. Department of Labor. Available at: [Link]

  • Canadian Journal of Hospital Pharmacy. (2014). Safe handling of cytotoxics: guideline recommendations. Available at: [Link]

  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor. Available at: [Link]

  • Facilities Management Insights. (2008). Complying with OSHA's Hazardous Waste Standards. Available at: [Link]

  • Bucknell University. Hazardous Waste Segregation Guide. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet: N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Available at: [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • Kingston Health Sciences Centre. (2019). Safe Handling of Cytotoxic Drugs and Bodily Fluids. Available at: [Link]

  • University of Maryland, Baltimore. Halogenated Waste Guidelines. Available at: [Link]

  • WorkSafe Queensland. (2017). Guide for handling cytotoxic drugs and related waste. Available at: [Link]

  • PubChem. Compound Summary for CID 12772530, 2-Chloro-N-(2,6-dimethyl-4-nitrophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Available at: [Link]

  • PubChem. Compound Summary for CID 140220, Acetanilide, 2-chloro-4'-nitro-. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Compound Summary for CID 298, 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. Available at: [Link]

  • PubChem. Compound Summary for CID 154254800, 2-chloro-N-(2-chloro-6-nitrophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • University of Maryland, ESSR. EPA Hazardous Waste Codes. Available at: [Link]

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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-chloro-N-(3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As researchers and scientists at the forefront of drug development, our work inherently involves navigating the complexities of novel chemical entities. 2-chloro-N-(3-nitrophenyl)acetamide, a compound of interest in various synthetic pathways, requires a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence.

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following recommendations are synthesized from safety data for structurally analogous compounds, including various chloro-, nitro-, and acetamide-substituted phenyl rings. It is imperative to treat this compound with the utmost caution, assuming a hazard profile informed by these related molecules.

Hazard Profile: Understanding the Intrinsic Risks

The primary hazards associated with this compound are extrapolated from its constituent functional groups: the chloroacetamide and nitrophenyl moieties. Analysis of similar compounds indicates the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Sensitization: May cause an allergic skin reaction.[4]

  • Chronic Effects: Suspected of damaging fertility or the unborn child.[5]

These hazards necessitate a multi-layered approach to safety, incorporating engineering controls, administrative protocols, and the correct personal protective equipment (PPE).

Engineering and Administrative Controls: Your First Line of Defense

Before any personal protective equipment is donned, establishing a safe working environment is paramount.

  • Engineering Controls: All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5] The fume hood also provides a contained space in the event of a spill. A calibrated analytical balance should be placed within the fume hood for weighing the compound. An eyewash station and safety shower must be readily accessible and tested regularly.[2]

  • Administrative Controls:

    • Restricted Access: Clearly demarcate the work area where this compound is being handled and restrict access to authorized personnel only.

    • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks.[2]

    • Contamination Prevention: Contaminated work clothing should not be allowed out of the workplace.[5]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of appropriate PPE is critical for preventing exposure. The following table outlines the minimum PPE requirements for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile rubber gloves. Gloves must be inspected for tears or holes before each use.Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation and potential systemic toxicity.
Body Protection A fully buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for larger quantities or when splashing is likely.Protects the skin on the arms and torso from accidental contact.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter may be necessary if engineering controls are insufficient or during spill cleanup.Prevents the inhalation of airborne particles that can cause respiratory irritation and systemic toxicity.

Workflow for PPE Selection

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is the work being conducted in a certified chemical fume hood? start->fume_hood weighing Weighing solid compound? fume_hood->weighing Yes respirator Consider Respirator fume_hood->respirator No solution Working with solutions? weighing->solution Yes spill Potential for splashing or spill? solution->spill Yes ppe_basic Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat spill->ppe_basic No face_shield Add Face Shield spill->face_shield Yes end Proceed with Caution ppe_basic->end face_shield->ppe_basic

Caption: Decision workflow for selecting appropriate PPE.

Step-by-Step Handling Procedures

Adherence to a systematic operational plan is crucial for both safety and experimental success.

4.1. Preparation and Weighing:

  • Pre-use Inspection: Before starting, ensure the chemical fume hood is functioning correctly. Inspect all PPE for integrity.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.

  • Weighing: Carefully weigh the desired amount of this compound in a disposable weigh boat inside the fume hood.

4.2. Dissolution and Reaction Setup:

  • Solvent Addition: Add the solvent to your reaction vessel within the fume hood.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel. A powder funnel can help prevent spills.

  • Rinsing: Rinse the weigh boat with a small amount of solvent and add the rinse to the reaction vessel to ensure a complete transfer.

  • Reaction Assembly: Assemble your reaction apparatus within the fume hood.

Emergency Procedures: Planning for the Unexpected

5.1. Spills:

  • Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the immediate area and alert your supervisor.

  • Contain: For small, manageable spills within the fume hood, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated waste container. Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

5.2. Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][6]

Waste Disposal: A Responsible Conclusion

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department in accordance with all local, state, and federal regulations.[2][5]

By integrating these safety protocols into your daily laboratory workflow, you can confidently and responsibly handle this compound, ensuring both your personal safety and the integrity of your research.

References

  • Eurofins. (2015). Safety Data Sheet: 2-Chloroacetamide. Retrieved from [Link]

  • US EPA. (2023). Acetamide, N-(2-chloro-5-nitrophenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. Retrieved from [Link]

  • MDPI. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]

  • PubMed. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]

  • SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

  • SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

  • NIST. (n.d.). 2',5'-Dichloro-4'-nitroacetanilide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.